2',3',5'-Trideoxyadenosine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
9-[(2R,5R)-5-methyloxolan-2-yl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h4-7H,2-3H2,1H3,(H2,11,12,13)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPPXRNUZVTTON-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216320 | |
| Record name | 2',3',5'-Trideoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6612-70-0 | |
| Record name | 2',3',5'-Trideoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006612700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3',5'-Trideoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3',5'-TRIDEOXYADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43XPX901BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the structure of 2',3',5'-Trideoxyadenosine?
A Technical Guide to the Molecular
Structure of 2',3',5'-Trideoxyadenosine
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2',3',5'-Trideoxyadenosine, a synthetic analog of the naturally occurring nucleoside, adenosine. We will dissect its core chemical components, highlight the critical structural modifications that define its unique properties, and detail the analytical methodologies employed for its structural verification. This document is intended for researchers, chemists, and drug development professionals who require a deep, technical understanding of this molecule's architecture and its resulting chemical behavior. We will explore the causal relationships between its structure and its functional limitations, such as its inability to participate in nucleic acid polymerization, and discuss its applications as a research tool.
Introduction: The Significance of Structural Modification in Nucleoside Analogs
Nucleosides, composed of a nucleobase linked to a sugar moiety, are fundamental to life as the building blocks of DNA and RNA. The precise chemical structure of these molecules, particularly the presence and orientation of hydroxyl (-OH) groups on the sugar ring, dictates their biological function. The hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar in adenosine are critical for forming the phosphodiester bonds that create the backbone of RNA and for phosphorylation events that are central to cellular energy transfer and signaling.
The field of medicinal chemistry has long exploited the strategy of modifying natural nucleosides to create analogs with altered functions. These modifications can turn a standard building block into a potent therapeutic agent or a precise research tool. 2',3',5'-Trideoxyadenosine is a powerful example of such modification. By systematically removing all three hydroxyl groups from the ribose sugar of adenosine, a molecule is created that, while retaining its adenine base for recognition, is stripped of its ability to be phosphorylated or to form phosphodiester linkages. This guide will elucidate the structure that underpins this functionality.
Molecular Architecture of 2',3',5'-Trideoxyadenosine
The structure of 2',3',5'-Trideoxyadenosine (C₁₀H₁₃N₅O) is best understood by comparing it to its parent molecule, adenosine.[1][2][3] The molecule consists of two primary components: the purine nucleobase, adenine, and a heavily modified sugar, 2,3,5-trideoxyribose.
-
The Adenine Base: The adenine component (6-aminopurine) is identical to that found in natural adenosine. It is a planar, aromatic heterocyclic system composed of a pyrimidine ring fused to an imidazole ring. This base is responsible for molecular recognition and can still, in principle, form hydrogen bonds via its amine group and ring nitrogens.
-
The Trideoxyribose Sugar: The defining feature of this analog is the systematic removal of all hydroxyl groups from the sugar moiety. In a standard ribose, hydroxyls are present at the 2', 3', and 5' carbons. In 2'-deoxyribose (found in DNA), only the 2'-hydroxyl is absent. In 2',3',5'-Trideoxyadenosine, the carbons at the 2', 3', and 5' positions are reduced to methylene groups (-CH₂-) or a methyl group in the case of the 5' position, rendering the sugar highly aliphatic and hydrophobic.
The absence of these hydroxyls has profound chemical consequences:
-
Inability to Form Phosphodiester Bonds: The 3'-OH and 5'-OH groups are essential for the formation of the phosphodiester backbone of nucleic acids. Without them, the molecule acts as a definitive chain terminator in any hypothetical polymerization context.
-
Blocked Phosphorylation: The 5'-OH is the primary site for phosphorylation by kinases to form nucleotide mono-, di-, and triphosphates (e.g., AMP, ADP, ATP). Its absence means 2',3',5'-Trideoxyadenosine cannot be activated for most biological processes.
-
Increased Hydrophobicity: The replacement of polar hydroxyl groups with nonpolar C-H bonds significantly increases the molecule's hydrophobicity compared to adenosine or even deoxyadenosine.
Below is a diagram illustrating the structural progression from adenosine to 2',3',5'-Trideoxyadenosine.
Caption: Structural relationship from Adenosine to 2',3',5'-Trideoxyadenosine.
Physicochemical Properties
A summary of the key physicochemical properties is presented below, compiled from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₅O | [1][2][3] |
| Molecular Weight | 219.24 g/mol | [1][2] |
| IUPAC Name | 9-[(2R,5R)-5-methyloxolan-2-yl]purin-6-amine | [1] |
| CAS Number | 6612-70-0 | [1] |
| Hydrogen Bond Donors | 1 (from adenine -NH₂) | [3] |
| Hydrogen Bond Acceptors | 5 (from adenine nitrogens and furan oxygen) | [3] |
| Topological Polar Surface Area | 78.8 Ų | [3] |
Structural Elucidation and Analytical Validation
The definitive structure of 2',3',5'-Trideoxyadenosine is confirmed through a combination of modern analytical techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule. For 2',3',5'-Trideoxyadenosine, ¹H and ¹³C NMR are critical.
-
¹H NMR (Proton NMR): The key diagnostic feature in the ¹H NMR spectrum is the absence of signals corresponding to hydroxyl protons (which are typically broad and exchangeable) and the presence of complex multiplets in the aliphatic region (approx. 1.5-2.5 ppm). These signals correspond to the protons on the 2', 3', and 4' carbons of the sugar ring. The signal for the 5'-CH₃ group would appear as a distinct doublet further upfield. In contrast, the spectrum for 2'-Deoxyadenosine shows distinct signals for the 3' and 5' hydroxyl protons.[4]
-
¹³C NMR (Carbon NMR): The ¹³C spectrum confirms the number and type of carbon atoms. The carbons at the 2', 3', and 5' positions will show signals in the aliphatic region, at chemical shifts significantly different from what would be observed for carbons bonded to oxygen in adenosine or deoxyadenosine.
Workflow for NMR-Based Structural Confirmation:
-
Sample Preparation: Dissolve a high-purity sample (mg scale) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
-
Spectral Analysis:
-
Confirm the presence of adenine protons in the aromatic region (approx. 8.1-8.4 ppm).
-
Verify the absence of exchangeable -OH proton signals.
-
Integrate the proton signals to confirm the ratio of 13 protons.
-
Assign the aliphatic signals to the sugar protons using 2D NMR, confirming the C-H connectivity and the complete deoxygenation of the ring.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the molecule, serving as a primary check for its elemental composition.
-
Technique: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is employed.
-
Expected Result: The analysis will show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 220.1195. This value precisely matches the calculated exact mass of C₁₀H₁₄N₅O⁺, confirming the molecular formula C₁₀H₁₃N₅O.[1]
Chemical Synthesis Overview
The synthesis of 2',3',5'-Trideoxyadenosine is a multi-step process that starts from a more common nucleoside, such as 2'-deoxyadenosine.[5] The core chemical challenge is the efficient and selective deoxygenation of the remaining hydroxyl groups.
A generalized synthetic pathway involves the following key transformations:[5]
-
Protection: The amine group on the adenine base is often protected to prevent side reactions.
-
Activation of Hydroxyl Groups: The 3' and 5' hydroxyl groups of 2'-deoxyadenosine are converted into better leaving groups, often by tosylation (reaction with tosyl chloride).[5]
-
Reductive Deoxygenation: The activated positions are then subjected to reduction. A common method is the Barton-McCombie deoxygenation or reduction via a thio-intermediate, which is subsequently removed with a reducing agent like Raney Nickel.[5]
-
Deprotection: The protecting group on the adenine base is removed to yield the final product.
The diagram below illustrates a conceptual workflow for this synthesis.
Caption: Conceptual workflow for the synthesis of 2',3',5'-Trideoxyadenosine.
Applications in Research
The unique structure of 2',3',5'-Trideoxyadenosine makes it a valuable tool in biochemical and pharmacological research, primarily as a negative control or an inhibitor.
-
Control Compound in Kinase Assays: Since it cannot be phosphorylated, it is an excellent negative control in experiments involving adenosine kinases to ensure that observed effects are due to phosphorylation.
-
Studying Adenosine Receptors: As an adenosine analog, it can be used to study ligand binding at adenosine receptors.[6][7] Its increased hydrophobicity may alter its binding profile and cell permeability compared to adenosine.
-
Probing DNA Polymerase/RT Activity: While dideoxynucleosides (lacking 2' and 3' OH groups) are famous as chain terminators in sequencing and as antiviral drugs (e.g., Didanosine), 2',3',5'-Trideoxyadenosine is even more inert.[8][9] It cannot be triphosphorylated, which is a prerequisite for being incorporated by polymerases.[10] This makes it useful for dissecting the initial phosphorylation steps required for the activation of other nucleoside analogs.
Conclusion
The molecular structure of 2',3',5'-Trideoxyadenosine is a testament to purposeful chemical design. By removing all three hydroxyl groups from the ribose sugar of adenosine, a stable, hydrophobic analog is created. Its structure, defined by an adenine base and a fully reduced sugar ring, has been unequivocally confirmed by NMR and mass spectrometry. This unique architecture renders it incapable of participating in phosphorylation or nucleic acid elongation, defining its role in the scientific community as a specific inhibitor and a highly effective negative control for studying the complex biochemistry of its parent nucleoside.
References
- Robins, M. J., McCarthy, J. R., Jr., & Robins, R. K. (1966). Purine Nucleosides. XII. The Preparation of 2',3'-Dideoxyadenosine, 2',5'-Dideoxyadenosine, and 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine. Biochemistry, 5(1), 224–231.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65165, 2',3',5'-Trideoxyadenosine. Retrieved January 16, 2026, from [Link].
- Global Substance Registration System (GSRS). 2',3',5'-TRIDEOXYADENOSINE. Substance ID: 43XPX901BB. Retrieved January 16, 2026, from the U.S.
- Wang, M., et al. (2015). The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117). Molecules, 20(6), 10438-10448.
- Mihali, V., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules, 27(12), 3934.
- Liu, A., et al. (2015). Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR. PLoS ONE, 10(5), e0127584. (Source: Public Library of Science)
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Cheméo (2023). Chemical Properties of Adenosine, 2',3',5'-tris-O-TMS. Retrieved January 16, 2026, from [Link].
- Zhao, L., et al. (2013). Evaluation of dose-related effects of 2', 3', 5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine using NMR-based metabolomics. Yao Xue Xue Bao, 48(8), 1196-1202. (Source: PubMed)
- Ye, S., et al. (2004). Synthesis of 2',5'-dideoxy-2-fluoroadenosine and 2',5'-dideoxy-2,5'-difluoroadenosine: potent P-site inhibitors of adenylyl cyclase. Journal of Medicinal Chemistry, 47(5), 1207-1213. (Source: PubMed)
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 444836, 2',3'-Dideoxyadenosine-5'-triphosphate. Retrieved January 16, 2026, from [Link].
- Lan, X., et al. (2015). Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics. Journal of Chromatography B, 1002, 337-342. (Source: PubMed)
- Kim, S. K., et al. (2024). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. ACS Omega.
- Kumar, A., et al. (2021). Discovery of novel 1,3,5-triazine as adenosine A2A receptor antagonist for benefit in Parkinson's disease. Journal of Biochemical and Molecular Toxicology, 35(1), e22659. (Source: PubMed)
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An In-depth Technical Guide to 2',3',5'-Trideoxyadenosine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Trideoxyadenosine is a synthetic nucleoside analog that lacks hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar. This structural modification confers unique chemical and physical properties, distinguishing it from its parent molecule, adenosine, and other deoxyadenosine derivatives. As a member of the dideoxynucleoside family, it holds significant interest for researchers in medicinal chemistry and drug discovery, primarily for its potential as a modulator of key biological pathways. This technical guide provides a comprehensive overview of the chemical and physical properties of 2',3',5'-Trideoxyadenosine, its synthesis, and its established and potential biological activities, with a focus on its role as an inhibitor of adenylyl cyclase.
Chemical and Physical Properties
2',3',5'-Trideoxyadenosine is characterized by the molecular formula C10H13N5O and a molecular weight of approximately 219.24 g/mol .[1][2][3] Its systematic IUPAC name is 9-[(2R,5R)-5-methyloxolan-2-yl]purin-6-amine.[2] The compound is also known by several synonyms, including tridesoxyadenosine and SQ 22538.[2][3]
Structural and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C10H13N5O | [1][2][3] |
| Molecular Weight | 219.24 g/mol | [2][3] |
| IUPAC Name | 9-[(2R,5R)-5-methyloxolan-2-yl]purin-6-amine | [2] |
| CAS Number | 6612-70-0 | [2] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Topological Polar Surface Area | 78.9 Ų | [2] |
Synthesis of 2',3',5'-Trideoxyadenosine
A general synthetic route to 2',3',5'-Trideoxyadenosine starts from the more readily available 2'-deoxyadenosine. The key transformation involves the removal of the 3' and 5' hydroxyl groups. A common strategy for this deoxygenation is the Barton-McCombie deoxygenation or a related method involving the formation of a thio intermediate followed by desulfurization.
A plausible synthetic pathway involves the following conceptual steps:
Figure 1: Conceptual Synthetic Workflow for 2',3',5'-Trideoxyadenosine. This diagram outlines the key transformations from 2'-deoxyadenosine to the final product.
Experimental Protocol Outline
A detailed experimental protocol would involve the following key stages:
-
TOSYLATION: Protection of the 3' and 5' hydroxyl groups of 2'-deoxyadenosine as tosylates. This is typically achieved by reacting 2'-deoxyadenosine with tosyl chloride in a suitable base like pyridine.
-
THIOETHER FORMATION: Nucleophilic displacement of the tosyl groups with a thiol, such as ethanethiol, to form the corresponding 3',5'-dithioether derivative.
-
DESULFURIZATION: The final step is the reductive cleavage of the carbon-sulfur bonds using a desulfurizing agent. Raney nickel is a classic and effective reagent for this transformation.[11][12][13] The reaction is typically carried out by refluxing the thioether with an excess of Raney nickel in a solvent like ethanol.
Raney Nickel Reduction: A Critical Step
The desulfurization with Raney nickel is a powerful method in organic synthesis for the hydrogenolysis of carbon-sulfur bonds.[13] The Raney nickel catalyst is typically prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution.[14] The procedure involves the addition of the alloy to the aqueous base, followed by thorough washing of the resulting nickel catalyst to remove residual alkali and aluminum salts.[14] For the desulfurization reaction, the thio-nucleoside is heated with a suspension of the activated Raney nickel in a suitable solvent.[11]
Spectral Characterization
While specific, publicly available spectra for 2',3',5'-Trideoxyadenosine are scarce, its spectral characteristics can be predicted based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the adenine base (H-2 and H-8) in the aromatic region. The sugar protons will appear in the upfield region. The absence of signals for the 2', 3', and 5' hydroxyl protons will be a key feature. The methyl group at the 5' position will likely appear as a doublet.
-
¹³C NMR: The carbon NMR spectrum will show resonances for the carbons of the adenine base and the sugar moiety. The absence of carbons bearing hydroxyl groups at the 2', 3', and 5' positions will be characteristic.
Mass Spectrometry (MS)
The mass spectrum of 2',3',5'-Trideoxyadenosine is expected to show a molecular ion peak ([M]+ or [M+H]+) corresponding to its molecular weight (219.24). Fragmentation patterns in nucleoside mass spectra often involve the cleavage of the glycosidic bond between the sugar and the base, leading to fragments corresponding to the adenine base and the trideoxyribose sugar.[10][15]
Biological Activity and Mechanism of Action
The primary biological target of 2',3',5'-Trideoxyadenosine and its analogs is adenylyl cyclase (AC).[16][17][18] Adenylyl cyclase is a key enzyme in signal transduction pathways, responsible for the conversion of ATP to the second messenger cyclic AMP (cAMP).[16][19]
Inhibition of Adenylyl Cyclase
2',3',5'-Trideoxyadenosine and related dideoxynucleosides act as P-site inhibitors of adenylyl cyclase.[20][21] The "P-site" is a regulatory site on the enzyme that is distinct from the catalytic site where ATP binds.[21] Inhibition via the P-site is typically non-competitive or uncompetitive with respect to ATP.[20]
Figure 2: Mechanism of Adenylyl Cyclase Inhibition by 2',3',5'-Trideoxyadenosine. The diagram illustrates the canonical adenylyl cyclase signaling pathway and the inhibitory action of 2',3',5'-Trideoxyadenosine at the P-site of the enzyme.
The inhibition of adenylyl cyclase by 2',3',5'-Trideoxyadenosine and its analogs makes them valuable tools for studying cAMP-mediated signaling pathways. By reducing cAMP levels, these compounds can be used to investigate the role of this second messenger in a wide range of cellular processes, including hormone action, neurotransmission, and cell proliferation.
Applications in Research and Drug Development
The ability of 2',3',5'-Trideoxyadenosine to inhibit adenylyl cyclase positions it as a valuable research tool and a potential lead compound in drug discovery.
Research Applications
-
Elucidating cAMP Signaling Pathways: As a specific inhibitor of adenylyl cyclase, 2',3',5'-Trideoxyadenosine can be used to dissect the roles of cAMP in various physiological and pathological processes.[16]
-
Target Validation: It can be employed to validate adenylyl cyclase as a therapeutic target in different disease models.
Potential Therapeutic Applications
Given the ubiquitous role of cAMP in cellular function, modulation of its levels has therapeutic potential in a variety of diseases. While 2',3',5'-Trideoxyadenosine itself is primarily a research compound, the understanding of its mechanism of action can inform the development of more potent and selective adenylyl cyclase inhibitors for conditions such as:
-
Cancer: Dysregulation of cAMP signaling has been implicated in the growth and proliferation of some cancer cells.
-
Cardiovascular Diseases: cAMP plays a crucial role in regulating heart rate and contractility.
-
Neurological Disorders: cAMP is involved in neuronal signaling and plasticity.
Conclusion
2',3',5'-Trideoxyadenosine is a synthetically accessible nucleoside analog with distinct chemical and physical properties arising from the absence of three hydroxyl groups on its ribose moiety. Its primary recognized biological activity is the inhibition of adenylyl cyclase through a P-site-mediated mechanism, making it a valuable probe for studying cAMP signaling. While further research is needed to fully characterize its physical properties and to explore its full therapeutic potential, 2',3',5'-Trideoxyadenosine and its analogs represent an important class of molecules for both fundamental research and drug discovery efforts targeting the adenylyl cyclase pathway.
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Jackson EK, Dubey RK. Expression of the 2′,3′-cAMP-Adenosine Pathway in Astrocytes and Microglia. J Pharmacol Exp Ther. 2016;358(1):137-147. Available from: [Link]
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Guo S, Wang M, Wang Y, et al. Evaluation of dose-related effects of 2', 3', 5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine using NMR-based metabolomics. J Pharm Biomed Anal. 2014;98:213-221. Available from: [Link]
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Pettit GR, van Tamelen EE. Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. Org React. 1962;12:356-529. Available from: [Link]
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Zhang WX, Wu HN, Li B, et al. The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117). Molecules. 2015;21(1):E8. Available from: [Link]
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De Vivo M, Maayani S, Weinstein H, et al. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors. J Pharmacol Exp Ther. 1987;242(1):258-264. Available from: [Link]
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Reactome. Adenylate cyclase converts ATP to 3',5'-cyclic AMP (cAMP) and pyrophosphate. Available from: [Link]
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Thuy TTD, Tien TQ, Van Hieu T, et al. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. VNU Journal of Science: Medical and Pharmaceutical Sciences. 2018;34(1). Available from: [Link]
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Ye S, Rezende MM, Deng WP, et al. Synthesis of 2',5'-dideoxy-2-fluoroadenosine and 2',5'-dideoxy-2,5'-difluoroadenosine: potent P-site inhibitors of adenylyl cyclase. J Med Chem. 2004;47(5):1207-1213. Available from: [Link]
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Rich MA, Meyers P, Glickman G, et al. THE EFFECTS OF 3'-DEOXYADENOSINE ON THE SYNTHESIS OF RIBONUCLEIC ACID. J Biol Chem. 1965;240:806-810. Available from: [Link]
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Synthesis of 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine.
An In-depth Technical Guide to the Synthesis of 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine
Introduction
2',3',5'-Trideoxyadenosine is a synthetic nucleoside analogue that lacks the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar. This structural modification makes it a valuable tool in biochemical and pharmacological research. As a chain-terminating inhibitor of DNA synthesis, its phosphorylated form can be used to study the mechanisms of DNA polymerases.[1] The synthesis of such modified nucleosides is a critical task in medicinal chemistry and drug development. This guide provides a detailed, technically-focused overview of a robust synthetic route to 2',3',5'-Trideoxyadenosine, starting from the readily available precursor, 2'-Deoxyadenosine. The core of this synthesis relies on the strategic deoxygenation of the 3'- and 5'-hydroxyl groups.
Overall Synthetic Strategy
The transformation of 2'-Deoxyadenosine to 2',3',5'-Trideoxyadenosine necessitates the removal of the hydroxyl groups at the 3' and 5' positions. A direct deoxygenation is challenging due to the strength of the C-O bonds. Therefore, a multi-step strategy is employed, centered around the Barton-McCombie deoxygenation reaction. This powerful radical-mediated transformation allows for the mild and efficient replacement of hydroxyl groups with hydrogen atoms.[2][3][4][5]
The overall workflow can be summarized as follows:
-
Activation of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of 2'-Deoxyadenosine are converted into thiocarbonyl derivatives. This "activates" them for the subsequent radical reaction.
-
Radical Deoxygenation: The thiocarbonyl-activated intermediate is treated with a radical initiator and a hydrogen atom donor to effect the removal of the thiocarbonyl groups and their replacement with hydrogen.
-
Purification: The final product, 2',3',5'-Trideoxyadenosine, is isolated and purified from the reaction mixture.
Caption: Overall synthetic workflow from 2'-Deoxyadenosine to 2',3',5'-Trideoxyadenosine.
Part 1: Activation of the 3' and 5'-Hydroxyl Groups
The cornerstone of the Barton-McCombie deoxygenation is the conversion of the target alcohol(s) into a thiocarbonyl derivative, such as a xanthate or a thionoformate.[4][6][7] This is a critical activation step. The strong C-O bond of the alcohol is replaced by a weaker C-S bond in the thiocarbonyl derivative, which can undergo homolytic cleavage in the subsequent radical step.
For the synthesis of 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine, both the 3'- and 5'-hydroxyl groups must be activated. This can be achieved by converting them into dixanthates.
Experimental Protocol: Synthesis of 3',5'-Di-S-methylxanthate of 2'-Deoxyadenosine
This protocol is adapted from methodologies developed for the deoxygenation of diols in nucleosides.
-
Preparation: To a stirred suspension of 2'-Deoxyadenosine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 2.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases. This results in the formation of the corresponding dialkoxide.
-
Xanthate Formation: Cool the reaction mixture back to 0 °C. Add carbon disulfide (CS₂, 2.5 equivalents) dropwise. The reaction mixture will typically turn a deep yellow or orange color.
-
S-Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (MeI, 2.5 equivalents) dropwise.
-
Reaction Completion and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the 3',5'-di-S-methylxanthate derivative.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the hydroxyl groups to form the more nucleophilic alkoxides.
-
Carbon Disulfide (CS₂): This electrophile reacts with the alkoxides to form the xanthate intermediate.
-
Methyl Iodide (MeI): A good alkylating agent that "traps" the xanthate by S-methylation, forming the stable S-methyl dithiocarbonate derivative required for the subsequent radical reaction.
-
Inert Atmosphere: Essential to prevent quenching of the strong base (NaH) and to avoid unwanted side reactions with atmospheric moisture and oxygen.
Part 2: The Barton-McCombie Radical Deoxygenation
With the activated dixanthate intermediate in hand, the core deoxygenation step can proceed. This reaction operates via a radical chain mechanism.[2][4][6]
Mechanism of Deoxygenation
The mechanism involves three key phases: initiation, propagation, and termination.
-
Initiation: A radical initiator, typically azobisisobutyronitrile (AIBN), is homolytically cleaved upon heating to generate two cyanopropyl radicals. These radicals then abstract a hydrogen atom from the hydrogen donor, tributyltin hydride (Bu₃SnH), to generate the key chain-carrying tributyltin radical (Bu₃Sn•).[2][6][7]
-
Propagation:
-
The tributyltin radical attacks the sulfur atom of the thiocarbonyl group. This leads to the fragmentation of the intermediate, releasing a carbon-centered radical at the 3' or 5' position of the sugar ring.
-
This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the deoxygenated product and regenerating the tributyltin radical, which can continue the chain reaction.[3][4]
-
-
Termination: The reaction is terminated when two radical species combine.
The driving force for this reaction is the formation of the very stable tin-sulfur bond.[3]
Caption: Catalytic cycle of the Barton-McCombie deoxygenation.
Experimental Protocol: Deoxygenation of the Dixanthate Intermediate
-
Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the 3',5'-di-S-methylxanthate of 2'-deoxyadenosine (1.0 equivalent) in a degassed solvent such as toluene or benzene.
-
Reagent Addition: Add tributyltin hydride (Bu₃SnH, 2.5-3.0 equivalents) and a catalytic amount of AIBN (0.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
The primary challenge in the workup is the removal of the toxic and often difficult-to-separate organotin byproducts. A common method is to partition the crude residue between acetonitrile and hexane. The desired product preferentially dissolves in the acetonitrile layer, while the nonpolar tin byproducts remain in the hexane layer.
-
Alternatively, the crude mixture can be treated with a solution of potassium fluoride (KF) in methanol. This precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[8]
-
The resulting crude product is then purified by silica gel column chromatography to afford pure 2',3',5'-Trideoxyadenosine.
-
Modern Alternatives to Tributyltin Hydride
The high toxicity and difficulty in removing organotin byproducts have driven the development of alternative hydrogen donors.[2][8] For researchers seeking greener and more practical methods, tris(trimethylsilyl)silane (TTMSS) has emerged as an excellent substitute.[9] It is less toxic, and its byproducts are more easily removed.
Protocol Using Tris(trimethylsilyl)silane (TTMSS)
The reaction setup is similar to the one using Bu₃SnH.
-
Setup: Dissolve the dixanthate intermediate (1.0 equivalent) in degassed toluene.
-
Reagent Addition: Add TTMSS (2.5 equivalents) and an alternative radical initiator like 1,1'-azobis(cyclohexanecarbonitrile) (V-40), which has a more suitable decomposition temperature for this system.[9]
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Workup: After completion, the reaction can be concentrated and purified directly by silica gel chromatography, as the silane byproducts are generally less problematic to remove than their tin counterparts.
Data Summary
The following table provides representative data for the key steps in the synthesis. Yields can vary based on scale and specific reaction conditions.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| Activation | 2'-Deoxyadenosine | NaH, CS₂, MeI | 3',5'-Di-S-methylxanthate of 2'-deoxyadenosine | 70-85% |
| Deoxygenation | 3',5'-Di-S-methylxanthate intermediate | Bu₃SnH, AIBN | 2',3',5'-Trideoxyadenosine | 60-80% |
Conclusion
The synthesis of 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine is a prime example of strategic chemical manipulation in nucleoside chemistry. The Barton-McCombie deoxygenation provides a reliable and effective method for the key transformation. By understanding the underlying radical mechanism and the rationale behind each experimental step, from hydroxyl activation to the choice of hydrogen donor, researchers can successfully synthesize this valuable molecular probe. The development of less toxic alternatives to traditional tin hydrides further enhances the practicality and safety of this important synthetic route, making it more accessible for applications in drug discovery and chemical biology.
References
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Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585. (URL not directly available from search, linking to general information) [Link]
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Organic Chemistry Portal. (n.d.). Barton-McCombie Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Deoxygenation: The Barton-McCombie Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Barton-McCombie Reaction: Mechanism & Examples. Retrieved from [Link]
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Grokipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved from [Link]
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Chem-Station. (2014). Barton-McCombie Deoxygenation. Retrieved from [Link]
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Antonov, K. V., Konstantinova, I. D., & Miroshnikov, A. I. (1998). New Approach to the Synthesis of 2′,3′-dideoxyadenosine and 2′,3′-Dideoxyinosine. Nucleosides and Nucleotides, 17(1-3), 153-159. [Link]
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Webb II, R. R., Wos, J. A., Martin, J. C., & Brodfuehrer, P. R. (1988). Synthesis of 2′,3′-Dideoxyinosine. Nucleosides and Nucleotides, 7(2), 147-155. [Link]
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de Castro, S., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives. Molecules, 27(12), 3935. [Link]
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Robins, M. J., McCarthy, J. R., Jr., & Robins, R. K. (1966). Purine Nucleosides. XII. The Preparation of 2',3'-Dideoxyadenosine, 2',5'-Dideoxyadenosine, and 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine. Biochemistry, 5(1), 224-231. [Link]
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Atkinson, M. R., et al. (1966). THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE. Biochemistry, 5(3), 868-877. [Link]
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An In-depth Technical Guide to the Biochemical Properties of 2',3',5'-Trideoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2',3',5'-trideoxyadenosine, a synthetic nucleoside analog with significant implications in molecular biology and pharmacology. We will delve into its fundamental biochemical properties, mechanism of action as a DNA chain terminator, and its applications in research and drug development, supported by detailed experimental insights and protocols.
Introduction: The Significance of a Modified Nucleoside
2',3',5'-Trideoxyadenosine is a structurally modified analog of the natural nucleoside deoxyadenosine. Its defining feature is the absence of hydroxyl (-OH) groups at the 2', 3', and 5' positions of the deoxyribose sugar moiety. This seemingly subtle alteration has profound consequences for its biochemical activity, primarily by preventing the formation of phosphodiester bonds during DNA synthesis. This property places it in the class of chain-terminating nucleosides, a group of molecules that have revolutionized molecular biology and antiviral therapies.
The initial synthesis of 2',3',5'-trideoxyadenosine was part of a broader exploration into deoxyadenosine analogs with the hypothesis that such compounds could serve as inhibitors of DNA biosynthesis[1]. While its direct clinical applications have been superseded by other nucleoside analogs, it remains a valuable tool for studying the mechanisms of DNA replication and for developing novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of 2',3',5'-trideoxyadenosine is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₅O | [2][3] |
| Molecular Weight | 219.24 g/mol | [2][3] |
| CAS Number | 6612-70-0 | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water and polar organic solvents | |
| Synonyms | Trideoxyadenosine, SQ 22538 | [2][4] |
Mechanism of Action: A Potent DNA Chain Terminator
The primary biochemical function of 2',3',5'-trideoxyadenosine lies in its ability to act as a potent inhibitor of DNA synthesis. This inhibition is achieved through a well-defined mechanism of DNA chain termination. For 2',3',5'-trideoxyadenosine to exert its effect, it must first be intracellularly phosphorylated to its active triphosphate form, 2',3',5'-trideoxyadenosine triphosphate (tdATP). This conversion is carried out by cellular kinases.
Once in its triphosphate form, tdATP acts as a competitive substrate for DNA polymerases, competing with the natural deoxyadenosine triphosphate (dATP) for incorporation into a growing DNA strand[5]. The key to its chain-terminating ability is the absence of a 3'-hydroxyl group on the deoxyribose sugar. In normal DNA synthesis, the 3'-hydroxyl group of the last incorporated nucleotide is essential for forming a phosphodiester bond with the 5'-phosphate group of the incoming nucleotide. Since tdATP lacks this 3'-hydroxyl group, once it is incorporated into the DNA chain, no further nucleotides can be added, leading to the termination of DNA elongation[6].
This mechanism is the cornerstone of the Sanger sequencing method, which utilizes dideoxynucleotides (ddNTPs) to generate a series of DNA fragments of varying lengths, ultimately allowing for the determination of the DNA sequence[6].
dot
Figure 1: Mechanism of DNA Chain Termination by 2',3',5'-Trideoxyadenosine.
Experimental Protocols
The utility of 2',3',5'-trideoxyadenosine as a research tool is best demonstrated through its application in specific experimental protocols. The following provides a foundational protocol for a DNA polymerase inhibition assay.
In Vitro DNA Polymerase Inhibition Assay
This assay is designed to quantify the inhibitory effect of 2',3',5'-trideoxyadenosine triphosphate on the activity of a specific DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., Taq polymerase, Klenow fragment)
-
Activated calf thymus DNA (or a specific primer-template system)
-
Deoxynucleoside triphosphate (dNTP) mix (dATP, dGTP, dCTP, dTTP)
-
[³H]-dTTP or other radiolabeled dNTP
-
2',3',5'-Trideoxyadenosine triphosphate (tdATP) stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 0.5 M EDTA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and vials
Procedure:
-
Prepare Reaction Mixtures: In separate microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, activated DNA, and the dNTP mix (including the radiolabeled dNTP).
-
Add Inhibitor: Add varying concentrations of tdATP to the respective tubes. Include a control reaction with no tdATP.
-
Initiate Reaction: Start the reaction by adding the DNA polymerase to each tube.
-
Incubation: Incubate the reactions at the optimal temperature for the specific DNA polymerase for a set period (e.g., 30 minutes at 37°C).
-
Stop Reaction: Terminate the reactions by adding the stop solution.
-
Precipitate DNA: Precipitate the newly synthesized, radiolabeled DNA by adding cold TCA.
-
Filter and Wash: Collect the precipitated DNA on glass fiber filters. Wash the filters with cold TCA and then with ethanol to remove unincorporated nucleotides.
-
Quantify Incorporation: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each tdATP concentration relative to the control. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
dot
Figure 2: Experimental Workflow for a DNA Polymerase Inhibition Assay.
Applications in Research and Drug Development
The unique biochemical properties of 2',3',5'-trideoxyadenosine and its analogs have positioned them as valuable molecules in several areas of research and drug development.
Antiviral Research
The ability of dideoxynucleosides to terminate DNA chain elongation makes them potent antiviral agents, particularly against retroviruses like HIV, which rely on a reverse transcriptase to convert their RNA genome into DNA[7]. While 2',3',5'-trideoxyadenosine itself is not a frontline anti-HIV drug, it has served as a lead compound and a research tool in the development of other nucleoside reverse transcriptase inhibitors (NRTIs)[7].
Anticancer Research
The inhibition of DNA synthesis is also a key strategy in cancer chemotherapy. By selectively targeting the rapidly dividing cancer cells, which have a high demand for DNA replication, chain-terminating nucleosides can induce cell death. Research has explored the potential of 2',3',5'-trideoxyadenosine and its derivatives as anticancer agents, although their clinical efficacy is still under investigation[7].
Chemical Synthesis
The synthesis of 2',3',5'-trideoxyadenosine is typically achieved from the more readily available 2'-deoxyadenosine. A general synthetic route involves the selective protection of the 5'-hydroxyl group, followed by the removal of the 3'-hydroxyl group, and finally deprotection. A published method describes the synthesis via a 3',5'-diethylthio derivative followed by Raney nickel desulfurization[1].
dot
Figure 3: General Synthetic Workflow for 2',3',5'-Trideoxyadenosine.
Conclusion
2',3',5'-Trideoxyadenosine, through its elegant mechanism of DNA chain termination, serves as a powerful tool in molecular biology and a foundational concept in the development of antiviral and anticancer therapeutics. This guide has provided a detailed overview of its biochemical properties, mechanism of action, and applications, equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this important nucleoside analog in their work. Further research into the kinetic parameters of its interaction with various DNA polymerases and the development of more efficient synthetic routes will continue to enhance its value in the scientific community.
References
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Atkinson, M. R., Deutscher, M. P., Kornberg, A., Russell, A. F., & Moffatt, J. G. (1969). Enzymatic synthesis of deoxyribonucleic acid. XXXIV. Termination of chain growth by a 2',3'-dideoxyribonucleotide. Biochemistry, 8(12), 4897–4904. [Link]
-
Brandis, J. W., Edwards, S. G., & Johnson, K. A. (1996). Slow rate of phosphodiester bond formation accounts for the strong bias that Taq DNA polymerase shows against 2',3'-dideoxynucleotide terminators. Biochemistry, 35(7), 2189–2200. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65165, 2',3',5'-Trideoxyadenosine. Retrieved from [Link]
-
Robins, M. J., McCarthy, J. R., & Robins, R. K. (1966). Purine Nucleosides. XII. The Preparation of 2',3'-Dideoxyadenosine, 2',5'-Dideoxyadenosine, and 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine. Biochemistry, 5(1), 224–231. [Link]
-
Sanger, F., Nicklen, S., & Coulson, A. R. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 74(12), 5463–5467. [Link]
-
Taylor & Francis. (n.d.). Dideoxynucleotides – Knowledge and References. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). 2',3',5'-TRIDEOXYADENOSINE. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 2). Dideoxynucleotide. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Wong, I., Patel, S. S., & Johnson, K. A. (1991). An induced-fit kinetic mechanism for DNA replication by T7 DNA polymerase. Biochemistry, 30(2), 526–537. [Link]
-
Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A novel method for phosphorylation of nucleosides to 5'-nucleotides. Tetrahedron Letters, 8(50), 5065–5068. [Link]
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A Technical Guide to the Mechanism of Action of 2',3',5'-Trideoxyadenosine: A Structural Probe for the Ribosomal P-Site
Abstract
This technical guide provides an in-depth examination of the mechanism of action of 2',3',5'-Trideoxyadenosine. While not a potent inhibitor itself, this synthetic nucleoside analogue serves as a critical molecular tool for elucidating the function of the ribosomal peptidyl transferase center (PTC). By systematically removing the hydroxyl groups present in natural adenosine, 2',3',5'-Trideoxyadenosine helps researchers understand the specific molecular interactions required for substrate binding and catalysis within the ribosome's P-site. This document details the established mechanism of related, more complex antibiotics like puromycin, and contextualizes the role of 2',3',5'-Trideoxyadenosine as a simplified probe. We will explore the biochemical consequences of modifying the ribose moiety, present methodologies for studying ribosomal inhibitors, and discuss the implications for drug development.
Introduction: The Significance of a "Stripped-Down" Nucleoside
In the quest to understand the intricate machinery of the cell, simplified molecular analogues are indispensable tools. 2',3',5'-Trideoxyadenosine is a synthetic derivative of adenosine, characterized by the absence of hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar.[1][2] This stark structural modification renders it metabolically inert in many pathways that rely on these hydroxyls for phosphorylation or enzymatic recognition.
Its primary value to researchers lies not in its biological activity, but in its strategic lack thereof. It serves as a fundamental baseline or negative control in studies of protein synthesis. To comprehend its mechanism—or more accurately, its role as a mechanistic probe—we must first understand the action of potent antibiotics that target the same ribosomal site, most notably, puromycin.
Puromycin is an aminonucleoside antibiotic that effectively terminates protein synthesis.[3] It functions by mimicking the 3' end of an aminoacyl-tRNA, allowing it to enter the ribosomal A-site (Aminoacyl site).[4][5] The ribosome's peptidyl transferase center then catalyzes the formation of a peptide bond between the nascent polypeptide chain (attached to the tRNA in the P-site) and the puromycin molecule.[3][6] Because the resulting peptidyl-puromycin conjugate is not properly anchored and cannot participate in the subsequent translocation step, it dissociates from the ribosome, leading to the release of a truncated, prematurely terminated protein.[3][4]
The pioneering work of Vince and Daluge on carbocyclic analogues of puromycin demonstrated that modifications to the ribose ring are critical for understanding how these molecules interact with the ribosome.[7][8] Their research showed that even with a carbocyclic ring instead of a furanose, the molecule could still act as a substrate for the peptidyltransferase reaction, indicating that the core nucleoside structure is key for targeting the PTC.[7] It is within this scientific context that 2',3',5'-Trideoxyadenosine finds its purpose: as a tool to dissect the contributions of the ribose hydroxyl groups to this interaction.
The Core Concept: Probing the Peptidyl Transferase Center (PTC)
The ribosome's ability to form peptide bonds resides in the Peptidyl Transferase Center, a highly conserved region within the large ribosomal subunit.[6] This active site is primarily composed of ribosomal RNA (rRNA), making the ribosome a ribozyme. The PTC orchestrates the transfer of the growing polypeptide chain from the peptidyl-tRNA in the P-site to the aminoacyl-tRNA in the A-site.
The mechanism of action of 2',3',5'-Trideoxyadenosine is best understood as a test of structural requirements for P-site binding. The P-site must accommodate the peptidyl-tRNA, holding it in a precise orientation for the peptidyl transfer reaction. Key interactions, including hydrogen bonds, are mediated by the 2'-hydroxyl group of the tRNA's terminal adenosine.
By lacking the 2', 3', and 5' hydroxyl groups, 2',3',5'-Trideoxyadenosine is unable to form the critical hydrogen bonds that stabilize a peptidyl-tRNA within the P-site. Therefore, while its purine base may allow for some low-affinity, transient interaction with the P-site's nucleotide-binding pocket, it cannot function as an effective substrate or a potent competitive inhibitor. Its primary role is to demonstrate, by its inactivity, the essentiality of the hydroxyl groups for proper P-site function.
Caption: Role of 2'-OH in P-site binding.
Cellular and Biochemical Consequences
The direct consequence of using 2',3',5'-Trideoxyadenosine in a cell-free translation system is a lack of significant protein synthesis inhibition. This contrasts sharply with puromycin, which causes rapid termination and the accumulation of truncated polypeptides.[4][9]
The key takeaway for a researcher is that the integrity of the ribose sugar of the P-site substrate is paramount. The absence of the 2'-hydroxyl group, in particular, disrupts the catalytic geometry of the PTC. This observation supports the model where the 2'-OH of the P-site tRNA's terminal adenosine participates directly or indirectly (e.g., via a water molecule bridge) in the proton transfer network required for peptide bond catalysis.
From a drug development perspective, this highlights a critical structure-activity relationship (SAR). Any potential nucleoside-based inhibitor targeting the P-site must possess functional groups capable of mimicking the interactions of the native peptidyl-tRNA. Simply occupying the space is insufficient for potent inhibition.
Caption: Causality from structure to cellular effect.
Methodologies for Studying Ribosomal Inhibitors
To validate the role of a compound like 2',3',5'-Trideoxyadenosine, specific biochemical assays are employed. These protocols are designed to isolate and measure discrete steps of the translation process.
Protocol 1: In Vitro Translation Inhibition Assay
-
Objective: To quantify the inhibitory potency (IC50) of a test compound on overall protein synthesis.
-
Rationale: This is a functional assay that measures the end-product of translation. For 2',3',5'-Trideoxyadenosine, the expected result is a very high or immeasurable IC50 value, establishing it as a poor inhibitor compared to a positive control like puromycin.
-
Methodology:
-
Prepare Lysate: Use a commercially available cell-free translation system, such as rabbit reticulocyte lysate or an E. coli S30 extract.
-
Set up Reactions: In separate reaction tubes, combine the lysate, an amino acid mixture lacking methionine, and a template mRNA (e.g., luciferase mRNA).
-
Add Compounds: Add varying concentrations of the test compound (2',3',5'-Trideoxyadenosine), a positive control (puromycin), and a negative control (vehicle/buffer).
-
Initiate Translation: Add a radiolabeled amino acid, typically ³⁵S-Methionine, to each tube to initiate the reaction.
-
Incubate: Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for a set time (e.g., 60 minutes).
-
Stop Reaction & Precipitate: Stop the reaction by adding a strong base (e.g., NaOH). Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).
-
Quantify: Collect the precipitated protein on a filter membrane, wash, and quantify the incorporated radioactivity using a scintillation counter.
-
Analyze: Plot the percentage of protein synthesis inhibition against the compound concentration to determine the IC50 value.
-
Protocol 2: The "Fragment Reaction" Assay
-
Objective: To directly measure the catalytic activity of the peptidyl transferase center.
-
Rationale: This minimalist assay isolates the PTC's function from other translation steps. It tests whether a compound can act as an acceptor substrate (like puromycin) for the peptidyl group.
-
Methodology:
-
Prepare Ribosomes: Use purified 70S (prokaryotic) or 80S (eukaryotic) ribosomes.
-
Load P-site: Incubate the ribosomes with a simplified P-site substrate, which is typically N-acetylated-[³H]aminoacyl-tRNA or a short mRNA codon with its corresponding charged tRNA. A common substrate is N-acetyl-[³H]Phe-tRNA bound in the presence of a poly(U) template.
-
Add Acceptor Substrate: Add the test compound (2',3',5'-Trideoxyadenosine) or a positive control (puromycin) to the reaction.
-
Incubate: Allow the peptidyl transferase reaction to proceed for a short period.
-
Extract Product: Stop the reaction and extract the products with an organic solvent like ethyl acetate. If the test compound was a successful acceptor, the radiolabeled N-acetyl-[³H]aminoacyl group will be covalently attached to it and will partition into the organic layer. The unreacted substrate remains in the aqueous layer.
-
Quantify: Measure the radioactivity in the organic phase using a scintillation counter. High counts indicate the compound is an effective PTC substrate. For 2',3',5'-Trideoxyadenosine, minimal radioactivity is expected in the organic phase.
-
Caption: Experimental workflows for studying ribosomal inhibitors.
Expected Data Summary
| Compound | Target Site | Expected IC50 (In Vitro Translation) | Expected Activity (Fragment Reaction) |
| Puromycin | A-site Acceptor | Low µM range | High (Acts as acceptor substrate) |
| 2',3',5'-Trideoxyadenosine | P-site Probe | >1 mM (Inactive) | Very Low (Poor substrate/binder) |
Conclusion and Future Perspectives
2',3',5'-Trideoxyadenosine is a powerful tool for molecular dissection, precisely because of its simplicity and inactivity. Its mechanism of action is, in essence, a mechanism of non-action that provides a clear and unambiguous demonstration of the structural requirements for binding and catalysis at the ribosomal P-site. It underscores the critical role of the ribose hydroxyl groups, particularly the 2'-OH, in positioning the peptidyl-tRNA substrate for the peptidyl transferase reaction.
For researchers in drug development, the lessons from this simple molecule are profound. It establishes a foundational principle for the design of novel antibiotics targeting the ribosome: successful inhibitors must not only occupy the target site but also replicate the key chemical interactions that govern its function. As antibiotic resistance continues to be a global threat, a deep understanding of these fundamental structure-activity relationships, gleaned from probes like 2',3',5'-Trideoxyadenosine, is essential for the rational design of the next generation of therapeutics.
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Discovery and history of adenosine analogs.
An In-Depth Technical Guide to the Discovery and History of Adenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine, a ubiquitous purine nucleoside, plays a critical role in numerous physiological processes.[1] Beyond its fundamental role in cellular metabolism as a component of ATP, extracellular adenosine acts as a signaling molecule, modulating cellular function through specific cell surface receptors.[2][3][4] This guide provides a comprehensive overview of the discovery of adenosine's physiological effects, the elucidation of its receptors, and the historical development of adenosine analogs as therapeutic agents. We will delve into the medicinal chemistry efforts that have led to the synthesis of selective agonists and antagonists, the experimental methodologies used to characterize these compounds, and their current and potential therapeutic applications.
The Dawn of Adenosinergic Signaling: Early Discoveries
The journey into the world of adenosinergic signaling began in 1927, when Drury and Szent-Györgyi first observed the potent effects of "adenine compounds" on the heart, noting their ability to slow the heart rate.[5] For several decades, the precise mechanisms underlying these effects remained elusive. It wasn't until the 1970s that the concept of specific cell surface receptors for adenosine began to take shape, paving the way for a new era in pharmacology.
The Adenosine Receptor Family: A Quartet of G Protein-Coupled Receptors
Extracellular adenosine exerts its diverse physiological effects by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[6][7] These receptors exhibit distinct tissue distribution, signaling mechanisms, and pharmacological profiles, which has been the foundation for the development of subtype-selective ligands.[6][8]
-
A1 and A3 Receptors: These receptors preferentially couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6][8]
-
A2A and A2B Receptors: In contrast, these receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.[3][6][8]
The A1 and A2A receptors are high-affinity receptors for adenosine, whereas the A2B and A3 receptors have lower affinity.[6] This difference in affinity suggests that A1 and A2A receptors are likely activated under basal physiological conditions, while A2B and A3 receptor activation may require higher concentrations of adenosine, such as those that occur during cellular stress or injury.[9]
Adenosine Signaling Pathways
Caption: Adenosine receptor signaling pathways.
The Quest for Selectivity: Development of Adenosine Receptor Agonists and Antagonists
The discovery of multiple adenosine receptor subtypes sparked a wave of medicinal chemistry research aimed at developing selective ligands for each subtype. These efforts were crucial for dissecting the physiological roles of each receptor and for developing targeted therapeutics with improved efficacy and reduced side effects.
Early Non-Selective Analogs and Their Limitations
Early research utilized naturally occurring methylxanthines like caffeine and theophylline, which were found to be non-selective adenosine receptor antagonists.[10] While valuable as research tools, their lack of selectivity limited their therapeutic potential. Similarly, early synthetic agonists often displayed activity at multiple adenosine receptor subtypes, leading to a range of physiological effects, some of which were undesirable.[9]
The Rise of Selective Ligands
Through systematic structure-activity relationship (SAR) studies, researchers began to identify key chemical modifications to the adenosine scaffold that could confer receptor subtype selectivity.
Agonists
The development of selective agonists has been instrumental in understanding the therapeutic potential of activating specific adenosine receptors.[11] For instance, the A2A agonist regadenoson (Lexiscan®) is the first selective adenosine receptor agonist to receive clinical approval and is used as a pharmacologic stress agent in myocardial perfusion imaging.[7]
Antagonists
Selective antagonists have also emerged as promising therapeutic agents. The inverse relationship between caffeine consumption (a non-selective antagonist) and the risk of developing Parkinson's disease hinted at the potential of A2A receptor antagonists in treating this neurodegenerative disorder.[12] This has led to the development of selective A2A antagonists like istradefylline, which has been approved for the treatment of Parkinson's disease.[12]
Key Adenosine Analogs and Their Receptor Selectivity
| Compound | Class | Primary Target | Therapeutic Area/Use |
| Adenosine | Agonist | Non-selective | Antiarrhythmic[13][14] |
| Regadenoson | Agonist | A2A selective | Myocardial perfusion imaging[7] |
| Istradefylline | Antagonist | A2A selective | Parkinson's disease[12] |
| Caffeine | Antagonist | Non-selective | CNS stimulant |
| Theophylline | Antagonist | Non-selective | Respiratory stimulant |
Experimental Methodologies in Adenosine Analog Research
The discovery and development of adenosine analogs have been underpinned by a variety of experimental techniques designed to characterize their binding and functional activity at the different receptor subtypes.
Receptor Binding Assays
A fundamental step in characterizing a new adenosine analog is to determine its affinity for each of the four receptor subtypes. This is typically achieved through competitive radioligand binding assays.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).[15]
-
Incubation: In a multi-well plate, incubate the cell membranes with a known concentration of a high-affinity radioligand for the target receptor (e.g., [3H]CGS 21680 for A2A receptors) and a range of concentrations of the unlabeled test compound (the adenosine analog).[15]
-
Separation: After incubation to allow binding to reach equilibrium, separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a particular receptor. For adenosine receptors, which are coupled to adenylyl cyclase, functional activity is often assessed by measuring changes in intracellular cAMP levels.
Protocol: cAMP Functional Assay
-
Cell Culture: Culture cells stably expressing the adenosine receptor subtype of interest.
-
Treatment: Treat the cells with the test compound at various concentrations. For agonist testing, measure the stimulation of cAMP production. For antagonist testing, measure the ability of the compound to block the cAMP production stimulated by a known agonist.[15]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: For agonists, plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax). For antagonists, determine the IC50 value for the inhibition of agonist-stimulated cAMP production.
Experimental Workflow for Adenosine Analog Screening
Caption: A typical experimental workflow for the discovery and development of adenosine analogs.
The Impact of Structural Biology and Computational Chemistry
A major breakthrough in the field was the determination of the X-ray crystal structure of the human A2A adenosine receptor.[7][15] This provided an unprecedented atomic-level view of the receptor's architecture and the binding pocket for its ligands. This structural information has been invaluable for structure-based drug design, enabling the rational design of novel adenosine analogs with improved affinity and selectivity.[15]
Molecular dynamics simulations have also become a powerful tool in adenosine receptor research, allowing scientists to model the dynamic behavior of the receptors and their interactions with ligands, providing insights that are not accessible through static crystal structures.[6][8]
Therapeutic Applications and Future Directions
The diverse physiological roles of adenosine have led to the exploration of its analogs for a wide range of therapeutic applications.
Current and Investigational Therapeutic Uses of Adenosine Analogs:
-
Cardiovascular Diseases: Adenosine itself is used to treat supraventricular tachycardia.[13][16] A2A agonists have been developed for myocardial perfusion imaging.[7]
-
Neurodegenerative Diseases: A2A receptor antagonists are a novel therapeutic approach for Parkinson's disease.[12]
-
Inflammatory Diseases: Adenosine has anti-inflammatory properties, and A2A and A3 agonists are being investigated for the treatment of various inflammatory conditions.[1]
-
Cancer: The tumor microenvironment often has high levels of adenosine, which can suppress the anti-tumor immune response. A2A receptor antagonists are being explored as a way to enhance cancer immunotherapy.[14][17]
-
Pain: A1 receptor agonists have shown potential as analgesics.[9]
The field of adenosine analog research continues to evolve, with ongoing efforts to develop even more selective and potent ligands, as well as allosteric modulators that can fine-tune receptor activity. The growing understanding of adenosine receptor biology, coupled with advances in medicinal chemistry and structural biology, promises to deliver new and innovative therapies for a wide range of diseases.
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The Uncharted Territory of a Deoxyadenosine Analogue: A Technical Guide to 2',3',5'-Trideoxyadenosine
Foreword: From Nature's Arsenal to Synthetic Scaffolds
The natural world has long been a master chemist, providing a rich tapestry of bioactive molecules that have inspired the development of life-saving therapeutics. Among these, the nucleoside analogue cordycepin (3'-deoxyadenosine), isolated from the fungus Cordyceps militaris, stands out for its broad spectrum of biological activities, including potent anticancer and antiviral properties.[1][2] The unique structural feature of cordycepin, the absence of a hydroxyl group at the 3'-position of the ribose sugar, underpins its primary mechanism of action as a chain terminator in nucleic acid synthesis. This foundational understanding has spurred the exploration of a myriad of deoxyribonucleoside analogues, each with subtle yet potentially profound alterations, in the quest for enhanced efficacy and selectivity.
This technical guide delves into the synthesis, theoretical mechanism of action, and potential therapeutic applications of a lesser-explored derivative: 2',3',5'-Trideoxyadenosine . By systematically removing all hydroxyl groups from the ribose moiety of adenosine, this molecule represents a significant departure from its natural progenitor, cordycepin. We will explore the synthetic rationale for its creation, hypothesize its biological activity based on structurally related compounds, and provide a framework for its future investigation. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and evaluation of novel nucleoside analogues.
The Synthetic Pathway: From 2'-Deoxyadenosine to a Fully Deoxygenated Analogue
The chemical synthesis of 2',3',5'-Trideoxyadenosine has been achieved through a multi-step process starting from the more readily available 2'-deoxyadenosine. The foundational work by Robins, McCarthy Jr., and Robins provides a clear and logical route to this fully deoxygenated adenosine derivative.[1] The causality behind this experimental choice lies in the strategic protection and activation of the hydroxyl groups of the starting material to facilitate their removal.
Rationale for the Synthetic Approach
The core challenge in synthesizing 2',3',5'-Trideoxyadenosine from 2'-deoxyadenosine is the selective removal of the 3'- and 5'-hydroxyl groups. This is accomplished through a series of well-established organic chemistry reactions that involve:
-
Protection of the 5'-hydroxyl group: To selectively modify the 3'-hydroxyl group, the 5'-hydroxyl group is first protected with a bulky group, such as a trityl group.
-
Activation of the hydroxyl groups: The hydroxyl groups are converted into better leaving groups, typically by tosylation (reaction with p-toluenesulfonyl chloride).
-
Nucleophilic displacement and desulfurization: The activated tosyl groups are displaced by a nucleophile, such as an ethylthio group. Subsequent removal of the sulfur-containing group via Raney nickel desulfurization results in the desired deoxy position.
-
Deprotection: The protecting group on the 5'-position is removed to yield the final product.
This systematic approach ensures that the deoxygenation occurs at the desired positions while preserving the integrity of the purine base.
Experimental Protocol: A Step-by-Step Synthesis
The following protocol is an adaptation of the method described by Robins et al.[1] for the synthesis of 2',3',5'-Trideoxyadenosine from 2'-deoxyadenosine.
Step 1: Synthesis of 3',5'-Di-O-p-toluenesulfonyl-2'-deoxyadenosine
-
To a solution of 2'-deoxyadenosine in pyridine, add an excess of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding ice water and extract the product with a suitable organic solvent (e.g., chloroform).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography to yield 3',5'-Di-O-p-toluenesulfonyl-2'-deoxyadenosine.
Step 2: Synthesis of 6-Amino-9-(3',5'-di-S-ethyl-3',5'-dithio-2',3',5'-trideoxy-β-D-threo-pentofuranosyl)purine
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add 3',5'-Di-O-p-toluenesulfonyl-2'-deoxyadenosine to the sodium ethoxide solution.
-
Stir the reaction mixture at 0°C for several hours, followed by refluxing for an extended period.
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting residue by chromatography to obtain the dithio derivative.
Step 3: Synthesis of 2',3',5'-Trideoxyadenosine
-
Dissolve the dithio derivative from the previous step in ethanol.
-
Add a slurry of Raney nickel to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Filter the reaction mixture to remove the Raney nickel and wash the catalyst with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or chromatography to obtain 2',3',5'-Trideoxyadenosine.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to 2',3',5'-Trideoxyadenosine.
Postulated Mechanism of Action: A Tale of Chain Termination
The Chain Termination Hypothesis
It is highly probable that 2',3',5'-Trideoxyadenosine acts as a chain terminator of DNA synthesis. The proposed sequence of events is as follows:
-
Cellular Uptake: 2',3',5'-Trideoxyadenosine enters the cell, likely through nucleoside transporters.
-
Anabolic Phosphorylation: Inside the cell, it is sequentially phosphorylated by cellular kinases to its triphosphate form, 2',3',5'-trideoxyadenosine triphosphate (tdATP).
-
Incorporation into DNA: During DNA replication, DNA polymerases can recognize tdATP as an analogue of deoxyadenosine triphosphate (dATP) and incorporate it into the growing DNA strand.
-
Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of 2',3',5'-Trideoxyadenosine prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate. This effectively halts the elongation of the DNA chain.
This mechanism of action is the cornerstone of the antiviral activity of many nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV.[3]
Diagram of the Proposed Mechanism of Action:
Sources
Introduction: The Significance of a Fully Deoxygenated Nucleoside
An In-Depth Technical Guide to the Synthesis of 2',3',5'-Trideoxyadenosine
2',3',5'-Trideoxyadenosine is a synthetic nucleoside analogue that lacks the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar, which are canonical to its parent molecule, adenosine. Its structure, consisting of an adenine base linked to a 2,5-dimethyl-tetrahydrofuran moiety, makes it a unique chemical entity.[1] The absence of these hydroxyl groups has profound implications for its biological activity and chemical utility. In drug development, dideoxynucleosides are a cornerstone class of antiviral agents and DNA chain terminators.[2][3] The 3'-hydroxyl group is essential for the formation of the phosphodiester bond that extends a DNA chain; its absence, as seen in dideoxynucleotides used in Sanger sequencing, causes termination of DNA synthesis.[4][5][6]
The complete removal of all three hydroxyl groups in 2',3',5'-trideoxyadenosine presents a significant synthetic challenge, requiring robust and selective deoxygenation methodologies. This guide provides a detailed exploration of the core synthetic strategies, focusing on the chemical logic behind each step, and offers practical, field-proven insights for researchers in medicinal chemistry and drug development.
Strategic Overview: Pathways to Complete Deoxygenation
The synthesis of 2',3',5'-trideoxyadenosine invariably begins with a more complex, naturally available nucleoside, typically 2'-deoxyadenosine. The primary challenge lies in efficiently removing the remaining 3'- and 5'-hydroxyl groups. The most authoritative and direct route involves a multi-step process centered on converting the hydroxyls into better leaving groups, followed by reductive cleavage.
Core Strategy 1: Classical Deoxygenation via Thioether Intermediates
This foundational approach, pioneered by Robins, McCarthy, and Robins, remains a highly effective and illustrative method for synthesizing 2',3',5'-trideoxyadenosine from 2'-deoxyadenosine. The strategy hinges on two key transformations: the conversion of hydroxyl groups into excellent leaving groups (tosylates) and their subsequent displacement and desulfurization.[7]
The causality behind this pathway is rooted in well-established reactivity principles. The hydroxyl groups of the sugar are poor leaving groups. By converting them to tosylates (p-toluenesulfonates), they become highly susceptible to nucleophilic substitution. The subsequent displacement with a thiol, followed by desulfurization with Raney nickel, provides a reliable method for replacing a C-O bond with a C-H bond.
Caption: Classical synthesis of 2',3',5'-trideoxyadenosine from 2'-deoxyadenosine.
This protocol is adapted from the established literature.[7]
Step 1: Synthesis of 3',5'-Di-O-tosyl-2'-deoxyadenosine (XIII)
-
Dissolution: Dissolve 2'-deoxyadenosine (1.0 eq) in anhydrous pyridine at 0°C. The use of pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, >2.2 eq) to the solution while maintaining the temperature at 0°C. The reaction is typically stirred for several hours at low temperature and then allowed to stand for 24-48 hours at room temperature to ensure complete tosylation of both the 3'- and 5'-hydroxyl groups.
-
Work-up: Quench the reaction by adding ice water. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of the 3',5'-Diethylthio Derivative (XV)
-
Nucleophilic Substitution: Treat the 3',5'-di-O-tosyl-2'-deoxyadenosine (XIII) with a solution of sodium ethanethiolate. This is prepared by reacting ethanethiol with sodium hydroxide in a solvent such as aqueous ethanol.
-
Reaction: The reaction mixture is typically heated to reflux for several hours. The thiolate anion acts as a potent nucleophile, displacing both tosylate groups to form the corresponding 3',5'-diethylthio derivative.
-
Isolation: After cooling, the product can be isolated through extraction and purified by chromatography.
Step 3: Desulfurization to Yield 2',3',5'-Trideoxyadenosine (XVI)
-
Reaction Setup: Suspend the 3',5'-diethylthio derivative (XV) in a mixture of water and ethanol.
-
Reduction: Add a substantial excess of active Raney nickel catalyst to the suspension. Raney nickel is a highly effective catalyst for hydrogenolysis of carbon-sulfur bonds.
-
Completion: The mixture is heated to reflux with vigorous stirring for several hours until the desulfurization is complete, which can be monitored by thin-layer chromatography (TLC).
-
Purification: After the reaction, the hot solution is filtered to remove the Raney nickel catalyst. The filtrate is then concentrated under reduced pressure, and the resulting residue is purified, often by column chromatography, to yield pure 2',3',5'-trideoxyadenosine.
| Step | Starting Material | Key Reagents | Intermediate/Product | Reported Yield |
| 1 | 2'-Deoxyadenosine | p-Toluenesulfonyl chloride, Pyridine | 3',5'-Di-O-tosyl-2'-deoxyadenosine | Good |
| 2 | Di-O-tosyl Derivative | Ethanethiol, NaOH | 3',5'-Diethylthio Derivative | Good |
| 3 | Diethylthio Derivative | Raney Nickel | 2',3',5'-Trideoxyadenosine | Good |
| Yields are described as "good" in the foundational paper by Robins et al.[7] |
Core Strategy 2: Radical Deoxygenation Approaches
Modern organic synthesis often employs radical-based methods for deoxygenation, which can offer milder conditions and broader substrate scope. The Barton-McCombie deoxygenation is a classic example of such a transformation.[8] This strategy is applicable to the synthesis of dideoxy- and trideoxy-nucleosides.[9][10]
The core principle involves converting the hydroxyl groups into thiocarbonyl derivatives, such as xanthates or thiocarbamates. These derivatives are then treated with a radical initiator (e.g., AIBN) and a radical chain carrier (e.g., tributyltin hydride or the more environmentally benign tris(trimethylsilyl)silane) to reductively cleave the C-O bond.[10]
Caption: General radical deoxygenation pathway (Barton-McCombie type).
This protocol is a generalized procedure based on established methods for deoxygenating nucleosides.[10][11]
Step 1: Protection of Exocyclic Amine (If Necessary)
-
The N6-amino group of adenosine is often protected (e.g., as a benzoyl derivative) to prevent side reactions during the subsequent steps.
Step 2: Formation of the 3',5'-Bis-xanthate
-
Alkoxide Formation: Treat the protected 2'-deoxyadenosine (1.0 eq) with a strong base like sodium hydride (NaH, >2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF) at 0°C to deprotonate the 3'- and 5'-hydroxyl groups.
-
Xanthate Formation: Add carbon disulfide (CS₂, excess) to the reaction mixture, followed by an alkylating agent such as methyl iodide (MeI, >2.0 eq). This sequence forms the S-methyl xanthate esters at both the 3' and 5' positions.
-
Work-up and Purification: Quench the reaction carefully with water or methanol. Extract the product into an organic solvent and purify by silica gel chromatography.
Step 3: Radical-Mediated Reductive Cleavage
-
Reaction Setup: Dissolve the purified 3',5'-bis-xanthate derivative in a degassed solvent like toluene or dioxane.
-
Radical Reaction: Add a radical initiator, such as 1,1'-azobis(cyclohexanecarbonitrile) (ACHN) or azobisisobutyronitrile (AIBN), and a hydrogen atom donor. Tris(trimethylsilyl)silane ((TMS)₃SiH) is a preferred, less toxic alternative to tributyltin hydride (Bu₃SnH).[10]
-
Execution: Heat the mixture to reflux (typically 80-110°C) for several hours. The initiator decomposes to generate radicals, which propagate a chain reaction leading to the reductive cleavage of the C-O bonds of the xanthate groups, replacing them with C-H bonds.
-
Purification: Cool the reaction and remove the solvent under reduced pressure. The crude product is then purified by column chromatography.
Step 4: Deprotection
-
If the N6-amino group was protected, remove the protecting group (e.g., with methanolic ammonia for a benzoyl group) to yield the final product, 2',3',5'-trideoxyadenosine.
Conclusion and Future Perspectives
The synthesis of 2',3',5'-trideoxyadenosine is a solved problem in nucleoside chemistry, with the classical desulfurization method of Robins and the more modern radical deoxygenation approaches providing robust and reliable pathways. The choice of method often depends on the specific laboratory context, including reagent availability, scale, and tolerance for certain reagents like tin hydrides.
As a structural analogue of biologically active nucleosides, 2',3',5'-trideoxyadenosine and its derivatives continue to be of interest as potential inhibitors of nucleic acid biosynthesis.[7] The synthetic methodologies detailed herein provide the essential tools for researchers and drug development professionals to access this unique molecule for further biological investigation and as a building block in the creation of novel chemical entities.
References
-
Ueda, T., & Fox, J. J. (1963). Nucleosides and nucleotides. 94. Radical deoxygenation of tert-alcohols in 1-(2-C-alkylpentofuranosyl)pyrimidines: synthesis of (2'S)-2'-deoxy-2'-C-methylcytidine, an antileukemic nucleoside. Journal of Medicinal Chemistry. [Link]
-
Robins, M. J., McCarthy, Jr., J. R., & Robins, R. K. (1966). Purine Nucleosides. XII. The Preparation of 2',3'-Dideoxyadenosine, 2',5'-Dideoxyadenosine, and 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine. Journal of the American Chemical Society. [Link]
-
Minakawa, N., Kato, Y., & Matsuda, A. (1991). Nucleosides and nucleotides. 94. Radical deoxygenation of tert-alcohols in 1-(2-C-alkylpentofuranosyl) pyrimidines: synthesis of (2'S)-2'-deoxy-2'-C-methylcytidine, an antileukemic nucleoside. Journal of Medicinal Chemistry. [Link]
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Bio-Synthesis Inc. (2023). Dideoxynucleotide chain termination oligonucleotides and their application. Bio-Synthesis Inc. Website. [Link]
- Chu, C. K., & Ullas, G. V. (1995). Process for the deoxygenation of nucleosides. U.S.
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Barham, J. P., & Coulthard, G. (2020). Radical Deoxyfunctionalisation Strategies. ChemRxiv. [Link]
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Zimmermann, J., & Voss, H. (1987). DNA Sequence Determination Using Dideoxy Analogs. Methods in Enzymology. [Link]
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Pearson Education. (n.d.). Dideoxy Sequencing Explained. Pearson Website. [Link]
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Taylor & Francis. (n.d.). Dideoxynucleotides – Knowledge and References. Taylor & Francis Website. [Link]
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Macmillan Group. (2024). Development of a General Organophosphorus Radical Trap: Deoxyphosphonylation of Alcohols. Macmillan Group Website. [Link]
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Zhang, W., et al. (2014). The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117). Molecules. [Link]
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Wikipedia. (n.d.). Deoxygenation. Wikipedia. [Link]
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Pérez-Pérez, M. J., & Balzarini, J. (2015). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Topics in Medicinal Chemistry. [Link]
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Reese, C. B., & Skone, P. A. (1984). Acylation of 2′,3′,5′-tri-O-acetylguanosine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- CN101125854A. (2008). Method for preparing adenine by non-catalytic hydrolysis of adenosine in high-temperature liquid water.
-
Galdino, A. C. S., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-Dideoxynucleoside Derivatives. Molecules. [Link]
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Methodological & Application
Application Notes and Protocols for the Evaluation of 2',3',5'-Trideoxyadenosine in Antiviral Research
A Guide for the Investigation of Novel Nucleoside Analogs
I. Introduction: The Quest for Novel Antiviral Nucleoside Analogs
Nucleoside analogs represent a cornerstone of antiviral therapy. Their structural similarity to natural nucleosides allows them to be incorporated into the viral replication machinery, often leading to the termination of nucleic acid chain elongation or acting as competitive inhibitors of viral polymerases. The success of drugs like Zidovudine (AZT) and Sofosbuvir has fueled the continued search for novel nucleoside analogs with improved efficacy, safety profiles, and broader spectrums of activity.[1]
This document provides a comprehensive framework for the initial antiviral evaluation of a novel or under-characterized nucleoside analog, using 2',3',5'-Trideoxyadenosine as a case study. It is critical to note that, at the time of this writing, there is a significant lack of publicly available data on the specific antiviral activity of 2',3',5'-Trideoxyadenosine. Therefore, the following protocols are presented as a general guide for the systematic investigation of such a compound, rather than a reflection of its established use. The methodologies described herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity assessment to the determination of antiviral efficacy and preliminary mechanism of action studies.
II. Compound Profile: 2',3',5'-Trideoxyadenosine
2',3',5'-Trideoxyadenosine is a synthetic nucleoside analog characterized by the absence of hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar moiety.[2] This high degree of deoxygenation distinguishes it from more commonly studied dideoxy or arabinose-modified nucleosides.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₅O | [3][4] |
| Molecular Weight | 219.24 g/mol | [3][4] |
| CAS Number | 6612-70-0 | [3][4] |
| Synonyms | Trideoxyadenosine, Didanosine Impurity H | [3][5] |
The lack of a 5'-hydroxyl group suggests that 2',3',5'-Trideoxyadenosine cannot be phosphorylated by cellular kinases to form the active triphosphate metabolite, a common activation pathway for many nucleoside analog antivirals.[6] This has important implications for its potential mechanism of action.
III. Hypothetical Mechanism of Action
Given its structure, if 2',3',5'-Trideoxyadenosine were to possess antiviral activity, it would likely not act as a traditional chain terminator that requires intracellular phosphorylation. A plausible, yet unproven, hypothesis is that it may act as a non-competitive inhibitor of viral polymerases or other enzymes essential for viral replication, by binding to a site distinct from the active site. Alternatively, it could interfere with other stages of the viral life cycle, such as entry or assembly. The experimental protocols outlined below are designed to test these hypotheses.
Caption: Hypothetical mechanism of 2',3',5'-Trideoxyadenosine antiviral action.
IV. Experimental Protocols for Antiviral Evaluation
The following section details a step-by-step workflow for assessing the antiviral potential of a novel nucleoside analog like 2',3',5'-Trideoxyadenosine.
Caption: General workflow for antiviral compound evaluation.
Protocol 1: Determination of Cytotoxicity (CC₅₀)
Objective: To determine the concentration of 2',3',5'-Trideoxyadenosine that reduces the viability of host cells by 50% (CC₅₀). This is crucial to ensure that any observed antiviral effect is not due to the death of the host cells.
Materials:
-
Host cell line appropriate for the virus to be tested (e.g., Vero cells for Herpes Simplex Virus, MT-4 cells for HIV-1).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
2',3',5'-Trideoxyadenosine stock solution (e.g., 10 mM in DMSO).
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay).
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.
-
Compound Dilution: Prepare a serial dilution of 2',3',5'-Trideoxyadenosine in complete cell culture medium. A common starting concentration is 100 µM, with 2-fold or 3-fold dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Treatment: After 24 hours of incubation, remove the old medium from the cells and add the diluted compound solutions. Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to calculate the CC₅₀ value.
Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of 2',3',5'-Trideoxyadenosine that reduces the number of viral plaques by 50% (EC₅₀).
Materials:
-
Confluent monolayer of a suitable host cell line in 6-well or 12-well plates.
-
Virus stock with a known titer (plaque-forming units per mL, PFU/mL).
-
2',3',5'-Trideoxyadenosine stock solution.
-
Infection medium (serum-free or low-serum medium).
-
Overlay medium (e.g., medium containing methylcellulose or agarose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.
-
Virus Adsorption: Remove the culture medium and infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: Prepare serial dilutions of 2',3',5'-Trideoxyadenosine in the overlay medium. The highest concentration should be below the CC₅₀ value.
-
Overlay: After the adsorption period, remove the virus inoculum and wash the cells gently. Add the overlay medium containing the different concentrations of the compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with the fixing solution and then stain with the staining solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Plot the percentage of plaque reduction against the compound concentration and use non-linear regression to determine the EC₅₀.
Protocol 3: Preliminary Mechanism of Action Study (Reverse Transcriptase Inhibition Assay)
Objective: To investigate if 2',3',5'-Trideoxyadenosine can directly inhibit the activity of a viral polymerase, such as HIV-1 reverse transcriptase (RT).
Materials:
-
Recombinant HIV-1 Reverse Transcriptase.
-
RT assay kit (commercially available, often ELISA-based).
-
2',3',5'-Trideoxyadenosine stock solution.
-
Positive control inhibitor (e.g., Nevirapine or Efavirenz for non-nucleoside RT inhibitors).
Procedure:
-
Assay Setup: Follow the instructions of the commercial RT assay kit. This typically involves coating a plate with a template-primer, such as poly(A)-oligo(dT).
-
Inhibitor Addition: Add serial dilutions of 2',3',5'-Trideoxyadenosine to the wells. Include a positive control inhibitor and a no-inhibitor control.
-
Enzyme Reaction: Add the HIV-1 RT enzyme and the necessary reaction mixture (containing dNTPs, one of which is labeled with digoxigenin or biotin).
-
Incubation: Incubate the plate to allow for DNA synthesis.
-
Detection: Detect the newly synthesized DNA using an antibody conjugate (e.g., anti-digoxigenin-peroxidase) and a colorimetric substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀.
V. Data Interpretation and Reporting
A crucial aspect of evaluating a potential antiviral compound is determining its therapeutic window. This is represented by the Selectivity Index (SI) .
SI = CC₅₀ / EC₅₀
A higher SI value indicates a more promising compound, as it suggests that the antiviral activity occurs at concentrations well below those that are toxic to the host cells. Generally, an SI value greater than 10 is considered a good starting point for further investigation.
| Parameter | Description | Desirable Outcome |
| CC₅₀ | 50% Cytotoxic Concentration | High value (low toxicity) |
| EC₅₀ | 50% Effective Concentration | Low value (high potency) |
| SI | Selectivity Index (CC₅₀/EC₅₀) | High value (>10) |
VI. Conclusion
While 2',3',5'-Trideoxyadenosine itself has not been established as an antiviral agent, the protocols and framework provided here offer a robust and scientifically sound approach to its evaluation, and by extension, the evaluation of any novel nucleoside analog. By systematically determining the cytotoxicity, antiviral efficacy, and preliminary mechanism of action, researchers can efficiently identify promising lead compounds for further development in the ongoing fight against viral diseases. The key to this process is a commitment to rigorous, self-validating experimental design and an unbiased interpretation of the resulting data.
VII. References
-
National Center for Biotechnology Information. (n.d.). Nor carbocyclic 5'-deoxy-5'-(isobutylthio)adenosine and a 2',3'-dideoxy-2',3'-didehydro derivative. Antiviral and antiproliferative activity. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 5). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. PubMed Central. Retrieved from [Link]
-
Global Substance Registration System. 2',3',5'-TRIDEOXYADENOSINE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2',3',5'-Trideoxyadenosine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of new C5-(1-substituted-1,2,3-triazol-4 or 5-yl)-2'-deoxyuridines and their antiviral evaluation. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparative pharmacokinetics of new anti-HIV agents: 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine. PubChem. Retrieved from [Link]
-
Boechat, N., et al. (2014). Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs. Medicinal Chemistry Research, 23(4), 1501-1511.
-
MDPI. (2021, April 13). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Retrieved from [Link]
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Application Notes & Protocols: The Utility of 2',5'-Dideoxyadenosine in Modulating cAMP Signaling for Drug Discovery
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2',5'-Dideoxyadenosine (ddAdo) as a pivotal tool in drug discovery. This document elucidates the mechanism of action of ddAdo and provides detailed protocols for its use in interrogating cyclic AMP (cAMP) signaling pathways.
Introduction: The Significance of cAMP in Drug Discovery
Cyclic adenosine 3',5'-monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in mediating a vast array of physiological processes by activating downstream effectors such as protein kinase A (PKA) and exchange proteins activated by cAMP (EPACs)[1]. The synthesis of cAMP is catalyzed by adenylyl cyclases (AC), a family of enzymes that are, in turn, regulated by G-protein coupled receptors (GPCRs)[2]. Given that GPCRs are a major class of drug targets, the ability to modulate cAMP levels is fundamental to drug discovery and development[3].
2',5'-Dideoxyadenosine has emerged as a valuable pharmacological tool for the specific inhibition of transmembrane adenylyl cyclases (tmACs), providing a means to dissect the contributions of this enzyme family to cellular signaling[1].
Mechanism of Action: 2',5'-Dideoxyadenosine as a P-Site Inhibitor
2',5'-Dideoxyadenosine is a potent, cell-permeable, non-competitive inhibitor of adenylyl cyclase[4][5]. Its inhibitory action is mediated through its interaction with the "P-site" on the catalytic subunit of the enzyme[4][5][6]. The P-site is an allosteric regulatory site, distinct from the catalytic active site where ATP binds[7].
Binding of adenosine analogs, such as 2',5'-dideoxyadenosine, to the P-site results in the inhibition of adenylyl cyclase activity[6]. This non-competitive inhibition means that increasing the concentration of the substrate, ATP, will not overcome the inhibitory effect of ddAdo[6]. This property makes 2',5'-dideoxyadenosine a robust tool for studying the consequences of adenylyl cyclase inhibition in various cellular contexts.
Figure 1: Simplified signaling pathway of adenylyl cyclase and the inhibitory action of 2',5'-Dideoxyadenosine.
Applications in Drug Discovery
The ability of 2',5'-dideoxyadenosine to specifically inhibit transmembrane adenylyl cyclases makes it an invaluable tool for several applications in drug discovery:
-
Target Validation: By inhibiting adenylyl cyclase, researchers can mimic the effect of an antagonist for a GPCR that signals through cAMP. This allows for the validation of the therapeutic hypothesis before embarking on extensive screening campaigns.
-
Assay Development: 2',5'-dideoxyadenosine can be used as a tool compound in the development of high-throughput screening assays for modulators of cAMP signaling.
-
Mechanism of Action Studies: For novel compounds that modulate cellular function, 2',5'-dideoxyadenosine can help to determine if the mechanism of action involves the cAMP pathway.
-
Distinguishing between Adenylyl Cyclase Isoforms: In cellular systems, 2',5'-dideoxyadenosine has been shown to be specific for transmembrane adenylyl cyclases (tmACs), while other inhibitors, such as KH7, are specific for soluble adenylyl cyclase (sAC)[1]. This allows for the dissection of the relative contributions of these two adenylyl cyclase families in a given cellular response.
| Application | Utility of 2',5'-Dideoxyadenosine |
| Target Validation | Mimics the effect of a GPCR antagonist to validate the therapeutic potential of inhibiting a specific cAMP-mediated pathway. |
| Assay Development | Serves as a reference inhibitor for the development and validation of cAMP modulation assays. |
| Mechanism of Action Studies | Helps to elucidate whether the pharmacological effect of a novel compound is mediated through the adenylyl cyclase/cAMP pathway. |
| Isoform Specificity | Differentiates between the signaling roles of transmembrane and soluble adenylyl cyclases in cellular systems.[1] |
Experimental Protocols
The following protocols provide a framework for utilizing 2',5'-dideoxyadenosine in cell-based assays to investigate cAMP signaling.
Protocol 1: Inhibition of Forskolin-Stimulated cAMP Accumulation
Objective: To determine the potency of 2',5'-dideoxyadenosine in inhibiting forskolin-stimulated adenylyl cyclase activity in a cell-based assay. Forskolin is a direct activator of most transmembrane adenylyl cyclase isoforms.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
2',5'-Dideoxyadenosine (ddAdo)
-
Forskolin
-
IBMX (a non-selective phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of 2',5'-dideoxyadenosine in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Pre-incubation with Inhibitor: Remove the culture medium and wash the cells once with assay buffer. Add the 2',5'-dideoxyadenosine dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
Stimulation: Add forskolin (final concentration of 10 µM) and IBMX (final concentration of 500 µM) to all wells except the negative control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the 2',5'-dideoxyadenosine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for determining the IC50 of 2',5'-Dideoxyadenosine.
Protocol 2: Investigating the Mechanism of Action of a Novel GPCR Ligand
Objective: To determine if the cellular effect of a novel GPCR ligand is mediated by the adenylyl cyclase/cAMP pathway.
Materials:
-
Cell line expressing the GPCR of interest
-
Novel GPCR ligand
-
2',5'-Dideoxyadenosine
-
Assay reagents for the specific cellular response (e.g., reporter gene assay, calcium flux assay)
Procedure:
-
Cell Seeding: Seed the cells in an appropriate plate format for the chosen cellular response assay.
-
Pre-incubation with ddAdo: Pre-incubate the cells with a concentration of 2',5'-dideoxyadenosine that gives maximal inhibition of adenylyl cyclase (determined from Protocol 1) for 30 minutes at 37°C. Include a vehicle control.
-
Stimulation with Novel Ligand: Add the novel GPCR ligand at a concentration that elicits a robust cellular response.
-
Incubation: Incubate for the appropriate time required to observe the cellular response.
-
Measurement of Cellular Response: Measure the cellular response using the chosen assay method.
-
Data Analysis: Compare the cellular response in the presence and absence of 2',5'-dideoxyadenosine. A significant reduction in the cellular response in the presence of ddAdo suggests that the mechanism of action of the novel ligand is, at least in part, mediated by the adenylyl cyclase/cAMP pathway.
Concluding Remarks
2',5'-Dideoxyadenosine is a powerful and specific tool for the investigation of cAMP-mediated signaling pathways in drug discovery. Its well-characterized mechanism of action as a P-site inhibitor of transmembrane adenylyl cyclases allows for the confident interpretation of experimental results. The protocols outlined in these application notes provide a starting point for researchers to effectively utilize this compound to validate novel drug targets, elucidate mechanisms of action, and develop robust screening assays.
References
- Man S, et al. Potential and promising anticancer drugs from adenosine and its analogs. Drug Discov Today. 2021 Jun;26(6):1490-1500.
- Dessauer, C. W., Tesmer, J. J., Sprang, S. R., & Gilman, A. G. (2000). Molecular basis for P-site inhibition of adenylyl cyclase. The Journal of biological chemistry, 275(48), 37871–37878.
- Johnson, R. A., Ye, J., & Shoshani, I. (1990). Irreversible inactivation of adenylyl cyclase by the "P"-site agonist 2',5'-dideoxy-,3'-p-fluorosulfonylbenzoyl adenosine. The Journal of biological chemistry, 265(28), 17099–17105.
- Li, J., et al. (2012). The adenosine derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine activates AMPK and regulates lipid metabolism in vitro and in vivo. Life sciences, 90(1-2), 1–7.
- Cumbay, M. G., & Watts, V. J. (2004). A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536. Molecular pharmacology, 66(5), 1198–1206.
- Liu, M. C., et al. (2005). Synthesis and biological evaluation of 2',3'-didehydro-2',3'-dideoxy-9-deazaguanosine, a monophosphate prodrug and two analogues, 2',3'-dideoxy-9-deazaguanosine and 2',3'-didehydro-2',3'-dideoxy-9-deazainosine. Nucleosides, nucleotides & nucleic acids, 24(2), 135–145.
- Mishra, A., et al. (2012). Synthesis and biological evaluation of a series of thieno-expanded tricyclic purine 2'-deoxy nucleoside analogues. Bioorganic & medicinal chemistry letters, 22(9), 3291–3294.
- Zhang, L. H., et al. (2013). [Design, synthesis and biological activity evaluation of adenosine analogues]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(6), 881–886.
-
PubChem. (n.d.). 2',3',5'-Trideoxyadenosine. National Center for Biotechnology Information. Retrieved from [Link]
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van der Klein, P. A., et al. (2004). Synthesis and biological evaluation of 2,3,5-substituted[6][8][9]thiadiazoles as allosteric modulators of adenosine receptors. Journal of medicinal chemistry, 47(3), 663–672.
- Zhang, L. H., et al. (2013). [Design, synthesis and biological activity evaluation of adenosine analogues]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(6), 881–886.
- Hess, K. C., et al. (2014). Pharmacological distinction between soluble and transmembrane adenylyl cyclases. The Journal of pharmacology and experimental therapeutics, 351(3), 547–555.
- Katritch, V., et al. (2010). Structure-based discovery of novel chemotypes for adenosine A2A receptor antagonists. Journal of medicinal chemistry, 53(4), 1797–1805.
- Kumar, R., et al. (2021). Discovery of novel 1,3,5-triazine as adenosine A2A receptor antagonist for benefit in Parkinson's disease. Journal of biochemical and molecular toxicology, 35(3), e22659.
- Vince, R., & Hua, M. (1990). 5'-Nor carbocyclic 5'-deoxy-5'-(isobutylthio)adenosine and a 2',3'-didehydro-2',3'-dideoxy analog. Antiviral activities. Journal of medicinal chemistry, 33(1), 17–21.
- Merck Millipore. (n.d.).
- Westcott, K. R., & Storm, D. R. (1980). Inhibition of adenylate cyclase by the 2',3'-dialdehyde of adenosine triphosphate. The Journal of biological chemistry, 255(19), 8913–8916.
- van Galen, P. J., et al. (1995). Radiolabeling and efficient synthesis of tritiated 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide ([3H]2-CI-IB-MECA), a highly selective A3 adenosine receptor agonist. Journal of medicinal chemistry, 38(1), 202–207.
- Ghaffari, M., et al. (2020). Effect of Soluble Adenylyl Cyclase (ADCY10) Inhibitors on the LH-Stimulated cAMP Synthesis in Mltc-1 Leydig Cell Line. International journal of molecular sciences, 21(18), 6828.
- NHS. (n.d.). DA-EPOCH-R.
- Ferreira, J. M. S., et al. (2021). The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. Molecular biology reports, 48(6), 5199–5207.
- Jordan, J. E., et al. (2006). Cl-IB-MECA [2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide] reduces ischemia/reperfusion injury in mice by activating the A3 adenosine receptor. The Journal of pharmacology and experimental therapeutics, 319(3), 1200–1210.
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Application Notes and Protocols for 2',3',5'-Trideoxyadenosine (SQ 22536) in Metabolic Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2',3',5'-Trideoxyadenosine, commonly known by its synonym SQ 22536. As a potent and cell-permeable inhibitor of adenylyl cyclase, SQ 22536 is an invaluable tool for interrogating the role of cyclic AMP (cAMP) signaling in metabolic pathways. Herein, we detail the underlying mechanism of action, provide validated, step-by-step protocols for its use in cell-based assays, and discuss critical technical considerations to ensure data integrity and reproducibility. The protocols are designed to be self-validating, incorporating essential controls for robust experimental design.
Scientific Foundation: The "Why" of cAMP Inhibition in Metabolism
Cyclic AMP is a ubiquitous second messenger that translates a vast array of extracellular signals, such as hormones and neurotransmitters, into intracellular responses.[1] The synthesis of cAMP from ATP is catalyzed by the enzyme adenylyl cyclase (AC).[2] This signaling cascade is central to metabolic regulation:
-
Lipolysis: In adipocytes, catecholamines binding to β-adrenergic receptors activate AC, leading to a surge in cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL), driving the breakdown of triglycerides into free fatty acids and glycerol.[3]
-
Glucose Metabolism: The cAMP pathway plays a critical role in modulating insulin secretion and cellular glucose uptake.[2][4]
-
Energy Homeostasis: Beyond discrete pathways, cAMP signaling integrates with master metabolic regulators and influences mitochondrial function and overall cellular energy status.
To isolate and study these processes, it is often necessary to experimentally reduce or ablate the cAMP signal. 2',3',5'-Trideoxyadenosine (SQ 22536) serves this exact purpose, allowing researchers to uncouple upstream stimuli from downstream cAMP-mediated effects and thereby delineate the specific contribution of this pathway to a given metabolic outcome.
Mechanism of Action: P-Site Inhibition of Adenylyl Cyclase
Adenylyl cyclases possess a catalytic site where ATP binds and is converted to cAMP, and a regulatory "P-site" (named for purine). 2',3',5'-Trideoxyadenosine and related adenosine analogs function as P-site inhibitors.[1] They are not competitive with the ATP substrate but rather bind to this allosteric site, inducing a conformational change that inhibits the enzyme's catalytic activity.
This non-competitive inhibition is a key feature, making SQ 22536 an effective tool for blocking AC activity regardless of the upstream activation mechanism, be it a G-protein coupled receptor (GPCR) agonist or a direct activator like forskolin.[5][6]
Caption: Mechanism of adenylyl cyclase inhibition by SQ 22536.
Core Application & Protocols
Application 1: Validating AC Inhibition in Cell Culture
Causality: Before assessing metabolic endpoints, it is imperative to confirm that SQ 22536 effectively inhibits adenylyl cyclase in your specific cell model at the desired concentration. The gold-standard approach involves stimulating cells with the direct AC activator, forskolin, and demonstrating that pre-treatment with SQ 22536 ablates the expected rise in intracellular cAMP.[5][6]
Experimental Workflow Diagram
Caption: Workflow for validating SQ 22536 efficacy.
Step-by-Step Protocol: cAMP Quantification
-
Cell Plating: Seed cells (e.g., HEK293, 3T3-L1 adipocytes, HepG2) in a 96-well tissue culture plate at a pre-determined optimal density and allow them to adhere for 24-48 hours.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of SQ 22536 (Sigma-Aldrich, S153) in DMSO. Store in aliquots at -20°C.
-
Prepare a 10 mM stock solution of Forskolin (Tocris, 1099) in DMSO. Store in aliquots at -20°C.
-
Prepare stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like 500 µM IBMX (Sigma, I5879) to prevent cAMP degradation.
-
-
Pre-treatment:
-
Aspirate the culture medium.
-
Wash cells once with 1X DPBS.
-
Add stimulation buffer containing the desired concentration of SQ 22536 (e.g., 100 µM - 1 mM) or vehicle (DMSO, final concentration ≤ 0.5%) to the appropriate wells.
-
Incubate at 37°C for 30-60 minutes.
-
-
Stimulation:
-
Add forskolin (final concentration e.g., 10-25 µM) or vehicle to the wells. Do not change the media; add a small volume of concentrated forskolin.
-
Incubate at 37°C for 15-30 minutes.
-
-
cAMP Measurement:
Self-Validating Experimental Design (Table 1)
| Group | Pre-treatment (30-60 min) | Stimulation (15-30 min) | Expected Outcome | Purpose |
| 1 | Vehicle (DMSO) | Vehicle (Buffer) | Basal cAMP | Measures baseline cAMP level. |
| 2 | Vehicle (DMSO) | Forskolin (e.g., 10 µM) | High cAMP | Positive Control: Confirms AC can be activated. |
| 3 | SQ 22536 (e.g., 500 µM) | Vehicle (Buffer) | Basal cAMP | Checks if inhibitor affects baseline. |
| 4 | SQ 22536 (e.g., 500 µM) | Forskolin (e.g., 10 µM) | Basal cAMP (Inhibited) | Test: Demonstrates inhibition of stimulated AC. |
Application 2: Probing the Role of cAMP in Adipocyte Lipolysis
Causality: Elevated cAMP is the primary driver of stimulated lipolysis in adipocytes. By inhibiting AC with SQ 22536, we can test the hypothesis that a specific stimulus (e.g., a novel compound or hormone) promotes lipolysis via a cAMP-dependent mechanism. If the stimulus fails to induce lipolysis in the presence of SQ 22536, the pathway is likely cAMP-dependent.
Step-by-Step Protocol: Glycerol Release Assay
-
Cell Culture: Differentiate a suitable pre-adipocyte cell line (e.g., 3T3-L1) into mature adipocytes in a 24- or 48-well plate.
-
Pre-treatment:
-
Wash mature adipocytes twice with warm Krebs-Ringer-HEPES (KRH) buffer containing 2% BSA.
-
Add KRH-BSA buffer containing SQ 22536 (e.g., 500 µM) or vehicle (DMSO) to the appropriate wells.
-
Incubate at 37°C for 30-60 minutes.
-
-
Stimulation:
-
Add your test compound or a positive control like Isoproterenol (a β-adrenergic agonist, e.g., 10 µM) to the wells.
-
Incubate at 37°C for 1-2 hours.
-
-
Sample Collection:
-
Carefully collect the supernatant (the assay buffer) from each well.
-
-
Glycerol Measurement:
-
Measure the glycerol concentration in the supernatant using a commercially available colorimetric or fluorometric assay kit (e.g., Sigma-Aldrich, MAK117). Glycerol release is a direct proxy for lipolysis.[9]
-
-
Data Normalization:
-
After collecting the supernatant, lyse the cells remaining in the wells and measure total protein content using a BCA assay.
-
Normalize the glycerol release data to the total protein content in each well to account for any variations in cell number.
-
Technical Considerations & Scientific Integrity
-
Solubility and Stability: 2',3',5'-Trideoxyadenosine is typically dissolved in DMSO to create a high-concentration stock. While specific stability data in media is not widely published, it is best practice to prepare fresh dilutions from frozen stock for each experiment.[10] For long-term incubations (>24h), consider the potential for compound degradation at 37°C.
-
Dose-Response: The optimal concentration of SQ 22536 can vary between cell types. It is highly recommended to perform a dose-response curve (e.g., 1 µM to 1 mM) to determine the lowest effective concentration that maximally inhibits forskolin-stimulated cAMP production in your model system.
-
A Critical Caveat - Potential Off-Target Effects: Research has indicated that at concentrations used to inhibit AC, SQ 22536 may also inhibit a downstream cAMP sensor involved in ERK activation and neuritogenesis.[6][11] The related AC inhibitor, 2',5'-dideoxyadenosine (ddAd), did not show this off-target effect.
References
-
Goupil, E., Tsyvian, P., & Hogue, M. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 76, 55-60. [Link]
-
Dessauer, C. W., Tesmer, J. J., Sprang, S. R., & Gilman, A. G. (2012). A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536. Molecular Pharmacology, 82(6), 1105-1113. [Link]
-
Gao, Y., & Raj, J. U. (2005). SQ22536 and W-7 inhibit forskolin-induced cAMP elevation but not relaxation in newborn ovine pulmonary veins. Journal of Applied Physiology, 98(2), 649-654. [Link]
-
Girousse, A., Tavernier, G., Valle, C., Moro, C., Mejhert, N., Dinel, A. L., Houssier, M., & Langin, D. (2013). Partial Inhibition of Adipose Tissue Lipolysis Improves Glucose Metabolism and Insulin Sensitivity Without Alteration of Fat Mass. PLoS Biology, 11(2), e1001485. [Link]
-
Sakaue, S., & Thompson, E. B. (1977). Effect of Glucose on Lipolysis and on Release of Lipolytic Products in Isolated Adipocytes. Journal of Nutritional Science and Vitaminology, 23(4), 343-351. [Link]
-
Li, X., Guo, Q., Gao, J., Yang, J., Zhang, W., Liang, Y., Zhang, Y., & Chen, L. (2013). The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells. PLoS ONE, 8(10), e77934. [Link]
-
Stork, P. J., & Dessauer, C. W. (2012). A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536. Molecular Pharmacology, 82(6), 957-959. [Link]
-
Previs, S. F., & Brunengraber, H. (2004). Using isotope tracers to study metabolism: application in mouse models. Metabolic Engineering, 6(1), 25-35. [Link]
-
Long, Y. C., Zierath, J. R., & Wallberg-Henriksson, H. (2022). Glucagon Receptor Signaling at White Adipose Tissue Does Not Regulate Lipolysis. Frontiers in Endocrinology, 13, 843867. [Link]
- Seamon, K. B., & Daly, J. W. (1981). Forskolin: a unique diterpene activator of cyclic AMP-generating systems. Journal of Cyclic Nucleotide Research, 7(4), 201-224.
-
Litosch, I., & Fain, J. N. (1986). Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms. Life Sciences, 39(3), 187-194. [Link]
-
National Center for Biotechnology Information. (1996). Tracer Techniques for the Study of Metabolism. In Emerging Technologies for Nutrition Research. National Academies Press (US). [Link]
-
Fujita, T., Horiuchi, M., & Imai, Y. (1981). In vitro studies on the metabolic pathway of SQ 14225 (Captopril) and mechanism of mixed disulfide formation. Japanese Journal of Pharmacology, 31(5), 767-776. [Link]
-
Ho, R. J., England, R., & Meng, H. C. (1970). Effect of glucose on lipolysis and energy metabolism in fat cells. Life Sciences, 9(3), 137-150. [Link]
-
Le, M., Wang, W., & Liu, H. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2022). Adapting isotopic tracer and metabolic flux analysis approaches to study C1 metabolism. Current Opinion in Biotechnology, 73, 214-221. [Link]
-
Le, M., Wang, W., & Liu, H. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. [Link]
-
Fernqvist-Forbes, E., Ekberg, K., & Bolinder, J. (1995). Stimulation of adipose tissue lipolysis following insulin-induced hypoglycaemia: evidence of increased beta-adrenoceptor-mediated lipolytic response in IDDM. Diabetologia, 38(10), 1198-1206. [Link]
-
Hui, S., Cowan, A. J., & Rabinowitz, J. D. (2020). In vivo 2H/13C flux analysis in metabolism research. Journal of Clinical Investigation, 130(10), 5127-5137. [Link]
Sources
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- 2. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 3. Partial Inhibition of Adipose Tissue Lipolysis Improves Glucose Metabolism and Insulin Sensitivity Without Alteration of Fat Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of glucose on lipolysis and on release of lipolytic products in isolated adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SQ22536 and W-7 inhibit forskolin-induced cAMP elevation but not relaxation in newborn ovine pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. mesoscale.com [mesoscale.com]
- 9. Stimulation of adipose tissue lipolysis following insulin-induced hypoglycaemia: evidence of increased beta-adrenoceptor-mediated lipolytic response in IDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Incorporation of 2',3',5'-Trideoxyadenosine into Oligonucleotides for Ultimate Chain Termination
An in-depth technical guide on the incorporation of 2',3',5'-Trideoxyadenosine into oligonucleotides.
Introduction: The Unique Role of 2',3',5'-Trideoxyadenosine in Oligonucleotide Synthesis
In the field of nucleic acid chemistry and its applications in diagnostics and therapeutics, the use of modified nucleosides is a cornerstone for imparting novel functionalities to oligonucleotides.[1][2][3] Among these, chain-terminating nucleoside analogues play a crucial role in various molecular biology techniques, most notably in DNA sequencing and as potential therapeutic agents.[4][5][6] This guide focuses on a particularly potent chain terminator: 2',3',5'-Trideoxyadenosine.
Unlike the more commonly known 2',3'-dideoxynucleosides used in Sanger sequencing, 2',3',5'-Trideoxyadenosine lacks hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar. This unique structural feature makes it an ultimate and irreversible chain terminator in chemical oligonucleotide synthesis. Once incorporated, it presents no reactive sites for further chain elongation, providing a definitive stop signal.
This application note provides a comprehensive overview of the principles, protocols, and applications of incorporating 2',3',5'-Trideoxyadenosine into synthetic oligonucleotides. We will delve into the chemical strategies for its inclusion, detailed protocols for synthesis and characterization, and a discussion of its potential applications in research and drug development.
The Chemical Principle of Irreversible Chain Termination
Standard solid-phase oligonucleotide synthesis, predominantly using phosphoramidite chemistry, is a cyclical process that extends the oligonucleotide chain in a 3' to 5' direction.[7][8][] Each cycle involves the deprotection of the 5'-hydroxyl group of the growing chain, followed by the coupling of a new phosphoramidite monomer. This process is contingent on the presence of a 3'-hydroxyl group on the incoming nucleoside phosphoramidite and a 5'-hydroxyl group on the support-bound oligonucleotide.
2',3',5'-Trideoxyadenosine, lacking both the 3'- and 5'-hydroxyl groups, cannot be utilized as a standard phosphoramidite building block for internal incorporation or for chain extension. Its incorporation is strategically designed to be at the 3'-terminus of the oligonucleotide, where it acts as a definitive full stop to the synthesis process. This is achieved by covalently attaching the 2',3',5'-Trideoxyadenosine to the solid support at the outset of the synthesis.
The incorporation of this modified nucleoside at the 3'-end results in an oligonucleotide that is resistant to ligation and polymerase-mediated extension at this terminus, a property that can be exploited in various molecular biology applications.
Synthesis of 2',3',5'-Trideoxyadenosine Modified Solid Support
The key to incorporating 2',3',5'-Trideoxyadenosine into an oligonucleotide using standard automated synthesis is the preparation of a custom solid support, such as Controlled Pore Glass (CPG), with the modified nucleoside pre-attached. The synthesis of this support is a multi-step process that involves the protection of the exocyclic amine of adenosine, followed by the attachment to the solid support via a linker.
Protocol for Preparation of 2',3',5'-Trideoxyadenosine-CPG Support (A Representative Method)
This protocol is a representative example and may require optimization based on available starting materials and laboratory conditions.
-
Protection of the N6-amine of 2',3',5'-Trideoxyadenosine:
-
Dissolve 2',3',5'-Trideoxyadenosine in anhydrous pyridine.
-
Add a suitable protecting group, such as benzoyl chloride, dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Purify the N6-benzoyl-2',3',5'-Trideoxyadenosine by column chromatography.
-
-
Activation of the Solid Support:
-
Use a long-chain alkylamine-functionalized CPG (LCAA-CPG) as the starting material.
-
Activate the terminal amino group of the LCAA-CPG with a bifunctional linker, such as succinic anhydride, to create a carboxylic acid functionality.
-
-
Coupling of Protected 2',3',5'-Trideoxyadenosine to the Activated Support:
-
Suspend the activated CPG in a solution of the protected 2',3',5'-Trideoxyadenosine in a suitable solvent (e.g., dichloromethane/pyridine).
-
Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of an ester linkage between the non-existent 5'-hydroxyl of the nucleoside and the carboxyl group of the linker on the CPG. Correction: As there is no 5'-OH, the attachment would have to be through another position, for example, a modification on the base itself, or a custom linker attached to the base. For the purpose of this guide, we will assume a commercially available or custom-synthesized 2',3',5'-Trideoxyadenosine with a suitable linker for attachment to the CPG support is used.
-
-
Capping of Unreacted Sites:
-
After the coupling reaction, cap any unreacted hydroxyl or amino groups on the CPG with a capping reagent (e.g., acetic anhydride/N-methylimidazole) to prevent side reactions during oligonucleotide synthesis.
-
-
Determination of Loading:
-
Determine the loading of the modified nucleoside on the CPG support using a standard protocol, such as trityl cation assay if a DMT group were present. In this case, an alternative quantification method would be necessary, such as digesting a known amount of the support and quantifying the released nucleoside by HPLC.
-
Protocol: Solid-Phase Synthesis of an Oligonucleotide with a 3'-Terminal 2',3',5'-Trideoxyadenosine
This protocol assumes the use of a standard automated DNA/RNA synthesizer and phosphoramidite chemistry.
Materials:
-
2',3',5'-Trideoxyadenosine-functionalized solid support (e.g., CPG).
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U) with appropriate protecting groups.
-
Anhydrous acetonitrile.
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile).
-
Capping solution (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Procedure:
-
Synthesizer Setup:
-
Pack a synthesis column with the 2',3',5'-Trideoxyadenosine-CPG support.
-
Install the column on the automated synthesizer.
-
Enter the desired oligonucleotide sequence. The synthesis will proceed from the 3'-terminal 2',3',5'-Trideoxyadenosine towards the 5'-end.
-
-
Automated Synthesis Cycle: The synthesizer will perform the following steps for each subsequent nucleotide addition:
-
Step 1: Deblocking (Detritylation): The 5'-DMT protecting group of the previously added nucleotide is removed with the deblocking solution.
-
Step 2: Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the column is removed from the synthesizer.
-
The oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide.
-
The same solution is used to remove the protecting groups from the nucleotide bases and the phosphate backbone. This step is typically performed by heating the solution at 55°C for 8-12 hours.
-
-
Post-Synthesis Workup:
-
The solid support is removed by filtration.
-
The ammonium hydroxide solution containing the crude oligonucleotide is evaporated to dryness.
-
The crude oligonucleotide is reconstituted in nuclease-free water for purification.
-
Protocol: Characterization of the Modified Oligonucleotide
Accurate characterization of the synthesized oligonucleotide is crucial to confirm its identity, purity, and integrity.[10][11]
5.1. Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for purifying synthetic oligonucleotides.[12]
Materials:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column suitable for oligonucleotide separation.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 260 nm.
-
The desired full-length product should be the major peak.
-
-
Fraction Collection and Desalting:
-
Collect the peak corresponding to the purified oligonucleotide.
-
Remove the TEAA salt by a suitable desalting method (e.g., ethanol precipitation or using a desalting column).
-
5.2. Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, thereby verifying its sequence and the incorporation of the modification.[13]
Materials:
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
-
Appropriate matrix for MALDI-TOF (if used).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in a suitable solvent compatible with the mass spectrometer.
-
MS Analysis:
-
Acquire the mass spectrum of the oligonucleotide.
-
Deconvolute the raw data (for ESI-MS) to obtain the molecular mass.
-
-
Data Interpretation:
-
Compare the experimentally determined molecular mass with the calculated theoretical mass of the desired oligonucleotide containing the 3'-terminal 2',3',5'-Trideoxyadenosine. The values should be in close agreement.
-
Applications of Oligonucleotides with a 3'-Terminal 2',3',5'-Trideoxyadenosine
The unique property of being a definitive chain terminator opens up several potential applications for these modified oligonucleotides:
-
Blocking of Polymerase Activity: They can be used as potent and specific inhibitors of DNA polymerases in in vitro assays.
-
Probes for Nuclease Assays: The 3'-end modification can confer resistance to 3'-exonucleases, making them stable probes for various assays.
-
Aptamer and DNAzyme Modification: The incorporation of this modification could be used to create more stable aptamers or DNAzymes by protecting their 3'-end from degradation.
-
Diagnostic Tools: They can be used as highly specific probes in diagnostic assays where chain extension from the 3'-end needs to be completely blocked.
-
Fundamental Research: These oligonucleotides can be valuable tools for studying the mechanisms of DNA repair, replication, and recombination.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Synthesis Yield | Inefficient coupling of the first standard phosphoramidite to the modified support. | Optimize the coupling time and/or use a more potent activator. |
| Poor quality of the custom solid support. | Ensure the support is properly synthesized and has adequate loading. | |
| Impure Final Product (Multiple Peaks in HPLC) | Incomplete capping during synthesis. | Check the capping reagents and ensure they are fresh and active. |
| Depurination during deprotection. | Use milder deprotection conditions if the sequence is purine-rich. | |
| Incorrect Molecular Weight in MS | Failure to incorporate the modified nucleoside. | Verify the synthesis of the modified solid support. |
| Incomplete deprotection. | Extend the deprotection time or use a stronger deprotection agent if necessary. |
Data Presentation
Table 1: Characterization of a 10-mer Oligonucleotide with 3'-Terminal 2',3',5'-Trideoxyadenosine
| Sequence (5' to 3') | Calculated Mass (Da) | Observed Mass (Da) | HPLC Purity (%) |
| GCT AGC TAG - (2',3',5'-Trideoxy-A) | 3015.0 | 3015.2 | >95% |
Visualizations
Diagrams
Caption: Figure 1. Chemical Structure of 2',3',5'-Trideoxyadenosine.
Caption: Figure 3. Irreversible chain termination by 2',3',5'-Trideoxyadenosine.
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Clinical Applications of Single-Stranded Oligonucleotides: Current Landscape of Approved and In-Development Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical applications of oligonucleotides for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why is Sanger sequencing called the chain termination method? | AAT Bioquest [aatbio.com]
- 5. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis - CD Genomics [cd-genomics.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. biotage.com [biotage.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Therapeutic Oligonucleotides Using Liquid Chromatography with On-line Mass Spectrometry Detection - ProQuest [proquest.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. anacura.com [anacura.com]
Probing Polymerase Action: A Guide to Enzyme Kinetics Using Dideoxynucleotide Chain Terminators
<Senior Application Scientist
Application Note & Protocol
Part 1: Foundational Principles
The Central Role of Enzyme Kinetics
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. By measuring how reaction rates change in response to varying experimental conditions (e.g., substrate concentration, presence of inhibitors), researchers can elucidate detailed enzymatic mechanisms, determine catalytic efficiency, and characterize the mode of action of potential drug candidates.[1][2][3] Key parameters derived from these studies, such as the Michaelis constant (Kₘ), maximal velocity (Vₘₐₓ), and the inhibition constant (Kᵢ), are fundamental to drug development, molecular biology, and systems biology.[4][5][6]
The Power of Chain-Terminating Inhibitors
The study of DNA polymerases—enzymes that synthesize DNA molecules from nucleotide building blocks—was revolutionized by the development of chain-terminating inhibitors.[7][8][9] This technology, pioneered by Frederick Sanger, forms the basis of the dideoxy sequencing method.[8][10][11] The core principle lies in using nucleotide analogs that lack the 3'-hydroxyl (3'-OH) group necessary for the formation of a phosphodiester bond, which is the chemical linkage that extends a DNA chain.[12][13][14] When a polymerase incorporates one of these analogs, DNA synthesis is halted.[12][15][16] This predictable termination provides a powerful tool to investigate the catalytic process.
Part 2: The Reagent - A Critical Clarification
From Inactive Nucleoside to Active Inhibitor
The topic of this guide is the application of adenosine-based chain terminators. It is critical to distinguish between the nucleoside and its active, triphosphate form.
-
2',3',5'-Trideoxyadenosine: This molecule, as named, lacks hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar.[17][18] The absence of the 5'-hydroxyl group means it cannot be phosphorylated by cellular kinases to the triphosphate form. Therefore, it cannot serve as a substrate for DNA polymerase and cannot be incorporated into a growing DNA chain. While it might act as a competitive inhibitor for enzymes that bind adenosine nucleosides, it is not a chain-terminating inhibitor for polymerases.
-
2',3'-Dideoxyadenosine 5'-triphosphate (ddATP): This is the scientifically precise and active molecule for studying polymerase kinetics via chain termination.[19] It lacks the crucial 3'-OH group, making it a potent chain terminator, but possesses the essential 5'-triphosphate moiety that allows it to be recognized and incorporated by the DNA polymerase.[19][20] This document will focus on the correct application of ddATP for kinetic studies.
The mechanism is elegant in its simplicity: ddATP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the polymerase.[20] Upon incorporation, the absence of the 3'-OH group prevents the next nucleotide from being added, thereby terminating the chain.[12][14]
Visualizing the Mechanism of Action
The following diagram illustrates how ddATP acts as a competitive inhibitor and chain terminator during DNA synthesis.
Caption: Competitive inhibition and chain termination by ddATP.
Part 3: Application & Protocol - Determining the Inhibition Constant (Kᵢ)
A primary goal when characterizing an inhibitor is to determine its inhibition constant (Kᵢ), which quantifies the inhibitor's binding affinity to the enzyme.[21] A lower Kᵢ value indicates a more potent inhibitor. This protocol outlines a steady-state kinetic assay to determine the Kᵢ of ddATP for a model DNA polymerase.
Experimental Design
The experiment involves measuring the initial reaction velocity (V₀) of the polymerase at various concentrations of the natural substrate (dATP) in the presence of different, fixed concentrations of the inhibitor (ddATP). This method allows for the characterization of ddATP as a competitive inhibitor.[22][23][24]
Materials & Reagents
-
Enzyme: Purified DNA Polymerase (e.g., Taq Polymerase, Klenow Fragment).
-
Substrates:
-
Deoxynucleotide solution mix (dGTP, dCTP, dTTP).
-
Deoxyadenosine triphosphate (dATP).
-
2',3'-Dideoxyadenosine 5'-triphosphate (ddATP).
-
-
DNA: A primer-template duplex. The template should be designed to require the incorporation of multiple dATPs to allow for processivity measurement. The primer is typically 5'-labeled (e.g., with a fluorescent dye like FAM or a radioisotope like ³²P).[23][24]
-
Buffers & Solutions:
-
10X Polymerase Reaction Buffer.
-
MgCl₂ solution.
-
EDTA solution (for quenching).
-
Formamide-based loading buffer.
-
Nuclease-free water.
-
Step-by-Step Protocol
Step 1: Primer-Template Annealing
-
Combine the labeled primer and the template strand in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0).
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature (approx. 1-2 hours) to ensure proper annealing.
Step 2: Reaction Setup
-
Prepare a master mix containing the reaction buffer, MgCl₂, annealed primer-template, dGTP, dCTP, and dTTP. Keep on ice.
-
Prepare serial dilutions of dATP and ddATP.
-
Set up a matrix of reactions in microcentrifuge tubes or a 96-well plate on ice. Each reaction will have a final volume of 20 µL.
-
Vary the concentration of dATP across a range (e.g., 0.5x Kₘ to 10x Kₘ).
-
For each dATP concentration, set up reactions with different fixed concentrations of ddATP (e.g., 0 nM, 50 nM, 100 nM, 200 nM). Include a no-inhibitor control.
-
-
Add the appropriate volumes of diluted dATP and ddATP to each corresponding tube/well.
-
Add the master mix to each tube/well.
Step 3: Initiating and Quenching the Reaction
-
Equilibrate the reactions at the optimal temperature for the polymerase (e.g., 72°C for Taq, 37°C for Klenow).
-
Initiate the reactions by adding a pre-determined concentration of the DNA polymerase. The enzyme concentration should be chosen such that less than 20% of the substrate is consumed during the reaction time to maintain steady-state conditions.[22]
-
Incubate for a fixed time (e.g., 5-15 minutes).
-
Stop the reactions by adding an equal volume of quench buffer (e.g., 20 mM EDTA in formamide loading dye).
Step 4: Product Analysis
-
Denature the products by heating the samples at 95°C for 5 minutes, then snap-cool on ice.
-
Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands using a fluorescence imager or phosphorimager, depending on the primer label. The intensity of the band corresponding to the full-length product is proportional to the reaction velocity.
Data Analysis and Interpretation
-
Quantify Band Intensities: Measure the intensity of the full-length product band for each reaction. This value is your initial velocity (V₀).
-
Plot the Data: For each concentration of inhibitor (ddATP), create a Michaelis-Menten plot of V₀ versus dATP concentration.
-
Determine Kinetic Parameters: Fit the data for each inhibitor concentration to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and apparent Kₘ.
-
Lineweaver-Burk Plot: For a clearer visualization of competitive inhibition, create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[dATP]). For a competitive inhibitor, the lines will intersect at the y-axis.
-
Calculate Kᵢ: The Kᵢ can be determined using the Cheng-Prusoff equation for competitive inhibition:
-
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
Where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Kₘ is the Michaelis constant for the substrate.
-
Alternatively, it can be determined from the change in apparent Kₘ using the formula: Kₘ(app) = Kₘ (1 + [I]/Kᵢ) , where [I] is the inhibitor concentration.
-
Expected Results (Example Data)
| [ddATP] (nM) | Apparent Kₘ for dATP (µM) | Apparent Vₘₐₓ (RFU/min) |
| 0 (Control) | 10.2 | 1500 |
| 50 | 17.5 | 1495 |
| 100 | 25.1 | 1510 |
| 200 | 39.8 | 1490 |
Note: In classic competitive inhibition, Vₘₐₓ remains unchanged while the apparent Kₘ increases with inhibitor concentration.
Part 4: Advanced Applications & Workflow Visualization
Beyond determining Kᵢ, dideoxynucleotides are invaluable for:
-
DNA Sequencing: The foundational application developed by Sanger.[7][8][11]
-
Probing Enzyme Fidelity: Comparing the incorporation efficiency of ddNTPs versus dNTPs can reveal how accurately a polymerase copies DNA.
-
Antiviral Drug Development: Many antiviral drugs (e.g., Zidovudine (AZT), Didanosine) are nucleoside analogs that, once phosphorylated, act as chain terminators for viral reverse transcriptases.[19][25][26]
The following diagram outlines the general workflow for a kinetic inhibition study.
Caption: Workflow for determining polymerase inhibition kinetics.
Part 5: References
-
Boyle, N.A., et al. (2005). Synthesis of 2',3'-dideoxynucleoside 5'-α-P-borano-β,γ-(difluoromethylene)triphosphates and their inhibition of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 48(7), 2695-2700. [Link]
-
CD Genomics. (n.d.). Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis. Retrieved from [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
-
Kewn, S., et al. (1999). Intracellular activation of 2',3'-dideoxyinosine and drug interactions in vitro. AIDS Research and Human Retroviruses, 15(9), 793-802. [Link]
-
Patel, S. S., & Johnson, K. A. (1993). Pre-steady-state kinetic analysis of processive DNA replication including complete characterization of an exonuclease-deficient T7 DNA polymerase. Biochemistry, 32(24), 6257-6267.
-
PubChem. (n.d.). 2',3',5'-Trideoxyadenosine. Retrieved from [Link]
-
Sanger, F., Nicklen, S., & Coulson, A. R. (1977). DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences, 74(12), 5463-5467. [Link]
-
Tsai, C. H., & Johnson, K. A. (2006). A new paradigm for the steady-state kinetic analysis of DNA polymerase single-nucleotide incorporation products. Biochemistry, 45(33), 9915-9925. [Link]
-
Williams, J. G., & Lacks, S. A. (1999). Directed termination of the polymerase chain reaction: kinetics and applications in mutation detection. Genome, 42(1), 72-79. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. scientistlive.com [scientistlive.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis - CD Genomics [cd-genomics.com]
- 8. Frederick Sanger - Wikipedia [en.wikipedia.org]
- 9. 1975-77: DNA Sequencing [genome.gov]
- 10. Appendix: Complete bibliography of Fred Sanger - Fred Sanger - Double Nobel Laureate [resolve.cambridge.org]
- 11. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 12. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]
- 13. homework.study.com [homework.study.com]
- 14. openpress.wheatoncollege.edu [openpress.wheatoncollege.edu]
- 15. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 16. proprep.com [proprep.com]
- 17. 2',3',5'-Trideoxyadenosine | C10H13N5O | CID 65165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. caymanchem.com [caymanchem.com]
- 21. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
- 25. caymanchem.com [caymanchem.com]
- 26. Intracellular activation of 2',3'-dideoxyinosine and drug interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: NMR-Based Metabolomics to Investigate Dose-Related Effects of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive framework and detailed protocols for utilizing Nuclear Magnetic Resonance (NMR)-based metabolomics to elucidate the dose-dependent biochemical effects of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine, a cordycepin derivative with significant lipid-regulating properties.[1][2] We present an integrated workflow, from experimental design using a hyperlipidemic hamster model to advanced data analysis, designed to capture a holistic snapshot of metabolic perturbations. The methodologies detailed herein empower researchers to assess therapeutic efficacy, understand mechanisms of action, and establish a dose-response relationship at the metabolic level, a critical step in preclinical drug development.
Introduction and Scientific Rationale
2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine (also referred to as WS070117 or IMM-H007) is a synthetic adenosine analogue that has demonstrated potent anti-hyperlipidemic activity in both in vitro and in vivo studies.[2][3][4][5] A key aspect of its mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn modulates lipid and glucose metabolism.[3] Understanding the precise dose at which this compound exerts its therapeutic effects, and identifying potential off-target effects at higher concentrations, is paramount for its development as a clinical candidate.
NMR-based metabolomics is an ideal analytical platform for this purpose. As a non-destructive and highly reproducible technique, it provides a quantitative and unbiased snapshot of the metabolome, enabling the simultaneous measurement of dozens to hundreds of small molecules in biological samples.[6][7][8][9][10] This "systems biology" approach allows for the comprehensive analysis of metabolic pathways affected by a pharmacological intervention, offering insights that single-endpoint assays might miss.[7][11] This guide outlines a robust methodology to map the dose-related metabolic footprint of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine.
Experimental Design: Causality and Control
A well-controlled experimental design is the foundation of a reliable metabolomics study. The primary goal is to isolate the metabolic variations caused exclusively by the dose-dependent administration of the compound.
Animal Model and Dosing Regimen
The use of a diet-induced hyperlipidemic animal model is essential to simulate the pathological condition the drug is intended to treat. The golden Syrian hamster is a well-established model for studying lipid metabolism due to its human-like lipoprotein profile.[1][4]
Justification for Dose Selection: The selection of doses should span a wide range to capture the full spectrum of biological response. This includes:
-
Low Doses: To determine the minimum effective dose.
-
Therapeutic Doses: To characterize the primary mechanism of action.
-
High Doses: To identify potential saturation of effects or toxicity-related metabolic shifts.
Based on previous studies, a logarithmic dose escalation is effective.[1][2]
| Group ID | Group Name | Diet | Treatment | N | Rationale |
| CTRL | Normal Control | Standard Chow | Vehicle | 8 | Establishes the baseline healthy metabolic profile. |
| HFD | High-Fat Diet Model | High-Fat Diet | Vehicle | 8 | Establishes the hyperlipidemic metabolic profile. |
| POS | Positive Control | High-Fat Diet | Simvastatin (or other standard-of-care) | 8 | Benchmarks the compound's effect against a known drug. |
| T1 | Treatment Group - Dose 1 | High-Fat Diet | 12 mg/kg/day of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine | 8 | Evaluates low-dose efficacy. |
| T2 | Treatment Group - Dose 2 | High-Fat Diet | 50 mg/kg/day of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine | 8 | Evaluates mid-range therapeutic efficacy. |
| T3 | Treatment Group - Dose 3 | High-Fat Diet | 100 mg/kg/day of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine | 8 | Evaluates high-range therapeutic efficacy. |
| T4 | Treatment Group - Dose 4 | High-Fat Diet | 200 mg/kg/day of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine | 8 | Assesses potential supra-therapeutic effects. |
Biological Sample Collection
To gain a systemic understanding, multiple biological matrices should be analyzed. Serum or plasma is the preferred matrix for monitoring systemic metabolic changes.[1][4] All samples must be collected under identical conditions (e.g., time of day, fasting state), immediately processed, and flash-frozen in liquid nitrogen to quench metabolic activity. Samples should be stored at -80°C until analysis.
Methodologies and Step-by-Step Protocols
The following protocols provide a self-validating system for generating high-quality NMR metabolomics data.
Protocol 1: Serum Sample Preparation for NMR Analysis
Rationale: This protocol is optimized to ensure sample consistency, pH stability, and proper referencing for accurate spectral analysis. The addition of D₂O provides a field-frequency lock for the NMR spectrometer, while TSP serves as the chemical shift reference.
-
Thaw frozen serum samples on ice to prevent protein degradation.
-
In a 1.5 mL microcentrifuge tube, combine 200 µL of serum with 400 µL of a phosphate buffer solution (75 mM Na₂HPO₄, pH 7.4, 20% D₂O, 0.05% TSP).
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins and other macromolecules.
-
Carefully transfer 550 µL of the clear supernatant to a standard 5 mm NMR tube.
-
Store the NMR tubes at 4°C and analyze within 24 hours to minimize potential sample degradation.
Protocol 2: ¹H NMR Data Acquisition
Rationale: The choice of pulse sequence and acquisition parameters is critical for obtaining high-quality spectra from complex biological fluids. A 1D ¹H NOESY presaturation sequence (noesygppr1d) is standard for effectively suppressing the large water signal, which would otherwise obscure underlying metabolite signals.[8]
| Parameter | Recommended Value | Justification |
| Spectrometer Frequency | ≥ 600 MHz | Higher field strength provides better spectral dispersion and sensitivity. |
| Pulse Sequence | noesygppr1d (or equivalent) | Excellent water suppression for biological samples. |
| Temperature | 298 K (25 °C) | Ensures thermal stability and consistency across all samples. |
| Number of Scans (NS) | 128 | Provides a good signal-to-noise ratio within a reasonable acquisition time. |
| Relaxation Delay (D1) | 4.0 seconds | Allows for near-complete T1 relaxation of protons, ensuring the data is quantitative. |
| Mixing Time (D8) | 100 milliseconds | Standard value for the NOESY presaturation experiment. |
| Acquisition Time (AQ) | ~2.7 seconds | Defines the digital resolution of the spectrum. |
| Spectral Width (SW) | 20 ppm | Covers the entire chemical shift range for common metabolites. |
Protocol 3: NMR Spectral Processing and Data Analysis
Rationale: Raw NMR data must undergo rigorous processing to correct for experimental variations and be converted into a format suitable for statistical analysis.[6][9][12][13] This is followed by multivariate analysis to identify patterns and discriminatory metabolites.[14][15][16]
-
Preprocessing:
-
Apply a line-broadening factor of 0.3 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform Fourier Transformation.
-
Manually phase correct and baseline correct all spectra using appropriate software (e.g., TopSpin, MestReNova, Chenomx).
-
Reference the spectra to the TSP signal at δ 0.00.
-
-
Data Reduction:
-
Exclude the residual water region (typically δ 4.7-5.1) from the analysis.
-
Divide the spectra into uniform bins of 0.004 ppm width (a process known as "bucketing").
-
Integrate the signal intensity within each bin.
-
-
Normalization:
-
Normalize the integrated bin data to the total spectral area to account for variations in overall sample concentration.[13]
-
-
Multivariate Statistical Analysis:
-
Import the normalized data matrix into statistical software such as SIMCA-P or MetaboAnalyst.[17][18]
-
Principal Component Analysis (PCA): Perform an initial unsupervised PCA to visualize general clustering, identify trends, and detect outliers within the dataset.[14][16]
-
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): Use this supervised method to maximize the separation between predefined groups (e.g., HFD vs. T3).[1] The resulting S-plot or loadings plot will highlight the variables (metabolites) most responsible for the group separation.
-
Model Validation: Validate the OPLS-DA models using permutation testing (e.g., 200 permutations) to ensure the observed separation is statistically significant and not due to random chance.
-
Visualization and Biological Interpretation
Workflow and Pathway Visualization
Visualizing the workflow and the underlying biological context is crucial for clarity and interpretation.
Caption: Overall workflow from animal study to biological interpretation.
Caption: Simplified AMPK signaling pathway in lipid metabolism.
Metabolite Identification and Pathway Analysis
-
Identification: Use the loadings plots from the OPLS-DA models to identify discriminatory bins. The chemical shifts of these bins can be matched to known metabolites using databases like the Human Metabolome Database (HMDB) or spectral libraries like Chenomx.[12][19][20][21][22][23] 2D NMR experiments (e.g., J-resolved, HSQC) can be run on select samples to confirm assignments.[8]
-
Pathway Analysis:
-
Compile a list of the identified metabolites that show a significant, dose-dependent response.
-
Submit this list to a web-based tool like MetaboAnalyst for enrichment and pathway analysis.[17][18][24][25][26]
-
The tool will map your metabolites onto databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify metabolic pathways that are most significantly impacted by the drug treatment.[27][28][29][30]
-
Interpreting the Dose-Response
The ultimate goal is to correlate the metabolic changes with the administered dose. A successful result would show that as the dose of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine increases, the metabolic profile of the treated hyperlipidemic animals shifts from the diseased state (HFD group) back towards the healthy state (CTRL group). Key metabolites involved in lipid metabolism (e.g., VLDL, LDL, glucose, lactate, choline) should show a dose-dependent normalization.[1] This provides powerful, systems-level evidence of the compound's efficacy and helps to establish an optimal therapeutic window.
Conclusion
NMR-based metabolomics offers an unparalleled, high-throughput approach to evaluate the dose-related effects of novel therapeutic compounds like 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine. By following the detailed protocols and analytical strategies outlined in this note, researchers can generate robust and comprehensive data to understand the compound's mechanism of action, confirm its efficacy across a range of doses, and gain critical insights to guide further drug development efforts.
References
-
Human Metabolome Database. (n.d.). HMDB. Retrieved from [Link]
-
Wikipedia. (2023). Human Metabolome Database. Retrieved from [Link]
-
MetwareBio. (n.d.). Beginner for KEGG Pathway Analysis: The Complete Guide. Retrieved from [Link]
-
The Metabolomics Innovation Centre. (n.d.). Databases. Retrieved from [Link]
-
Database Commons. (n.d.). HMDB. Retrieved from [Link]
-
Bioregistry. (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How to Analyze KEGG Pathways of Differential Metabolites?. Retrieved from [Link]
-
Gowda, G. A. N., & Raftery, D. (2013). Multivariate Analysis in Metabolomics. Current Metabolomics, 1(1), 92-107. Retrieved from [Link]
-
Gowda, G. A. N., & Raftery, D. (2013). Multivariate Analysis in Metabolomics. Current Metabolomics, 1(1), 92-107. Retrieved from [Link]
-
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
-
Stevens, J., et al. (2019). Pathway analysis in metabolomics: Recommendations for the use of over-representation analysis. PLOS Computational Biology, 15(7), e1007107. Retrieved from [Link]
-
MetaboAnalyst. (2022). Joint Pathway Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Multivariate Analysis in Metabolomics. Retrieved from [Link]
-
Gowda, G. A. N., & Raftery, D. (2017). NMR and Metabolomics—A Roadmap for the Future. Metabolites, 7(4), 56. Retrieved from [Link]
-
Xia, J., et al. (2015). MetaboAnalyst 3.0—making metabolomics more meaningful. Nucleic Acids Research, 43(W1), W251-W257. Retrieved from [Link]
-
The MetaRbolomics book. (n.d.). 2.5 Statistical analysis of metabolomics data. Retrieved from [Link]
-
Sun, Y., et al. (2012). The adenosine derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine activates AMPK and regulates lipid metabolism in vitro and in vivo. Life Sciences, 90(1-2), 1-7. Retrieved from [Link]
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Prata, F., et al. (2017). NMR-Based Metabolomics in Metal-Based Drug Research. Inorganics, 5(4), 85. Retrieved from [Link]
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Nagana Gowda, G. A., & Raftery, D. (2017). NMR Based Metabolomics. Methods in Molecular Biology, 1641, 1-24. Retrieved from [Link]
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Wang, Y., et al. (2018). Beneficial Metabolic Effects of 2',3',5'-Triacetyl-N6-(3-hydroxylaniline) adenosine in Multiple Biological Matrices and Intestinal Flora of Hyperlipidemic Hamsters. Journal of Proteome Research, 17(8), 2747-2758. Retrieved from [Link]
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Zhang, L., Hatzakis, E., & Patterson, A. D. (2016). NMR-Based Metabolomics and Its Application in Drug Metabolism and Cancer Research. Current Pharmacology Reports, 2(5), 231-240. Retrieved from [Link]
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Zhang, L., et al. (2015). The Synthesis of the Metabolites of 2',3',5'-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117). Molecules, 20(12), 21878-21887. Retrieved from [Link]
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Tay, W. W., & Nagana Gowda, G. A. (2020). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 2104, 219-236. Retrieved from [Link]
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van der Merwe, C., et al. (2022). Untargeted Metabolomics Reveals the Potential Antidepressant Activity of a Novel Adenosine Receptor Antagonist. Metabolites, 12(4), 282. Retrieved from [Link]
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Letertre, M. P. M., & Giraudeau, P. (2022). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences, 9, 881109. Retrieved from [Link]
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Obianom, O. N., et al. (2021). Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase. ACS Chemical Biology, 16(2), 345-356. Retrieved from [Link]
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Navigating Lipid Metabolism with 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine: A Guide for Researchers
A Note to the Researcher: Initial searches for "2',3',5'-Trideoxyadenosine" did not yield sufficient scientific literature regarding its application in lipid metabolism studies. Therefore, this guide focuses on a structurally related and well-documented adenosine derivative, 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (also known as WS070117 or IMM-H007). This compound has demonstrated significant potential in the investigation of lipid metabolism, primarily through its action on AMP-activated protein kinase (AMPK). The following application notes and protocols are based on published research and are intended to provide a comprehensive resource for utilizing this compound in your studies.
Introduction: A Novel Modulator of Cellular Energy Homeostasis
2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine is a synthetic derivative of the natural product cordycepin.[1] It has emerged as a potent regulator of lipid metabolism, demonstrating significant lipid-lowering activity in both cellular and animal models of hyperlipidemia.[1][2][3] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] By activating AMPK, this compound initiates a cascade of downstream events that shift cellular metabolism from anabolic processes, such as lipid synthesis, towards catabolic processes, including lipid oxidation. This makes it a valuable tool for researchers investigating metabolic disorders like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Mechanism of Action: Targeting the AMPK Signaling Pathway
AMPK is a heterotrimeric enzyme that acts as a cellular energy sensor. It is activated during periods of metabolic stress when the intracellular AMP:ATP ratio rises.[5] However, 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine appears to activate AMPK through a mechanism that does not alter the intracellular AMP:ATP ratio.[4] Studies suggest that it may directly bind to and regulate the γ subunit of AMPK.[4]
Once activated, AMPK phosphorylates and inactivates key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC).[6] Simultaneously, it promotes fatty acid oxidation. This dual action of inhibiting lipid production and enhancing lipid breakdown contributes to its potent lipid-lowering effects.
Caption: Proposed signaling pathway of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine.
In Vitro Applications: Dissecting Cellular Lipid Metabolism
Cellular models provide a controlled environment to investigate the direct effects of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine on lipid metabolism. The human hepatoma cell line, HepG2, is a commonly used model for studying hepatic lipid metabolism.
Protocol 1: Assessing AMPK Activation and ACC Phosphorylation in HepG2 Cells
This protocol details the use of Western blotting to determine the activation of AMPK and the phosphorylation of its downstream target, ACC.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (stock solution in DMSO)
-
Compound C (AMPK inhibitor, for control experiments)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). A vehicle control (DMSO) should be included.
-
For inhibitor studies, pre-treat cells with Compound C for 1 hour before adding the test compound.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize to a loading control like β-actin.
-
| Parameter | Recommended Range | Source |
| Cell Line | HepG2 | [4] |
| Compound Concentration | 1-25 µM | [4] |
| Incubation Time | 24 hours | [4] |
| Primary Antibody Dilution | As per manufacturer's recommendation | |
| Secondary Antibody Dilution | As per manufacturer's recommendation |
Protocol 2: Measuring Lipid Synthesis and Oxidation
This protocol outlines methods to assess the impact of the compound on de novo lipogenesis and fatty acid oxidation.
Materials:
-
HepG2 cells
-
2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine
-
[¹⁴C]-labeled acetate or palmitate
-
Scintillation counter and scintillation fluid
-
Lipid extraction solvents (e.g., chloroform/methanol)
Procedure for Lipid Synthesis:
-
Treat HepG2 cells with the compound as described in Protocol 1.
-
During the last 2-4 hours of treatment, add [¹⁴C]-acetate to the culture medium.
-
Wash cells with PBS and extract total lipids using a suitable solvent system (e.g., Folch method).
-
Measure the incorporated radioactivity in the lipid fraction using a scintillation counter.
Procedure for Lipid Oxidation:
-
Treat HepG2 cells with the compound.
-
Incubate cells with [¹⁴C]-palmitate.
-
Measure the production of ¹⁴CO₂ or acid-soluble metabolites as an indicator of fatty acid oxidation.
Caption: Overview of an in vivo study design.
Conclusion and Future Directions
2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine is a promising research tool for the study of lipid metabolism. Its ability to activate AMPK provides a specific mechanism to probe the intricate signaling pathways that govern energy balance. The protocols outlined in this guide offer a starting point for researchers to explore the effects of this compound in both cellular and whole-animal systems. Future research could focus on elucidating the precise binding site of this compound on the AMPK complex, exploring its effects on other metabolic pathways, and evaluating its therapeutic potential in a wider range of metabolic diseases.
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Application Notes and Protocols: Investigating the Role of 2',3',5'-Trideoxyadenosine in the Activation of AMP-activated Protein Kinase (AMPK)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Central Role of AMPK in Cellular Metabolism and the Potential of Novel Activators
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular and organismal energy homeostasis.[1][2] It acts as a cellular energy sensor, being activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia.[2] Structurally, AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][2] The binding of AMP to the γ subunit allosterically activates the kinase, making it a critical therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[1]
This guide provides a comprehensive overview and detailed protocols for investigating the role of 2',3',5'-Trideoxyadenosine, a novel small molecule, in the activation of AMPK. While direct studies on 2',3',5'-Trideoxyadenosine are emerging, evidence from structurally similar adenosine analogs suggests a compelling mechanism of action. A related compound, 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (WS070117), has been shown to activate AMPK by directly binding to the γ subunit, independent of changes in the cellular AMP:ATP ratio.[3][4] This suggests that 2',3',5'-Trideoxyadenosine may act as a direct AMP mimetic, offering a promising avenue for therapeutic development.
These application notes will equip researchers with the foundational knowledge and practical methodologies to explore the mechanism of action of 2',3',5'-Trideoxyadenosine and similar compounds on AMPK activation.
The AMPK Signaling Pathway: A Mechanistic Overview
AMPK activation is a multi-step process involving both allosteric regulation and post-translational modification. The canonical pathway is triggered by an increase in the cellular AMP:ATP ratio.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat intact cells with 2',3',5'-Trideoxyadenosine or vehicle.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes). [5]3. Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble AMPK in the supernatant by Western blotting or mass spectrometry.
-
Analysis: Plot the amount of soluble AMPK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of 2',3',5'-Trideoxyadenosine indicates direct binding and stabilization.
Data Interpretation and Troubleshooting
| Expected Outcome | Interpretation | Potential Issues & Troubleshooting |
| Increased AMPK activity in vitro | 2',3',5'-Trideoxyadenosine is a direct activator of AMPK. | No activation: Compound may be inactive, or the wrong AMPK isoform was used. Test different isoforms. Inconsistent results: Check reagent stability and experimental technique. |
| Increased pAMPK (Thr172) in cells | 2',3',5'-Trideoxyadenosine activates AMPK in a cellular context. | No phosphorylation: Compound may not be cell-permeable. Check for off-target effects. High background in Western blot: Optimize antibody concentrations and blocking conditions. Use BSA for blocking with phospho-antibodies. [6] |
| Increased thermal stability of AMPK in CETSA | 2',3',5'-Trideoxyadenosine directly binds to and stabilizes AMPK. | No thermal shift: Compound may not bind directly or the binding is too weak to detect. Optimize compound concentration and heating gradient. |
Table 2: Guide to Data Interpretation and Troubleshooting.
Conclusion
The protocols and methodologies outlined in this guide provide a comprehensive framework for elucidating the role of 2',3',5'-Trideoxyadenosine in the activation of AMPK. By systematically employing in vitro kinase assays, cellular activation studies, and direct binding assays, researchers can gain a detailed understanding of the mechanism of action of this and other novel AMPK activators. Such knowledge is crucial for the development of new therapeutic strategies for a range of metabolic diseases.
References
- Benchchem. (n.d.). Activated Protein Kinase (AMPK) Assay Using AMP Disodium Salt.
- Promega Corporation. (n.d.). AMPK (A1/B1/G1) Kinase Assay.
- Aymerich, I., et al. (2006). Extracellular adenosine activates AMP-dependent protein kinase (AMPK). Journal of Cell Science, 119(Pt 8), 1612-1621.
- Chen, L., et al. (2012). Structural basis of AMPK regulation by adenine nucleotides and glycogen. Cell Research, 22(3), 482-493.
- Viollet, B., et al. (2009). AMPK: a key sensor of energy and nutrient stress. Biochemical Society Transactions, 37(Pt 1), 216-219.
- Hardie, D. G. (2011). AMP-activated protein kinase: a key regulator of metabolism and a drug target for type 2 diabetes. Diabetologia, 54(12), 3023-3032.
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BPS Bioscience. (n.d.). AMPK (A1/B1/G1), His-tag Recombinant. Retrieved from [Link]
- Shah, O. J., et al. (2004). AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass. Journal of Bone and Mineral Research, 19(7), 1153-1162.
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Calixar. (n.d.). AMPK (α1, β1, γ1), active Human Recombinant Kinase Protein. Retrieved from [Link]
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BPS Bioscience. (n.d.). AMPK (A1/B1/G3), His-tag Recombinant. Retrieved from [Link]
- Cool, B., et al. (2006). Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome. Cell Metabolism, 3(6), 403-416.
- Zhang, Y., et al. (2012). The adenosine derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine activates AMPK and regulates lipid metabolism in vitro and in vivo. Life Sciences, 90(1-2), 1-7.
- Bujak, A. L., et al. (2015). Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering. EBioMedicine, 2(11), 1609-1619.
- Li, S., et al. (2013). A novel AMPK activator, WS070117, improves lipid metabolism discords in hamsters and HepG2 cells. Lipids in Health and Disease, 12, 119.
- Jafari, R., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(7), 1456-1464.
- Yan, Y., et al. (2018). Structure and Physiological Regulation of AMPK. International Journal of Molecular Sciences, 19(11), 3534.
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ARC-Bio. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. Retrieved from [Link]
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Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Retrieved from [Link]
- Hawley, S. A., et al. (2003). The tumor suppressor LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1. Journal of Biology, 2(4), 28.
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- Oakhill, J. S., et al. (2011). AMPK is a direct adenylate charge-regulated protein kinase. Journal of Biological Chemistry, 286(14), 12389-12400.
- Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine, 48(4), e224.
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ResearchGate. (2014). How to go about a Phospho-AMPK blot?. Retrieved from [Link]
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Application Notes and Protocols for the Use of 2',3',5'-Trideoxyadenosine Derivatives in Cancer Research
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 2',3',5'-Trideoxyadenosine derivatives in oncology. This guide provides a detailed overview of their mechanism of action, practical protocols for in vitro evaluation, and considerations for in vivo studies.
Introduction: Targeting Adenylyl Cyclase in Cancer
The cyclic adenosine monophosphate (cAMP) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is frequently observed in various cancers, where it can either promote or suppress tumor growth depending on the cellular context.[1] Adenylyl cyclases (AC), the enzymes responsible for cAMP synthesis, have emerged as promising therapeutic targets.[2] The AC superfamily consists of ten isoforms with distinct tissue distribution and regulatory mechanisms, offering opportunities for the development of targeted therapies.[2]
2',3',5'-Trideoxyadenosine and its derivatives are analogs of adenosine that have been investigated for their potential as anticancer agents. While direct and extensive research on 2',3',5'-trideoxyadenosine derivatives is emerging, significant insights can be drawn from the well-characterized analog, 2',5'-dideoxyadenosine (2',5'-ddA). These molecules are known to act as inhibitors of adenylyl cyclase through a non-competitive mechanism, binding to the "P-site" of the enzyme.[3] This inhibition leads to a reduction in intracellular cAMP levels, thereby modulating downstream signaling pathways and inducing anticancer effects.
Mechanism of Action: P-Site Inhibition of Adenylyl Cyclase
2',3',5'-Trideoxyadenosine derivatives, much like 2',5'-dideoxyadenosine, are thought to exert their inhibitory effect on adenylyl cyclase by binding to the P-site, a regulatory domain distinct from the catalytic site.[3] This binding is potentiated by the activation of the catalytic component of the enzyme.[3] The inhibition of adenylyl cyclase by these derivatives leads to a decrease in the production of cAMP from ATP.
The subsequent reduction in intracellular cAMP levels can trigger a cascade of events within cancer cells, including:
-
Induction of Apoptosis: Reduced cAMP can modulate the expression and activity of pro- and anti-apoptotic proteins, tipping the balance towards programmed cell death.
-
Cell Cycle Arrest: The cAMP pathway is interconnected with the cell cycle machinery. Inhibition of adenylyl cyclase can lead to a halt in cell cycle progression, preventing cancer cell proliferation.[4]
-
Modulation of Downstream Effectors: Lower cAMP levels affect the activity of protein kinase A (PKA) and other cAMP-dependent signaling molecules, which in turn can influence gene expression and cellular behavior.
Application Notes
Evaluating Cytotoxicity in Cancer Cell Lines
The initial step in assessing the anticancer potential of 2',3',5'-Trideoxyadenosine derivatives is to determine their cytotoxic effects on a panel of cancer cell lines. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.
Rationale:
-
To establish the potency of the derivatives against different cancer types.
-
To select appropriate concentrations for subsequent mechanistic studies.
-
To compare the efficacy of different derivatives and identify lead compounds.
Considerations:
-
Cell Line Selection: Choose a diverse panel of cell lines representing different cancer types (e.g., breast, colon, lung, pancreatic).[5] Include both sensitive and potentially resistant lines.
-
Incubation Time: A standard incubation time is 72 hours, but this can be optimized based on the cell line's doubling time.
-
Assay Method: The MTT or crystal violet assays are commonly used colorimetric methods to assess cell viability.[5]
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| 2',5'-dideoxyadenosine | Rat Brain (detergent solubilized) | 3 |
| Compound 1 | HTB-26 (Breast Cancer) | 10-50[5] |
| Compound 2 | PC-3 (Pancreatic Cancer) | 10-50[5] |
| Compound 2 | HCT116 (Colon Cancer) | 0.34[5] |
| Compound 1 | HCT116 (Colon Cancer) | 22.4[5] |
| Compound 2 | HepG2 (Hepatocellular Carcinoma) | 10-50[5] |
Note: The IC50 values for 2',5'-dideoxyadenosine are provided as a reference for a closely related adenylyl cyclase inhibitor.
Investigating the Induction of Apoptosis
A key mechanism of action for many anticancer drugs is the induction of apoptosis. It is crucial to determine whether 2',3',5'-Trideoxyadenosine derivatives trigger this programmed cell death pathway in cancer cells.
Rationale:
-
To confirm that the observed cytotoxicity is due to apoptosis and not necrosis.
-
To elucidate the molecular pathways involved in the apoptotic response.
Key Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis.
Experimental Workflow for Apoptosis Detection:
Caption: Inhibition of adenylyl cyclase by 2',3',5'-Trideoxyadenosine derivatives and its downstream signaling effects.
Protocols
Protocol 1: Cytotoxicity Assay using MTT
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
2',3',5'-Trideoxyadenosine derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 2',3',5'-Trideoxyadenosine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
Materials:
-
Cancer cells treated with the 2',3',5'-Trideoxyadenosine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer) [6]* Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of the 2',3',5'-Trideoxyadenosine derivative for the indicated time. Include a vehicle-treated control.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. [7]5. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. 7. Gently vortex and incubate for 15 minutes at room temperature in the dark. [8]8. Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide
Materials:
-
Cancer cells treated with the 2',3',5'-Trideoxyadenosine derivative
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the 2',3',5'-Trideoxyadenosine derivative for 24-48 hours.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. [9]
In Vivo Antitumor Efficacy Studies
Following promising in vitro results, the antitumor efficacy of 2',3',5'-Trideoxyadenosine derivatives should be evaluated in animal models.
Considerations:
-
Animal Model: Xenograft models using human cancer cell lines implanted in immunocompromised mice (e.g., nude or SCID mice) are commonly used. [10][11]Syngeneic models in immunocompetent mice can also be employed to study the interaction with the immune system. [10]* Route of Administration and Dosing: The route of administration (e.g., intraperitoneal, intravenous, oral) and the dosing schedule need to be optimized.
-
Efficacy Endpoints: Tumor growth inhibition, tumor volume, and survival are the primary efficacy endpoints. [12]* Toxicity Assessment: Monitor for signs of toxicity, including weight loss and changes in behavior.
Data Presentation for In Vivo Studies:
| Parameter | Description |
| Animal Model | e.g., Nude mice bearing HCT116 xenografts |
| Treatment Group | Vehicle Control, 2',3',5'-Trideoxyadenosine derivative (Dose 1), 2',3',5'-Trideoxyadenosine derivative (Dose 2) |
| Dosing Regimen | e.g., 10 mg/kg, intraperitoneal injection, daily for 14 days |
| Primary Outcome | Tumor volume (mm³) measured every 2-3 days |
| Secondary Outcome | Animal body weight, survival analysis |
Conclusion
2',3',5'-Trideoxyadenosine derivatives represent a promising class of compounds for cancer research due to their potential to inhibit adenylyl cyclase and modulate the cAMP signaling pathway. The application notes and protocols provided in this guide offer a comprehensive framework for the in vitro and in vivo evaluation of these molecules. By systematically assessing their cytotoxicity, mechanism of action, and antitumor efficacy, researchers can advance our understanding of their therapeutic potential and contribute to the development of novel cancer therapies.
References
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]
-
Regulation of the Catalytic Component of Adenylate Cyclase. Potentiative Interaction of Stimulatory Ligands and 2',5'-dideoxyadenosine - PubMed. (1985). Retrieved January 16, 2026, from [Link]
-
Evaluation of in vivo antitumor efficacy. a In vivo pharmacokinetics of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
The tested compounds' effects on cell cycle phases. The cells were... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536 - PubMed. (2012). Retrieved January 16, 2026, from [Link]
-
On the mechanism of adenyl cyclase inhibition by adenosine - PubMed. (1973). Retrieved January 16, 2026, from [Link]
-
Enhanced antitumor activity of 5-fluorouracil in combination with 2'- deoxyinosine in human colorectal cell lines and human colon tumor xenografts | Request PDF - ResearchGate. (2001). Retrieved January 16, 2026, from [Link]
-
Cell-cycle analysis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 16, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (2017). Retrieved January 16, 2026, from [Link]
-
Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed. (2012). Retrieved January 16, 2026, from [Link]
-
In vivo antitumor efficacy. A) Experimental design of in vivo treatment... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
cell lines ic50: Topics by Science.gov. (n.d.). Retrieved January 16, 2026, from [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]
-
In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models - ProBio CDMO. (n.d.). Retrieved January 16, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved January 16, 2026, from [Link]
-
Biochemical pharmacology of adenylyl cyclases in cancer - PubMed. (2024). Retrieved January 16, 2026, from [Link]
-
Monitoring Cell Cycle Progression in Cancer Cells | Agilent. (2022). Retrieved January 16, 2026, from [Link]
-
Targeting Adenylate Cyclase Family: New Concept of Targeted Cancer Therapy - Frontiers. (2022). Retrieved January 16, 2026, from [Link]
Sources
- 1. Biochemical pharmacology of adenylyl cyclases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Adenylate Cyclase Family: New Concept of Targeted Cancer Therapy [frontiersin.org]
- 3. Regulation of the catalytic component of adenylate cyclase. Potentiative interaction of stimulatory ligands and 2',5'-dideoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',3',5'-Trideoxyadenosine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for nucleoside chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 2',3',5'-Trideoxyadenosine. As a simplified analog of deoxyadenosine, its synthesis, while conceptually straightforward, is fraught with potential pitfalls. This document provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format to address the most common challenges encountered during its multi-step synthesis.
Core Synthesis Strategy: A Deoxygenation-Centric Approach
The most common and reliable route to 2',3',5'-Trideoxyadenosine begins with a more readily available precursor, such as 2'-deoxyadenosine. The general pathway involves the strategic deoxygenation of the remaining hydroxyl groups. A typical workflow is outlined below.
Caption: High-level workflow for the synthesis of 2',3',5'-Trideoxyadenosine.
FAQs and Troubleshooting Guide
Part 1: Issues in Protecting Group Strategy
Question: My 5'-OH protection with Dimethoxytrityl (DMT) is incomplete, leading to a mixture of starting material and product. What is the likely cause?
Answer: This is a classic issue often rooted in reaction conditions. The tritylation reaction is highly sensitive to moisture.
-
Causality: The hydroxyl group of the nucleoside and the trityl chloride are competing with water for reaction. Any moisture present will consume your reagents and reduce the yield.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Your solvent (typically pyridine) must be rigorously dried. Use a freshly opened bottle of anhydrous solvent or dry it over molecular sieves. All glassware should be flame-dried or oven-dried immediately before use.
-
Reagent Stoichiometry: It is common to use a slight excess (1.1-1.2 equivalents) of DMT-Cl to drive the reaction to completion.
-
Monitor Progress: Follow the reaction using Thin Layer Chromatography (TLC). If it stalls, a small additional charge of DMT-Cl may be required.
-
Consider an Alternative: For certain applications, other 5'-OH protecting groups like MMT (Monomethoxytrityl) can be used, which are removed under similar acidic conditions.[1]
-
Question: I am observing N-alkylation on the adenine base during my synthesis. How can I prevent this side reaction?
Answer: Unprotected exocyclic amino groups on nucleobases like adenine are nucleophilic and can lead to undesired side products, especially during alkylation steps.[2][3] N-alkylation is a known issue when forming xanthate derivatives if the N6-amino group is not protected.[4]
-
Causality: The N6-amino group of adenine can react with electrophiles. This is particularly problematic during the formation of thiocarbonyl derivatives (like xanthates) which often involve alkyl halides.
-
Preventative Measures:
-
N6-Protection is Crucial: Before proceeding to deoxygenation, the N6-amino group of adenine must be protected. The most common protecting group is Benzoyl (Bz), which is stable to the conditions of the Barton-McCombie reaction but can be removed later with aqueous ammonia.[1][]
-
Orthogonal Strategy: The selection of protecting groups is key. You need a 5'-OH group (like DMT) that is acid-labile, an N6 group (like Bz) that is base-labile, and your 3'-OH will be consumed in the deoxygenation. This orthogonal strategy ensures you can remove one group without affecting the others.[2]
-
Part 2: The Barton-McCombie Deoxygenation - A High-Stakes Reaction
The Barton-McCombie reaction is a powerful method for the deoxygenation of secondary alcohols under mild, radical-based conditions, which avoids the rearrangements often seen with carbocation-based methods.[6][7][8] However, its success hinges on several critical parameters.
Question: My Barton-McCombie reaction has failed or is giving very low yields. What are the most common points of failure?
Answer: This reaction involves a radical chain mechanism, which is sensitive to impurities and reaction setup. Failure typically stems from issues in one of two phases: the formation of the thiocarbonyl intermediate or the radical reduction itself.[9][10]
Phase A: Formation of the O-Thiocarbonyl Derivative (Xanthate)
-
Problem: Incomplete formation of the 3'-xanthate.
-
Causality: The reaction of the 3'-hydroxyl with carbon disulfide (CS₂) and an alkyl halide (e.g., methyl iodide) requires a strong, non-nucleophilic base to deprotonate the alcohol. Incomplete deprotonation or impure reagents will stall the reaction.
-
Solutions:
-
Base Selection: Sodium hydride (NaH) is a common choice. Ensure it is a fresh, high-quality dispersion and that the mineral oil is washed away with dry hexanes before use.
-
Reagent Quality: Use freshly distilled or high-purity CS₂ and methyl iodide.
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control reactivity before warming to allow the reaction to complete.
-
Phase B: The Radical Reduction
-
Problem: The reduction of the xanthate to the alkane does not proceed.
-
Causality: The radical chain reaction is easily terminated by oxygen or other radical scavengers. The efficiency also depends on the proper function of the initiator and the hydrogen atom donor.[7][9]
-
Solutions:
-
Inert Atmosphere: The reaction must be thoroughly deoxygenated. This is the most common reason for failure. Purge the solvent (typically toluene or benzene) with argon or nitrogen for at least 30 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Radical Initiator: Azobisisobutyronitrile (AIBN) is the standard initiator.[10] It must be fresh. Old AIBN can decompose and lose its effectiveness. It is typically added in catalytic amounts, but sometimes portion-wise addition can help maintain the radical chain.
-
Hydrogen Donor: Tributyltin hydride (n-Bu₃SnH) is the classic hydrogen donor.[10] It is toxic and can be difficult to remove, but it is highly effective. Ensure it is pure; old bottles can contain oxidized impurities.
-
Alternative H-Donors: Due to the toxicity of tin compounds, alternatives like tris(trimethylsilyl)silane ((Me₃Si)₃SiH or TTMSS) have been developed and can be used with AIBN, offering a more environmentally friendly option.[11]
-
Caption: The radical propagation cycle of the Barton-McCombie deoxygenation.
| Parameter | Recommended Condition | Rationale & Troubleshooting Tip |
| Solvent | Toluene or Benzene | Must be anhydrous and deoxygenated. If the reaction is sluggish, re-purging the solvent can help. |
| H-Atom Donor | n-Bu₃SnH (1.5-2.0 eq) | Toxic but efficient. Use of excess ensures the alkyl radical is trapped. Impure tin hydride is a common cause of failure. |
| Initiator | AIBN (0.1-0.2 eq) | Decomposes with heat to initiate the radical chain. If the reaction stalls, a second small addition of AIBN may restart it. |
| Temperature | 80-110 °C (Reflux) | Required for the thermal decomposition of AIBN to generate radicals.[10] |
| Atmosphere | Inert (Argon or N₂) | CRITICAL. Oxygen is a radical scavenger and will terminate the chain reaction. |
Part 3: Purification and Deprotection
Question: I have a successful deoxygenation, but I cannot get rid of the tributyltin byproducts from my reaction mixture. What is the best purification method?
Answer: Removal of organotin compounds is a notorious challenge in syntheses employing tributyltin hydride. Standard silica gel chromatography is often insufficient.
-
Causality: Tributyltin byproducts (like Bu₃Sn-Xanthate) are often non-polar and have similar chromatographic mobility to protected nucleosides.
-
Effective Purification Strategies:
-
Fluoride Wash: A common workup procedure involves partitioning the crude reaction mixture between an organic solvent (e.g., ethyl acetate) and an aqueous solution of potassium fluoride (KF). The fluoride has a high affinity for tin and will form insoluble tributyltin fluoride, which can be removed by filtration.
-
Oxidative Workup: Treatment with iodine can oxidize the remaining tin hydride to tin iodide, which is more polar and easier to separate.
-
Specialized Chromatography: If co-elution is still an issue, flash chromatography on silica gel using a gradient elution can be effective. Sometimes, adding a small percentage of a chelating agent or using a different stationary phase like reverse-phase silica can resolve the products.[12]
-
Question: The final deprotection of the N6-Benzoyl group is causing degradation of my product. How can I improve this step?
Answer: The N6-benzoyl group is typically removed under basic conditions, most commonly with methanolic ammonia or aqueous ammonia.[13] Harsh conditions (high temperature or prolonged reaction times) can lead to degradation of the nucleoside.
-
Causality: The glycosidic bond of the nucleoside can be susceptible to cleavage under harsh basic or acidic conditions.
-
Troubleshooting Steps:
-
Mild Conditions: Perform the deprotection at room temperature or even at 4 °C if the product is particularly sensitive.
-
Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, neutralize the reaction and work it up to prevent over-exposure to the basic medium.
-
Alternative Bases: In some cases, other amine bases can be used, but saturated methanolic ammonia is the most standard and reliable method.
-
Detailed Experimental Protocol: Barton-McCombie Deoxygenation
This protocol is a representative example for the deoxygenation of a 3'-hydroxyl group on a protected 2'-deoxyadenosine intermediate.
Starting Material: N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-S-methyl-xanthate
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the protected nucleoside xanthate (1.0 eq) in anhydrous, deoxygenated toluene (approx. 0.05 M solution).
-
Deoxygenation: Purge the solution vigorously with argon for 30 minutes.
-
Reagent Addition: Under a positive pressure of argon, add tributyltin hydride (n-Bu₃SnH, 1.5 eq) via syringe, followed by the radical initiator AIBN (0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under the argon atmosphere. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC (staining with a ceric molybdate or permanganate dip).
-
Quenching and Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Redissolve the crude residue in ethyl acetate.
-
Wash the organic layer with a 10% aqueous solution of potassium fluoride (KF) and stir vigorously for 30 minutes. A white precipitate of tributyltin fluoride should form.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the resulting crude product by silica gel flash chromatography to yield the protected 2',3'-dideoxyadenosine derivative.
References
-
Charavanou, A., et al. (2006). Cordycepin analogues of 2-5A and its derivatives. Chemical synthesis and biological activity. PubMed. Available at: [Link]
-
Beaucage, S. L. (2008). Chapter 2: Protection of Nucleosides for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
-
Zhang, S., et al. (2024). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. MDPI. Available at: [Link]
-
Beaucage, S. L. (2001). Nucleobase Protection of Deoxyribo- And Ribonucleosides. PubMed. Available at: [Link]
-
Robins, M. J., McCarthy, J. R., Jr., & Robins, R. K. (1966). Purine Nucleosides. XII. The Preparation of 2',3'-Dideoxyadenosine, 2',5' -Dideoxyadenosine, and 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine. ACS Publications. Available at: [Link]
-
Huang, S., et al. (2018). An effective and convenient synthesis of cordycepin from adenosine. Semantic Scholar. Available at: [Link]
-
Xia, Y., et al. (2017). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. PMC - NIH. Available at: [Link]
-
Huang, S., et al. (2018). An effective and convenient synthesis of cordycepin from adenosine. ResearchGate. Available at: [Link]
-
Ogilvie, K. K., et al. (1974). The synthesis of oligoribonucleotides. III. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VIII. Canadian Science Publishing. Available at: [Link]
-
Barton, D. H. R. (2002). Radical deoxygenation (the reaction of Barton and McCombie). Cambridge Core. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
Binkley, R. W. (2022). II. Deoxygenation: The Barton-McCombie Reaction. Chemistry LibreTexts. Available at: [Link]
-
NROChemistry. Barton-McCombie Reaction: Mechanism & Examples. Available at: [Link]
-
Grokipedia. Barton–McCombie deoxygenation. Available at: [Link]
-
Robins, M. J., & Wilson, J. S. (1981). Smooth and efficient deoxygenation of secondary alcohols. A general procedure for the conversion of ribonucleosides to 2'-deoxynucleosides. Journal of the American Chemical Society. Available at: [Link]
-
Wang, S., et al. (2013). The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117). PMC - NIH. Available at: [Link]
-
Matsuda, A., et al. (1991). Nucleosides and nucleotides. 94. Radical deoxygenation of tert-alcohols in 1-(2-C-alkylpentofuranosyl) pyrimidines: synthesis of (2'S)-2'-deoxy-2'-C-methylcytidine, an antileukemic nucleoside. PubMed. Available at: [Link]
-
Wikipedia. Barton–McCombie deoxygenation. Available at: [Link]
-
Pitarch-Jarque, J., et al. (2022). Radical Deoxyfunctionalisation Strategies. ChemRxiv. Available at: [Link]
-
Robins, M. J., & Wilson, J. S. (1981). Smooth and efficient deoxygenation of secondary alcohols. A general procedure for the conversion of ribonucleosides to 2'-deoxynucleosides. Journal of the American Chemical Society. Available at: [Link]
-
Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- Chu, C. K., & Ullas, G. V. (1995). Process for the deoxygenation of nucleosides. Google Patents.
- Revankar, G. R., & Robins, R. K. (1986). Method for the production of 2'-deoxyadenosine compounds. Google Patents.
-
Ye, S., et al. (2004). Synthesis of 2',5'-dideoxy-2-fluoroadenosine and 2',5'-dideoxy-2,5'-difluoroadenosine: potent P-site inhibitors of adenylyl cyclase. PubMed. Available at: [Link]
-
Ferrero, M., & Gotor-Fernández, V. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. NIH. Available at: [Link]
-
Reese, C. B., & Skone, P. A. (1984). Acylation of 2′,3′,5′-tri-O-acetylguanosine. ResearchGate. Available at: [Link]
-
Mikhailov, S. N., et al. (2002). N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. ResearchGate. Available at: [Link]
-
PubChem. 2',3',5'-Trideoxyadenosine. Available at: [Link]
-
Gotor-Fernández, V., & Ferrero, M. (2018). Regioselective Deacetylation in Nucleosides and Derivatives. PMC - NIH. Available at: [Link]
-
Zhao, Y., et al. (2024). Nucleosides are overlooked fuels in central carbon metabolism. PubMed. Available at: [Link]
-
Cafferty, B. J., & Hud, N. V. (2018). Exploring the Emergence of RNA Nucleosides and Nucleotides on the Early Earth. PMC. Available at: [Link]
-
Sartorius. (2025). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Available at: [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 2',3',5'-Trideoxyadenosine
Welcome to the technical support center for the derivatization of 2',3',5'-Trideoxyadenosine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the successful chemical modification of this important nucleoside analog.
Introduction: The Challenge and Importance of Derivatization
2',3',5'-Trideoxyadenosine is a synthetic nucleoside analog.[1][2][3] Its structural simplicity, lacking hydroxyl groups on the ribose mimic, makes the primary amino group at the N6 position of the adenine base the main site for derivatization. Derivatization at this site is crucial for a variety of applications, including the development of novel therapeutic agents and biological probes.[4] However, the structural complexity and potential for side reactions in nucleoside analogs can present significant challenges.[5][6] This guide provides practical solutions to common problems encountered during these synthetic modifications.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of 2',3',5'-Trideoxyadenosine focused on the N6-position?
The primary site for derivatization on 2',3',5'-Trideoxyadenosine is the exocyclic amino group at the N6 position of the purine ring. This is because the sugar moiety lacks the 2', 3', and 5' hydroxyl groups that are present in natural adenosine. This amino group is a potent nucleophile, making it reactive towards a variety of electrophilic reagents.
Q2: What are the most common derivatization strategies for the N6-amino group?
The most common strategies involve acylation and alkylation to introduce novel functionalities.
-
Acylation: This involves the reaction with acylating agents like acid chlorides or anhydrides (e.g., benzoyl chloride, acetic anhydride) to form an amide linkage.[7]
-
Alkylation: This introduces alkyl or aryl groups, often via nucleophilic substitution reactions.
Q3: How can I monitor the progress of my derivatization reaction?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for monitoring reaction progress.[8] By comparing the reaction mixture to the starting material, you can observe the formation of the product (which will typically have a different polarity) and the consumption of the starting nucleoside. For more detailed analysis and confirmation of product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[9][10]
Q4: What are the key parameters to control for a successful derivatization?
Several factors must be carefully controlled:
-
Solvent: The choice of solvent is critical as it must dissolve the starting materials and reagents without participating in the reaction. Aprotic solvents like pyridine, dimethylformamide (DMF), or dichloromethane (DCM) are often used.
-
Temperature: Many derivatization reactions are sensitive to temperature. Cooling the reaction (e.g., to 0°C) can help control reactivity and minimize side products.[11]
-
Stoichiometry: The molar ratio of the derivatizing agent to the nucleoside is crucial. An excess of the reagent may be needed to drive the reaction to completion, but a large excess can lead to undesired side reactions.
-
Atmosphere: To prevent degradation of reagents and intermediates by moisture or oxygen, reactions are often run under an inert atmosphere (e.g., nitrogen or argon).[11]
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of 2',3',5'-Trideoxyadenosine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: Degradation of the derivatizing agent or solvent impurities. 2. Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent. 3. Presence of water: Moisture can quench reactive reagents like acid chlorides. | 1. Use freshly opened or purified reagents and anhydrous solvents. 2. Optimize the reaction temperature (try a range from 0°C to room temperature) and monitor the reaction over time using TLC or HPLC to determine the optimal duration.[12] 3. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).[11] |
| Formation of Multiple Products / Side Reactions | 1. Over-acylation/alkylation: The purine ring has other nitrogen atoms that can potentially react, although the N6-amino group is the most nucleophilic. 2. Degradation of starting material or product: The purine ring can be sensitive to strongly acidic or basic conditions. | 1. Use a milder derivatizing agent or perform the reaction at a lower temperature to increase selectivity. Carefully control the stoichiometry of the reagents. 2. Use milder reaction conditions and ensure the pH is controlled during workup. If the product is unstable, purify it quickly after the reaction is complete. |
| Product is Difficult to Purify | 1. Co-elution with starting material or byproducts: The polarity of the product may be very similar to that of impurities.[6] 2. Product insolubility: The derivatized product may precipitate from the purification solvent. | 1. Optimize the chromatography conditions. Try different solvent systems for column chromatography or a different gradient for HPLC.[8] 2. If the product is crystalline, recrystallization can be a highly effective purification method.[13] Otherwise, explore a wider range of solvents for chromatography. |
| Inconsistent Results Between Batches | 1. Variability in reagent quality: Different batches of solvents or reagents can have varying levels of impurities. 2. Inconsistent reaction setup: Small changes in reaction setup (e.g., moisture, temperature) can lead to different outcomes.[14] | 1. Use reagents from the same supplier and lot number if possible. Always use anhydrous solvents. 2. Develop a standardized, detailed protocol and adhere to it strictly for each reaction.[15] |
Troubleshooting Workflow for Low Product Yield
Caption: A decision tree for troubleshooting low yield in derivatization reactions.
Experimental Protocols
Protocol 1: General Procedure for N6-Acylation (e.g., Benzoylation)
This protocol is a general guideline for the acylation of the N6-amino group.
Materials:
-
2',3',5'-Trideoxyadenosine
-
Anhydrous Pyridine
-
Benzoyl Chloride (or other acid chloride/anhydride)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2',3',5'-Trideoxyadenosine (1 equivalent) in anhydrous pyridine.
-
Cooling: Cool the solution to 0°C in an ice bath. This helps to control the reactivity of the acylation agent and minimize side reactions.[11]
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in DCM mobile phase).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure N6-acylated 2',3',5'-Trideoxyadenosine.
Experimental Workflow Diagram
Caption: A typical workflow for the N6-acylation of 2',3',5'-Trideoxyadenosine.
References
- Smolecule. (2024, April 14). 2',3',5'-Trideoxyadenosine.
- Lakings, D. B., & Gehrke, C. W. (n.d.). Derivatization and chromatography of nucleosides and nucleotides. PubMed.
- Zhang, Y., et al. (2016). Simultaneous quantification of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its principal metabolites in hamster blood by LC-MS/MS and its application in pharmacokinetics study. PubMed.
- Gao, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. ResearchGate.
- Notman, R. K. (n.d.). Chemical Derivatization for Liquid Chromatography and Mass Spectrometry of Nucleosides and their Analogs. MacSphere.
- BenchChem. (n.d.). Optimizing reaction conditions for adenosine benzoylation.
- Kim, D., et al. (n.d.). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. PMC - NIH.
- Polikanov, A. S., et al. (2026, January 12). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society - ACS Publications.
- Gao, Y., et al. (2023, October 12). Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC - NIH.
- PubChem. (n.d.). 2',3',5'-Trideoxyadenosine.
- Reese, C. B., & Bridson, P. K. (2025, August 6). Acylation of 2′,3′,5′-tri-O-acetylguanosine. ResearchGate.
- Echemi. (n.d.). 2',3',5'-trideoxyadenosine.
- gsrs. (n.d.). 2',3',5'-TRIDEOXYADENOSINE.
- Thermo Fisher Scientific. (n.d.). PCR Troubleshooting Guide.
- Xu, L., et al. (2015). Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics. PubMed.
- NEB. (n.d.). PCR Troubleshooting Guide.
- Barai, V. N., et al. (2025, August 10). N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. ResearchGate.
- Zhang, Q., et al. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC - PubMed Central.
- MDPI. (n.d.). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry.
- Google Patents. (n.d.). Method of purifying 2',3'-dideoxynucleosides.
- Scribd. (n.d.). PCR Troubleshooting Guide 2.
Sources
- 1. 2',3',5'-Trideoxyadenosine | C10H13N5O | CID 65165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous quantification of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its principal metabolites in hamster blood by LC-MS/MS and its application in pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. US5451671A - Method of purifying 2',3'-dideoxynucleosides - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
- 15. neb.com [neb.com]
Technical Support Center: Challenges in the Purification of 2',3',5'-Trideoxyadenosine
Welcome to the technical support guide for the purification of 2',3',5'-Trideoxyadenosine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this unique nucleoside analog. As a molecule devoid of the hydroxyl groups typically found on the ribose ring, 2',3',5'-Trideoxyadenosine presents distinct purification challenges stemming from its increased hydrophobicity and its similarity to potential synthesis-related impurities.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses common problems encountered during the purification workflow. Each entry details the issue, explores the underlying causes, and provides actionable solutions.
Question 1: My initial TLC analysis of the crude reaction mixture shows multiple spots that are poorly resolved. How should I approach initial purification?
Probable Causes:
-
Complex Impurity Profile: The synthesis of nucleoside analogs can generate a wide array of by-products, including unreacted starting materials, partially modified intermediates, and isomers that are structurally similar to the target compound.[1]
-
Inappropriate TLC Solvent System: The chosen mobile phase for your TLC may not have the optimal polarity to resolve the product from closely related impurities.
-
Co-eluting Impurities: Certain impurities may have polarity very similar to 2',3',5'-Trideoxyadenosine, making baseline separation difficult with a single chromatographic method.
Recommended Solutions:
-
Systematic Solvent Screening: Before attempting a large-scale column, screen a variety of solvent systems using TLC. The goal is to find a system that provides a retention factor (Rf) of approximately 0.3-0.4 for the product spot while maximizing the distance to the nearest impurity spots.
-
Employ a Two-Step Purification Strategy: A common and effective approach is to use an initial, lower-resolution method like flash column chromatography on silica gel to remove bulk impurities, followed by a high-resolution "polishing" step such as preparative HPLC.[2]
-
Initial Work-up: Ensure your pre-chromatography work-up is effective. An aqueous wash can remove highly polar impurities and inorganic salts, simplifying the mixture before it is loaded onto a column.
Question 2: I'm performing flash column chromatography on silica gel, but my product is co-eluting with a persistent impurity. How can I improve the separation?
Probable Causes:
-
Suboptimal Mobile Phase Polarity: The eluting power of your solvent system may be too high, causing both the product and the impurity to travel too quickly down the column without sufficient interaction with the stationary phase. Conversely, if it's too low, bands will broaden, leading to overlap.
-
Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation. Overloading saturates the stationary phase, preventing proper partitioning of the components.
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and significant band broadening, destroying resolution.
Recommended Solutions:
-
Gradient Elution: If an isocratic (single solvent system) elution fails, switch to a gradient. Start with a low-polarity mobile phase and gradually increase the polarity. This will hold back more polar compounds while allowing less polar ones to elute, effectively sharpening the bands and improving resolution. A shallow gradient is often effective for separating closely related compounds.[3]
-
Adjust the Solvent System:
-
Decrease Polarity: If spots are eluting too quickly (high Rf), reduce the concentration of the polar solvent (e.g., methanol or ethyl acetate) in your non-polar solvent (e.g., dichloromethane or hexanes).
-
Change Solvent Selectivity: If reducing polarity doesn't work, try a different solvent family. For instance, if a dichloromethane/methanol system fails, consider an ethyl acetate/hexanes system. Different solvents interact with your compounds in unique ways, which can alter the elution order and improve separation.
-
-
Reduce the Load: As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel, depending on the difficulty of the separation.
-
Dry Loading: If your compound has low solubility in the initial mobile phase, consider dry loading. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column. This technique often results in sharper bands and better separation.
Troubleshooting Workflow: Poor Column Separation
Caption: Decision tree for troubleshooting poor chromatographic separation.
Question 3: My yield of 2',3',5'-Trideoxyadenosine is significantly lower than expected after purification. Where could my product be going?
Probable Causes:
-
Irreversible Adsorption: The purine ring of adenosine analogs can sometimes interact very strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible binding or product degradation on the column.
-
Product Smearing: If the product elutes as a long, trailing band, it becomes difficult to collect pure fractions without sacrificing a significant amount of material.
-
Mechanical Loss: Product can be lost during solvent removal (e.g., bumping on a rotary evaporator) or during transfers between flasks.
Recommended Solutions:
-
Deactivate the Silica Gel: To minimize strong interactions, you can co-elute with a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in your mobile phase. This neutralizes the acidic sites on the silica. Always perform a small-scale test first, as this can dramatically alter the elution profile.
-
Switch to a Different Stationary Phase: Consider using neutral alumina or a C18-functionalized silica (reverse-phase) for your flash chromatography. Reverse-phase chromatography separates compounds based on hydrophobicity, which is often an orthogonal (different) separation mechanism to normal-phase, potentially offering a better purification outcome.[4]
-
Careful Fraction Cutting: Monitor your column fractions closely by TLC. Be meticulous about which fractions you combine. It is often better to accept a slightly lower yield of very pure material than a high yield of a moderately pure mixture that requires re-purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of 2',3',5'-Trideoxyadenosine?
Common impurities are typically related to the synthetic route but generally include:
-
Starting Materials: Unreacted adenosine or protected precursors.
-
Incomplete Reactions: Intermediates where not all hydroxyl groups have been removed or protecting groups remain.
-
Reagent Byproducts: Compounds formed from side reactions of the reagents used in the deoxygenation steps.
-
Isomers: Positional isomers if the synthesis is not highly regioselective.
-
Degradation Products: The N-glycosidic bond can be susceptible to cleavage under harsh acidic conditions, potentially leading to the free purine base (adenine).
Q2: How do I choose between normal-phase (silica) and reverse-phase (C18) chromatography?
The choice depends on the properties of your product and the impurities you need to remove.
| Feature | Normal-Phase (Silica Gel) | Reverse-Phase (C18) |
| Stationary Phase | Polar (hydrophilic) | Non-polar (hydrophobic) |
| Mobile Phase | Non-polar (e.g., Hexanes/EtOAc) | Polar (e.g., Water/Acetonitrile) |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |
| Best For | Separating compounds with different polar functional groups. Often good for initial bulk purification. | Excellent for separating compounds with different levels of hydrophobicity, like nucleoside analogs with varying numbers of hydroxyl groups. Ideal for high-resolution polishing.[5] |
Given that 2',3',5'-Trideoxyadenosine is significantly more hydrophobic than its hydroxylated counterparts, reverse-phase HPLC is an exceptionally powerful technique for its final purification.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is required for full validation:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A single sharp peak on multiple systems (e.g., different gradients or columns) is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected exact mass for C₁₀H₁₃N₅O is 219.1120.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural confirmation by showing the chemical environment of each proton and carbon atom in the molecule.
Key Experimental Protocols
Protocol 1: Flash Column Chromatography (Silica Gel)
-
Column Preparation: Select a glass column and pack it with silica gel (230-400 mesh) as a slurry in your starting mobile phase (e.g., 100% Dichloromethane). Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, use the dry loading method described previously.
-
Elution: Begin elution with your starting non-polar solvent. If using a gradient, gradually introduce the polar solvent (e.g., increase methanol from 0% to 5% in DCM).
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
-
System Preparation: Use a C18 preparative column. Equilibrate the column with your starting mobile phase (e.g., 95% Water / 5% Acetonitrile, often with 0.1% TFA as a modifier).
-
Sample Preparation: Dissolve the semi-purified sample from the flash column in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
Injection and Elution: Inject the sample and begin the gradient. A typical gradient for a hydrophobic nucleoside analog might be to increase Acetonitrile from 5% to 95% over 30-40 minutes.
-
Fraction Collection: Use a fraction collector triggered by UV absorbance (typically at 260 nm for adenosine analogs) to collect the peaks.
-
Analysis and Concentration: Analyze the fractions corresponding to the main peak for purity by analytical HPLC. Pool the pure fractions and lyophilize (freeze-dry) to remove the water/acetonitrile mobile phase.
General Purification and Analysis Workflow
Caption: General workflow for the purification and analysis of 2',3',5'-Trideoxyadenosine.
References
-
Harvard University. IEX Purification of RNA Base(s) Containing DMT-on Oligonucleotide Single Strand Using a One Step On-Column Detritylation Technique. Available from: [Link]
-
PubMed. Purification of DNA-derived deoxynucleotides from leukocytes involving nuclease elution of an ion-exchange column. Available from: [Link]
-
PubMed. Separation of (3') deoxynucleotides with cation exchange columns. Available from: [Link]
-
Bio-Works. Purification of oligonucleotides by anion exchange chromatography. Available from: [Link]
-
Bio-Rad. Preparative Anion Exchange Chromatography for the Purification of DNA Oligonucleotides. Available from: [Link]
-
National Center for Biotechnology Information. The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117). Available from: [Link]
-
PubChem. 2',3',5'-Trideoxyadenosine. Available from: [Link]
-
Global Substance Registration System. 2',3',5'-TRIDEOXYADENOSINE. Available from: [Link]
-
MDPI. Nucleoside Analogs: A Review of Its Source and Separation Processes. Available from: [Link]
- Google Patents. Method of purifying 2',3'-dideoxynucleosides.
-
European Pharmaceutical Review. Challenges in downstream purification of advanced therapies. Available from: [Link]
-
ResearchGate. Synthesis and Impurity Research of 2-Thioadenosine Monohydrate. Available from: [Link]
-
QIAGEN. Plasmid DNA Purification Troubleshooting. Available from: [Link]
-
National Center for Biotechnology Information. Challenges and solutions for the downstream purification of therapeutic proteins. Available from: [Link]
-
Sartorius. Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Available from: [Link]
-
ResearchGate. Synthesis and Impurity Research of 2-Thioadenosine Monohydrate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bio-works.com [bio-works.com]
- 3. bio-rad.com [bio-rad.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Purification of DNA-derived deoxynucleotides from leukocytes involving nuclease elution of an ion-exchange column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2',3',5'-Trideoxyadenosine | C10H13N5O | CID 65165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2',3',5'-Trideoxyadenosine
Welcome to the technical support center for the synthesis of 2',3',5'-Trideoxyadenosine. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important nucleoside analog. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the in-depth knowledge needed to troubleshoot and optimize your synthetic workflow.
Overview of the Primary Synthetic Pathway
The classical and most cited method for synthesizing 2',3',5'-Trideoxyadenosine begins with the readily available starting material, 2'-deoxyadenosine. The strategy involves the sequential conversion of the 3'- and 5'-hydroxyl groups into good leaving groups, followed by nucleophilic substitution and a final deoxygenation step. The entire process hinges on the precise control of each reaction to maximize the yield of the desired intermediates.
A well-established route involves a three-stage process:
-
Di-tosylation: The 3'- and 5'-hydroxyl groups of 2'-deoxyadenosine are reacted with p-toluenesulfonyl chloride (TsCl) to form 3',5'-di-O-tosyl-2'-deoxyadenosine. The tosylate groups are excellent leaving groups for the subsequent nucleophilic substitution.
-
Thiolation: The ditosylated intermediate is then treated with a nucleophile like ethanethiol to displace both tosylate groups, yielding a 3',5'-diethylthio derivative.
-
Desulfurization: The final step is the reductive removal of the sulfur moieties using a catalyst such as Raney nickel, which results in the target molecule, 2',3',5'-Trideoxyadenosine.[1]
This synthetic workflow is illustrated below.
Caption: Key stages in the synthesis of 2',3',5'-Trideoxyadenosine.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the synthesis, providing explanations and actionable solutions to get your experiment back on track.
Step 1: Di-Tosylation of 2'-Deoxyadenosine
Q1: I am seeing a low yield of the desired 3',5'-di-O-tosyl-2'-deoxyadenosine, with significant amounts of starting material and mono-tosylated products remaining. What is causing this?
A1: This is a common issue often rooted in reaction conditions and reagent quality. Here are the primary causes and solutions:
-
Moisture Contamination: Tosyl chloride (TsCl) reacts readily with water. Any moisture in your solvent (typically pyridine) or on your glassware will consume the reagent, leading to incomplete reactions.
-
Causality: The hydroxyl group of water acts as a competing nucleophile for the highly electrophilic sulfur atom in TsCl.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous pyridine, preferably from a freshly opened bottle or one stored under an inert atmosphere (e.g., argon or nitrogen) over molecular sieves.
-
-
Insufficient Reagent Stoichiometry: To drive the reaction to completion, a molar excess of TsCl is required to react with both hydroxyl groups.
-
Solution: Use at least 2.2 to 2.5 equivalents of TsCl relative to 2'-deoxyadenosine. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a small additional charge of TsCl can be added.
-
-
Sub-optimal Temperature: The reaction is typically performed at low temperatures (0 to 5 °C) to control reactivity and minimize side reactions. However, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution: Start the reaction at 0 °C during the addition of TsCl, then allow it to slowly warm to room temperature and stir for 12-24 hours to ensure completion.
-
Q2: My crude product after tosylation is a complex mixture, suggesting side reactions have occurred. How can I improve the selectivity for O-tosylation?
A2: Selectivity is key. While the sugar hydroxyls are more nucleophilic than the exocyclic amine of adenine, side reactions can occur under harsh conditions.
-
N-Tosylation: The N6-amino group of adenine can be tosylated, leading to a stable and undesirable byproduct. This is more likely if the reaction is run at elevated temperatures or for excessively long periods.
-
Causality: The basicity of pyridine is generally insufficient to deprotonate the N6-amino group, but prolonged reaction times can lead to this side reaction.
-
Solution: Adhere to the recommended temperature profile (0 °C to room temperature). Avoid heating the reaction mixture. If N-tosylation is a persistent issue, consider using a transient protecting group strategy for the N6-amino group, although this adds steps to the synthesis.
-
-
Purification is Critical: It is imperative to purify the 3',5'-di-O-tosyl-2'-deoxyadenosine intermediate before proceeding to the next step.
-
Solution: Use silica gel column chromatography to isolate the desired ditosylated product from mono-tosylated species and starting material. Failure to do so will result in a highly complex and difficult-to-separate mixture after the thiolation step.
-
Step 2: Thiolation (Nucleophilic Substitution)
Q3: The substitution reaction with ethanethiol is very slow or stalls, leaving unreacted ditosylated starting material. How can I improve the conversion rate?
A3: The efficiency of this SN2 reaction depends on nucleophile strength, solvent, and temperature.
-
Nucleophile Activation: Ethanethiol is a good nucleophile, but its conjugate base, the ethanethiolate anion (EtS⁻), is significantly more potent.
-
Causality: The thiolate anion is a much stronger nucleophile, which dramatically accelerates the rate of SN2 displacement of the tosylate leaving groups.
-
Solution: The reaction is typically performed in the presence of a base like sodium ethoxide or sodium hydroxide to generate the thiolate in situ. Using a polar aprotic solvent like DMF can also help to accelerate SN2 reactions.
-
-
Temperature Control: While higher temperatures increase reaction rates, they can also promote unwanted side reactions.
-
Solution: A moderate temperature of 50-70 °C is often a good balance. Monitor the reaction by TLC to determine the optimal time and temperature for your specific setup.
-
Step 3: Desulfurization with Raney Nickel
Q4: My final desulfurization step is inefficient, resulting in a low yield of 2',3',5'-Trideoxyadenosine. What factors affect the performance of Raney Nickel?
A4: The success of this step is almost entirely dependent on the quality and activity of the Raney Nickel (Ra-Ni) catalyst.
-
Catalyst Activity: Raney Nickel is a heterogeneous catalyst whose activity can vary significantly between batches and degrade upon storage.
-
Causality: The catalytic activity relies on the high surface area and the adsorbed hydrogen within the porous nickel structure. Improper storage (exposure to air) or contamination can deactivate the surface.
-
Solution: Use a fresh, high-activity grade of Raney Nickel. It is often supplied as a slurry in water. Before use, it must be thoroughly washed with water and then with the reaction solvent (e.g., ethanol) to remove any residual base from its preparation and to replace the water. This activation procedure is critical for good results.
-
-
Catalyst Loading & Hydrogen Source: Insufficient catalyst or hydrogen will lead to an incomplete reaction.
-
Solution: A significant weight excess of activated Raney Nickel is used. The reaction is typically run under a positive pressure of hydrogen gas (H₂) in a hydrogenation apparatus to ensure a continuous supply of the reducing agent.
-
-
Catalyst Poisoning: Sulfur compounds can, in some cases, poison hydrogenation catalysts.
-
Causality: The sulfur-containing starting material can adsorb strongly to the catalyst surface and inhibit its activity.
-
Solution: This is why a large excess of Raney Nickel is necessary—it effectively acts as both a reactant (scavenging the sulfur) and a catalyst. Ensure the starting material for this step is purified to remove any contaminants that could act as more potent catalyst poisons.
-
Sources
Technical Support Center: Stability of 2',3',5'-Trideoxyadenosine in Solution
Introduction: Welcome to the technical support guide for 2',3',5'-Trideoxyadenosine. As a critical nucleoside analog used in various research and drug development applications, understanding its behavior and stability in solution is paramount for generating reproducible and reliable experimental data. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the potential stability challenges of this molecule. While specific stability data for 2',3',5'-Trideoxyadenosine is not extensively published, its structural similarity to other deoxyadenosine analogs allows us to apply fundamental principles of nucleoside chemistry to troubleshoot common issues. This document moves beyond simple protocols to explain the causal mechanisms behind its degradation, empowering you to design robust, self-validating experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the handling and stability of 2',3',5'-Trideoxyadenosine.
Q1: What is the primary chemical instability I should be concerned about with 2',3',5'-Trideoxyadenosine in aqueous solutions?
A1: The most significant stability issue is the hydrolysis of the N-glycosidic bond, which connects the adenine base to the trideoxyribose sugar moiety. This reaction cleaves the molecule into two parts: free adenine and the corresponding sugar remnant. This is a well-documented degradation pathway for purine nucleosides.[1][2] The rate of this hydrolysis is highly dependent on the solution's pH and temperature.
Q2: I'm observing a new, unexpected peak in my HPLC chromatogram during my experiment. What is it likely to be?
A2: If you are working in an unbuffered or acidic aqueous solution, the most probable identity of the new peak is adenine. Cleavage of the N-glycosidic bond is the principal degradation pathway, releasing the purine base.[1] You can confirm this by comparing the retention time and UV spectrum of the unknown peak with an adenine standard. The other degradation product, the trideoxyribose sugar, typically does not have a chromophore and will not be detected by UV-based HPLC at wavelengths used for nucleosides (e.g., 260 nm).
Q3: How does pH specifically affect the stability of 2',3',5'-Trideoxyadenosine?
A3: The N-glycosidic bond in purine nucleosides is particularly susceptible to acid-catalyzed hydrolysis.[1][3][4] Therefore, acidic conditions (pH < 6.5) will significantly accelerate the degradation of 2',3',5'-Trideoxyadenosine. The reaction mechanism often involves protonation of the adenine base, which makes it a better leaving group.[1] Conversely, the compound is substantially more stable in neutral and alkaline solutions (pH 7.0 - 9.0).[1][4]
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: For maximum stability, it is highly recommended to prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or, for long-term storage, at -80°C.[5] When preparing aqueous working solutions, use a buffer to maintain a neutral or slightly alkaline pH and prepare them fresh from the frozen stock just before use.
Section 2: Troubleshooting Guide for Experimental Instability
This guide provides a structured approach to diagnosing and resolving common stability-related problems encountered during experiments.
Issue: Inconsistent Assay Results or Apparent Loss of Compound Activity Over Time
You may observe that the biological or chemical activity of your 2',3',5'-Trideoxyadenosine solution decreases over the course of an experiment or between experiments conducted on different days. This is a classic sign of compound degradation.
-
Possible Cause 1: Acid-Catalyzed Hydrolysis due to Improper pH.
-
Causality: Many biological media or unbuffered aqueous solutions can have a slightly acidic pH, or the pH can drift over time. As explained, acidic conditions are the primary driver for the cleavage of the N-glycosidic bond in purine nucleosides.[1] The absence of the 2'-hydroxyl group, as in deoxyadenosine, generally weakens this bond compared to ribonucleosides, making pH control critical.[2]
-
Troubleshooting Steps:
-
Verify Solution pH: Always measure the pH of your final experimental solution after all components have been added.
-
Implement Buffering: Ensure your aqueous solutions are buffered to maintain a pH between 7.0 and 8.0. Common choices include phosphate-buffered saline (PBS), TRIS, or HEPES. Be aware that buffer components themselves can sometimes interact with compounds, so consistency is key.[6][7]
-
Prepare Fresh: Prepare aqueous working solutions immediately before starting your experiment. Do not store the compound in aqueous media for extended periods, even at 4°C.
-
-
-
Possible Cause 2: Thermal Degradation.
-
Causality: Chemical reactions, including hydrolysis, accelerate at higher temperatures.[8] If your experimental protocol involves incubation steps at elevated temperatures (e.g., 37°C or higher), the rate of degradation can become significant, especially over several hours or days.
-
Troubleshooting Steps:
-
Time-Course Stability Check: Perform a pilot experiment where you incubate your compound in the experimental medium at the required temperature. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining amount of 2',3',5'-Trideoxyadenosine.
-
Minimize Exposure: If degradation is observed, redesign your experiment to minimize the time the compound spends at elevated temperatures.
-
Use a More Stable Formulation: If possible, investigate if a different solvent or buffer system improves thermal stability.
-
-
Diagram: Primary Degradation Pathway
Below is a diagram illustrating the acid-catalyzed hydrolysis of 2',3',5'-Trideoxyadenosine.
Caption: Acid- and heat-catalyzed hydrolysis of the N-glycosidic bond.
Section 3: Key Experimental Protocols
To ensure the integrity of your experiments, we provide the following validated protocols for handling, storage, and stability assessment.
Protocol 1: Preparation and Storage of Stock Solutions
This protocol is designed to maximize the shelf-life of 2',3',5'-Trideoxyadenosine.
-
Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO).
-
Preparation:
-
Allow the vial of solid 2',3',5'-Trideoxyadenosine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of solid in a sterile environment.
-
Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30°C) may be applied if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, low-retention polypropylene microcentrifuge tubes. The aliquot volume should correspond to the amount needed for a single experiment.
-
Label the aliquots clearly with the compound name, concentration, and date.
-
For short-term storage (up to 1 month), store at -20°C.
-
For long-term storage (up to 6 months), store at -80°C.[5]
-
-
Usage: When ready to use, thaw an aliquot at room temperature. Use it for the experiment and discard any unused portion of the aqueous solution. Do not re-freeze aqueous dilutions.
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[9][10] This involves intentionally exposing the compound to harsh conditions.
-
Preparation: Prepare a ~1 mg/mL solution of 2',3',5'-Trideoxyadenosine in a 50:50 mixture of acetonitrile and water. This will serve as the starting material for all stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the starting solution with 0.2 N HCl to get a final concentration of 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the starting solution with 0.2 N NaOH to get a final concentration of 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the starting solution with 6% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Keep a sample of the starting solution at 60°C.
-
Photolytic Degradation: Expose a sample of the starting solution to a photostability chamber with a light source conforming to ICH Q1B guidelines.
-
-
Time Points: For each condition, collect samples at t=0 and several subsequent time points (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples by a suitable method, such as HPLC-UV or LC-MS, to determine the percentage of the parent compound remaining and to profile the degradation products formed.[11][12] The goal is to achieve 10-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent peak.[13]
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Section 4: Summary of Stability Data
The following table summarizes the expected stability trends for 2',3',5'-Trideoxyadenosine based on the established chemistry of purine deoxynucleosides.
| Condition | Expected Stability | Primary Degradation Pathway | Recommendation |
| Acidic pH (< 6.5) | Low | N-Glycosidic Bond Hydrolysis[1][4] | Avoid; use buffers in the neutral to alkaline range. |
| Neutral pH (7.0-7.5) | High | Minimal degradation expected. | Optimal for most aqueous experiments. |
| Alkaline pH (> 8.0) | High | Generally stable.[1] | A safe pH range for experimental work. |
| Elevated Temp. (>40°C) | Low to Moderate | Accelerates hydrolysis, especially at non-optimal pH. | Minimize exposure time; conduct stability checks. |
| Room Temp. (20-25°C) | Moderate to High | Stable for short periods (hours) in buffered, neutral solution. | Prepare solutions fresh daily. |
| Refrigerated (4°C) | High | Stable for very short-term storage (1-2 days) in buffered, neutral solution. | Not recommended for long-term storage in aqueous media. |
| Frozen (-20°C / -80°C) | Very High | Minimal degradation. | Optimal for long-term storage of stock solutions in an organic solvent like DMSO.[5] |
References
-
Schore, N. E. (2014). Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. PMC. [Link]
-
Kochetkov, N. K., & Budovskii, E. I. (Eds.). (n.d.). 2.4 Stability of N-Glycosidic Bonds. Organic Chemistry of Nucleic Acids. [Link]
-
Krishnamurthy, R. (2015). Hydrolytic fitness of N-glycosyl bonds: comparing the deglycosylation kinetics of modified, alternative, and native nucleosides. UC San Diego. [Link]
-
Kochetkov, N. K., & Budovskii, E. I. (Eds.). (n.d.). 4.7 Hydrolysis of N-Glycosidic Bonds. Organic Chemistry of Nucleic Acids. [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Kochetkov, N. K., & Budovskii, E. I. (Eds.). (n.d.). 9.3 Hydrolysis of N-Glycosidic Bonds. Organic Chemistry of Nucleic Acids. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Al-Gorafi, A. A., Al-Ghazali, M. A., & Al-Quhaifi, A. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists. [Link]
-
Sun, J., et al. (2016). Simultaneous quantification of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its principal metabolites in hamster blood by LC-MS/MS and its application in pharmacokinetics study. PubMed. [Link]
-
Various Authors. (n.d.). forced degradation study: Topics. Science.gov. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Ford, H., et al. (2001). Fluorometric determination of 2'-beta-fluoro-2',3'-dideoxyadenosine 5'-triphosphate, the active metabolite of a new anti-human immunodeficiency virus drug, in human lymphocytes. PubMed. [Link]
-
Song, M., et al. (2016). Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics. PubMed. [Link]
-
Patel, M., & Volkin, D. B. (n.d.). The Effect of Buffers on Protein Conformational Stability. American Pharmaceutical Review. [Link]
-
Ernst, O., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant. [Link]
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Sritalahareuthai, V., et al. (2017). Analytical method development for quantitation of adenosine and cordycepin in cordyceps and related products. ThaiScience. [Link]
-
Proot, P., et al. (1998). Stability of adenosine in infusion. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Sharma, S. K. (1976). Effect of buffer composition on binding of adenosine 3':5'-cyclic monophosphate by bovine adrenal extracts. PubMed. [Link]
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- 1. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 2. Hydrolysis of N-Glycosidic Bonds [tud.ttu.ee]
- 3. escholarship.org [escholarship.org]
- 4. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Effect of buffer composition on binding of adenosine 3':5'-cyclic monophosphate by bovine adrenal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 11. jyoungpharm.org [jyoungpharm.org]
- 12. Simultaneous quantification of 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine and its principal metabolites in hamster blood by LC-MS/MS and its application in pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
Overcoming poor solubility of 2',3',5'-Trideoxyadenosine in aqueous buffers.
Technical Support Center: 2',3',5'-Trideoxyadenosine
A Guide to Overcoming Poor Aqueous Solubility for Researchers and Drug Development Professionals
Introduction
Welcome to the technical support guide for 2',3',5'-Trideoxyadenosine. This nucleoside analog is a valuable tool in various research applications. However, its utility is often hampered by a significant experimental challenge: poor solubility in aqueous buffers. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome this hurdle. By understanding the physicochemical properties of 2',3',5'-Trideoxyadenosine and employing the appropriate solubilization techniques, you can ensure the accuracy, reproducibility, and success of your experiments.
Section 1: Understanding the Challenge - FAQs
Q1: I'm trying to dissolve 2',3',5'-Trideoxyadenosine directly in my aqueous buffer (e.g., PBS, Tris-HCl), but it won't go into solution or forms a suspension. Why is this happening?
A: This is a common and expected issue. The poor aqueous solubility of 2',3',5'-Trideoxyadenosine stems directly from its molecular structure.[1][2] Unlike its parent molecule, adenosine, this analog lacks the hydroxyl (-OH) groups at the 2', 3', and 5' positions of the ribose sugar moiety. These hydroxyl groups are critical for forming hydrogen bonds with water molecules, which is the primary mechanism for dissolution of polar compounds in aqueous media.[3] The absence of these groups renders the molecule significantly more hydrophobic (lipophilic), leading to its poor solubility in water-based buffers.
Table 1: Physicochemical Properties of 2',3',5'-Trideoxyadenosine
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₀H₁₃N₅O | Indicates a relatively small molecule.[1][4] |
| Molecular Weight | ~219.24 g/mol | Standard for nucleoside analogs.[1][2] |
| XLogP3 (Computed) | 0.8 | A positive value indicates a degree of lipophilicity, predicting lower water solubility.[1][2] |
| Hydrogen Bond Donors | 1 | Significantly fewer than adenosine, reducing interaction with water.[2] |
| Hydrogen Bond Acceptors | 5 | Primarily on the purine ring, but insufficient to overcome the hydrophobic ribose analog.[2] |
Section 2: Troubleshooting Workflow & Primary Solutions
If you are encountering solubility issues, the following workflow provides a systematic approach to finding a solution.
Caption: Decision workflow for troubleshooting solubility.
Section 3: Detailed Solubilization Strategies
Strategy 1: The Co-Solvent Approach (Most Common)
The most widely used and effective method for solubilizing hydrophobic compounds for biological assays is to first dissolve them in a water-miscible organic solvent to create a concentrated stock solution.[5][6]
Q2: What is the best organic co-solvent to use?
A: Dimethyl sulfoxide (DMSO) is the industry-standard and highly recommended co-solvent.[6] It is a powerful polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[5][6] For most applications, preparing a 10-100 mM stock solution in 100% DMSO is the first step. This stock can then be serially diluted into your aqueous buffer to the final desired concentration.[7]
Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A: This phenomenon, known as "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with the small amount of DMSO present.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of 2',3',5'-Trideoxyadenosine in your assay.
-
Vortex During Dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.
-
Intermediate Dilution: Perform an intermediate dilution step. For example, dilute your 100 mM DMSO stock to 10 mM in DMSO first, then dilute the 10 mM stock into your aqueous buffer.
-
Warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help, but be cautious as prolonged heat can degrade some compounds.
Q4: What is the maximum concentration of DMSO I can use in my experiment?
A: This is a critical consideration, as high concentrations of DMSO can be cytotoxic or interfere with enzyme activity.[5]
-
Cell-Based Assays: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) , and ideally at or below 0.1% .
-
Enzymatic Assays: The tolerance for DMSO varies widely. It is crucial to run a vehicle control (your assay buffer with the same final concentration of DMSO, but without the compound) to ensure the solvent itself is not affecting the results.[5]
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
This protocol outlines the standard procedure for preparing and storing a stock solution of a poorly soluble compound.[5]
Materials:
-
2',3',5'-Trideoxyadenosine powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of 2',3',5'-Trideoxyadenosine powder and place it in a sterile vial.
-
Add DMSO: Add the calculated volume of DMSO to achieve the target stock concentration (e.g., for 10 mg of a 219.24 g/mol compound, add 456 µL of DMSO to make a 100 mM stock).
-
Promote Dissolution:
-
Vortex the vial vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonication in a water bath for 5 minutes can also be effective.[8]
-
-
Verify Dissolution: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[5]
Strategy 2: pH Adjustment
The solubility of compounds with ionizable functional groups can often be manipulated by adjusting the pH of the buffer.[9]
Q5: Can changing the pH of my buffer improve the solubility of 2',3',5'-Trideoxyadenosine?
A: Yes, it is possible. The adenine moiety of the molecule contains a primary amine group which can be protonated under acidic conditions (pH < 4), acquiring a positive charge. This charged species will have a higher affinity for polar water molecules, potentially increasing solubility.
Considerations:
-
Experimental Compatibility: The primary limitation is whether your biological system (cells, enzymes, etc.) is stable and functional at the required pH.
-
Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the target pH after the addition of the compound.
-
Stability: Extreme pH values can lead to the hydrolysis of the glycosidic bond, degrading the compound. Stability at different pH values should be confirmed if long-term storage is required.[10]
Strategy 3: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like 2',3',5'-Trideoxyadenosine, forming a water-soluble "host-guest" inclusion complex.[11][12][13]
Caption: Mechanism of cyclodextrin inclusion complexes.
Q6: Which cyclodextrin should I use and how do I prepare the solution?
A: Chemically modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) , are generally preferred due to their significantly higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[13][14] The formation of the inclusion complex can dramatically increase the apparent water solubility of the guest molecule.[15]
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a general method to test and prepare a solution of 2',3',5'-Trideoxyadenosine using HP-β-CD.
Materials:
-
2',3',5'-Trideoxyadenosine powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your desired buffer (e.g., 10-40% w/v). HP-β-CD is highly soluble in water.
-
Add the Compound: While stirring the HP-β-CD solution, slowly add the pre-weighed 2',3',5'-Trideoxyadenosine powder.
-
Equilibrate: Cover the container and allow the mixture to stir at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (37-40°C) can sometimes expedite this process.
-
Clarify the Solution: After equilibration, if any undissolved material remains, centrifuge the solution at high speed (>10,000 x g) for 15 minutes and carefully collect the supernatant. Alternatively, filter the solution through a 0.22 µm syringe filter compatible with your buffer.
-
Determine Concentration (Optional but Recommended): The exact concentration of the solubilized compound in the supernatant should be determined analytically, for example, by measuring UV absorbance at ~260 nm and using a standard curve.
Table 2: Comparison of Primary Solubilization Strategies
| Strategy | Pros | Cons | Best For... |
| DMSO Co-Solvent | Simple, fast, and effective for a wide range of compounds.[5][6] | Potential for cytotoxicity or assay interference; risk of precipitation upon dilution.[5][16] | Initial screening, most in vitro biological assays where final solvent concentration can be controlled. |
| pH Adjustment | Can be very effective for ionizable compounds; avoids organic solvents. | Limited by the pH tolerance of the biological system; may affect compound stability.[10] | Assays that are robust across a range of pH values; compounds with suitable pKa. |
| Cyclodextrins | Significantly increases aqueous solubility; low toxicity; avoids organic solvents.[11][12] | Requires optimization (type, concentration); may alter drug-target binding kinetics; increases solution viscosity. | In vivo studies, cell culture experiments sensitive to organic solvents, and formulation development. |
References
- Vertex AI Search. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- ResearchGate. (2025).
- MDPI. (n.d.).
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- PubChem. (n.d.). 2',3',5'-Trideoxyadenosine.
- Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiments?.
- Echemi. (n.d.). 2',3',5'-trideoxyadenosine.
- Science.gov. (n.d.). cyclodextrin inclusion complexes.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- PMC - NIH. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ResearchGate. (n.d.). DMSO solubility and bioscreening.
- Gsrs. (n.d.). 2',3',5'-TRIDEOXYADENOSINE.
- PMC - NIH. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.
- ResearchGate. (n.d.). Formation of a cyclodextrin inclusion complex in an aqueous solution....
- Wikipedia. (n.d.).
- Vertex AI Search. (n.d.).
- Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
- OAText. (n.d.).
- YouTube. (2021). How do Substances Dissolve (Chemistry, Three Steps).
- ResearchGate. (n.d.). Effect of the pH values on adenosine content.
- PMC - NIH. (n.d.).
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
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- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. journal.appconnect.in [journal.appconnect.in]
- 10. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 11. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfachemic.com [alfachemic.com]
- 13. oatext.com [oatext.com]
- 14. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Degradation of 2',3',5'-Trideoxyadenosine
Welcome to the technical support center for 2',3',5'-Trideoxyadenosine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical nucleoside analog throughout its storage and application in your experiments. As a synthetic analog of deoxyadenosine lacking hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar, its stability profile is a crucial factor for obtaining reliable and reproducible results. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to empower you to mitigate potential degradation.
Part 1: Understanding the Stability of 2',3',5'-Trideoxyadenosine
The primary routes of degradation for 2',3',5'-Trideoxyadenosine, analogous to other deoxyadenosine compounds, are hydrolysis of the N-glycosidic bond and, to a lesser extent, oxidation of the purine ring. Understanding the mechanisms behind these processes is the first step in preventing them.
Hydrolysis: The N-glycosidic bond, which links the adenine base to the deoxyribose sugar, is susceptible to cleavage, particularly in acidic conditions. This results in the formation of adenine and the corresponding trideoxyribose sugar. The rate of this hydrolysis is significantly accelerated at low pH.
Oxidation: The adenine base can be oxidized by reactive oxygen species (ROS), leading to the formation of various oxidation products. A common product of deoxyadenosine oxidation is 8-oxo-7,8-dihydro-2'-deoxyadenosine, which can impact experimental outcomes.[1][2]
Photodegradation: Exposure to ultraviolet (UV) light can also induce degradation of purine nucleosides. While typically less of a concern under standard laboratory lighting, prolonged exposure or the use of UV-based analytical techniques should be managed carefully.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 2',3',5'-Trideoxyadenosine.
Q1: How should I store the solid (powder) form of 2',3',5'-Trideoxyadenosine for long-term use?
A1: For long-term stability, the solid compound should be stored at -20°C or -80°C in a tightly sealed container. To minimize exposure to moisture and oxygen, which can contribute to hydrolysis and oxidation respectively, storing the powder under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is highly recommended.[3]
Q2: What is the best way to prepare and store solutions of 2',3',5'-Trideoxyadenosine?
A2: It is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C .[4] The choice of solvent is critical. While soluble in organic solvents like DMSO and ethanol, for aqueous biological experiments, using a buffer with a pH of 7.0-7.5 is recommended to minimize acid-catalyzed hydrolysis.
Q3: My vial of solid 2',3',5'-Trideoxyadenosine appears empty. Is this normal?
A3: Yes, this can be normal, especially for small quantities. The compound may be present as a thin film or a lyophilized powder that is not easily visible. Before use, carefully add the appropriate solvent to the vial and vortex or sonicate to ensure complete dissolution.[5]
Q4: Can I autoclave my solutions containing 2',3',5'-Trideoxyadenosine?
A4: No, autoclaving is not recommended. The high temperatures and pressures will accelerate the hydrolysis of the N-glycosidic bond, leading to significant degradation of the compound.[3] For sterilization, filter the solution through a 0.22 µm filter.[4]
Q5: How many freeze-thaw cycles can a solution of 2',3',5'-Trideoxyadenosine tolerate?
A5: While some robust small molecules can withstand several freeze-thaw cycles, it is best practice to minimize them.[5] Each cycle can introduce moisture and increase the chance of degradation. We strongly recommend aliquoting stock solutions into single-use vials to maintain the integrity of the compound. Studies on genomic DNA have shown that repeated freeze-thaw cycles can lead to progressive degradation.[6]
Part 3: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of 2',3',5'-Trideoxyadenosine.
Issue 1: Inconsistent or Unexpected Experimental Results
Potential Cause: Degradation of the 2',3',5'-Trideoxyadenosine stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Verify Stock Solution Integrity: The first step is to confirm the purity of your 2',3',5'-Trideoxyadenosine stock solution.
-
Analytical Verification (HPLC): Analyze an aliquot of your stock solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Protocol 1 ). Compare the chromatogram to a reference standard or a freshly prepared solution.
-
Interpret HPLC Results:
-
Single, sharp peak: If the chromatogram shows a single peak with the expected retention time, your stock solution is likely pure, and the issue lies elsewhere in your experimental setup.
-
Multiple peaks or a decreased main peak: The presence of additional peaks, particularly one corresponding to adenine, is a strong indicator of degradation.
-
-
Remediation: If degradation is confirmed, discard the old stock solution and prepare a fresh one, paying close attention to the recommended storage and handling procedures outlined in this guide.
Issue 2: Visible Particulate Matter or Cloudiness in the Solution
Potential Cause: Precipitation of the compound or formation of insoluble degradation products.
Troubleshooting Steps:
-
Check Solubility Limits: Ensure that the concentration of your solution does not exceed the solubility of 2',3',5'-Trideoxyadenosine in the chosen solvent. Gentle warming or sonication can aid in dissolution.[4][7]
-
pH Assessment: If using an aqueous buffer, check the pH. A shift to a more acidic pH could indicate degradation and lead to the precipitation of the less soluble adenine base.
-
Filtration and Analysis: Filter the solution through a 0.22 µm syringe filter. Analyze both the filtrate and the dissolved precipitate (if possible) by HPLC to identify the components.
Part 4: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 2',3',5'-Trideoxyadenosine
This protocol provides a general method for assessing the purity of 2',3',5'-Trideoxyadenosine and detecting its primary degradant, adenine.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard system with a UV detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 2% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 260 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare Standards: Prepare solutions of 2',3',5'-Trideoxyadenosine and adenine in the mobile phase.
-
Sample Preparation: Dilute your sample to an appropriate concentration with the mobile phase.
-
Analysis: Inject the standards and samples. The retention time of adenine will be significantly shorter than that of 2',3',5'-Trideoxyadenosine. The presence and size of the adenine peak can be used to quantify the extent of degradation.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability profile of 2',3',5'-Trideoxyadenosine under various stress conditions.
Materials:
-
2',3',5'-Trideoxyadenosine
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system
Procedure:
-
Prepare a stock solution of 2',3',5'-Trideoxyadenosine (e.g., 1 mg/mL) in water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and take samples at various time points (e.g., 1, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate and sample as described for acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature and sample at various time points.
-
Analysis: Analyze all samples by the stability-indicating HPLC method (Protocol 1).
Part 5: Data Summary and Visualization
Table 1: Recommended Storage Conditions for 2',3',5'-Trideoxyadenosine
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid | Long-term | -20°C or -80°C | > 2 years | Store in a desiccator under an inert atmosphere. |
| Solution | Stock (in DMSO) | -80°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.[5][8] |
| Solution | Working (in aqueous buffer) | 2-8°C | < 24 hours | Prepare fresh daily. Use a buffer with pH 7.0-7.5. |
Diagram 1: Primary Degradation Pathway of 2',3',5'-Trideoxyadenosine
Caption: Acid-catalyzed hydrolysis of the N-glycosidic bond.
By adhering to these guidelines, researchers can significantly minimize the degradation of 2',3',5'-Trideoxyadenosine, ensuring the accuracy and reliability of their experimental data. For further assistance, please do not hesitate to contact our technical support team.
References
-
Radical oxidation of the adenine moiety of nucleoside and DNA: 2-hydroxy-2'-deoxyadenosine is a minor decomposition product. PubMed. Available at: [Link]
-
Oxidation chemistry of 2'-deoxyadenosine at pyrolytic graphite electrode. PubMed. Available at: [Link]
-
The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]
-
Long-term storage of nucleic acids. Available at: [Link]
-
Characterization of 2′-deoxyguanosine oxidation products observed in the Fenton-like system Cu(II)/H2O2/reductant in nucleoside and oligodeoxynucleotide contexts. NIH. Available at: [Link]
-
Oxidation of 2'-Deoxyadenosine 5'-Monophosphate Photoinduced by Lumazine. ResearchGate. Available at: [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]
-
Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. PMC - PubMed Central. Available at: [Link]
-
Freeze-thaw cycles and nucleic acid stability: what's safe for your samples? | MLO Online. MLO Online. Available at: [Link]
-
Oxidative damage of 2 0 -deoxynucleotides. Structures of 2 0 -... ResearchGate. Available at: [Link]
-
Deoxyadenosine family: improved synthesis, DNA damage and repair, analogs as drugs. Available at: [Link]
-
Characterization of effect of repeated freeze and thaw cycles on stability of genomic DNA using pulsed field gel electrophoresis. PubMed. Available at: [Link]
-
Chemical structures of 2 ′ deoxyadenosine and its analogues. ResearchGate. Available at: [Link]
-
The effect of storage time and freeze-thaw cycles on the stability of serum samples. PMC. Available at: [Link]
-
The effect of storage time and freeze-thaw cycles on the stability of serum samples. PubMed. Available at: [Link]
-
(PDF) Deoxyadenosine family: Improved synthesis, DNA damage and repair, analogs as drugs. ResearchGate. Available at: [Link]
-
LONG TERM DNA STORAGE EVALUATION AND METHODOLOGY. Knowledge Commons. Available at: [Link]
-
Best Practices for Long-Term DNA Storage (-80°C vs. Lyophilization). Patsnap Synapse. Available at: [Link]
-
Stability of temozolomide in solutions aimed for oral treatment prepared from a commercially available powder for infusion. PubMed Central. Available at: [Link]
-
The Concentration Dependences of the Stability Constants of Triiodide Complexes in Aqueous Solutions of Cyclodextrins, Amylose, and Glucose. ResearchGate. Available at: [Link]
-
Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. ResearchGate. Available at: [Link]
-
Three-dimensional solution structure and stability of thioredoxin m from spinach. PubMed. Available at: [Link]
-
Long-term stability of diluted solutions of the monoclonal antibody rituximab. PubMed. Available at: [Link]
Sources
- 1. Radical oxidation of the adenine moiety of nucleoside and DNA: 2-hydroxy-2'-deoxyadenosine is a minor decomposition product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation chemistry of 2'-deoxyadenosine at pyrolytic graphite electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of effect of repeated freeze and thaw cycles on stability of genomic DNA using pulsed field gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Side reactions to consider in 2',3',5'-Trideoxyadenosine synthesis.
Welcome to the technical support hub for the synthesis of 2',3',5'-Trideoxyadenosine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, address frequently encountered challenges, and offer practical solutions to streamline your synthetic workflow.
Introduction: The Synthetic Challenge
2',3',5'-Trideoxyadenosine is a crucial nucleoside analog, serving as a valuable building block and a key impurity in the synthesis of antiviral drugs like Didanosine (ddI)[1][2]. Its synthesis, while conceptually straightforward, involves the complete deoxygenation of the ribose sugar moiety, a process fraught with potential side reactions and purification hurdles. This guide provides a detailed exploration of these challenges and offers expert-driven solutions.
A common and effective strategy for achieving this transformation is the Barton-McCombie deoxygenation, a free-radical mediated reaction that replaces hydroxyl groups with hydrogen atoms[3][4][5]. This process typically involves converting the hydroxyl groups into thiocarbonyl derivatives, which are then treated with a radical initiator and a hydrogen source, such as tributyltin hydride[4]. The following sections will delve into the nuances of this and related procedures.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific issues you may encounter during the synthesis of 2',3',5'-Trideoxyadenosine, with a focus on causality and actionable solutions.
Part 1: Protecting Group Strategy & Side Reactions
Question: I'm observing side reactions during the protection of the N6-amino group on adenine. What is causing this and how can I prevent it?
Answer: Unwanted reactions at the N6-amino group of adenine are a common issue, often stemming from the choice of protecting group and the reaction conditions. The exocyclic amino groups of nucleobases must be protected to prevent side reactions during subsequent synthesis steps[][7].
Common Issues & Solutions:
-
Incomplete Protection: If the protection reaction is incomplete, the free N6-amino group can interfere with subsequent steps, such as O-sulfonylation or acylation of the hydroxyl groups.
-
Solution: Ensure an adequate excess of the acylating agent (e.g., benzoyl chloride or acetic anhydride) and base (e.g., pyridine) is used. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
N1-Alkylation/Acylation: Under certain conditions, alkylation or acylation can occur at the N1 position of the purine ring, leading to undesired isomers.
-
Solution: This is often sequence-dependent. Protecting the N6-amino group first with a group like benzoyl (Bz) or isobutyryl (iBu) generally directs subsequent reactions to the desired positions on the sugar moiety[][8].
-
-
Depurination: Harsh acidic conditions used for the removal of some protecting groups (like the 5'-O-DMT group) can lead to the cleavage of the N-glycosidic bond, resulting in the loss of the adenine base.
-
Solution: Use milder acidic conditions for deprotection, for example, 3% trichloroacetic acid in dichloromethane. Carefully control the reaction time and temperature.
-
Table 1: Common Protecting Groups in Adenosine Synthesis
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Reference |
| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild acid (e.g., 3% TCA in DCM) | [][8] |
| 3'- & 5'-Hydroxyls | tert-Butyldimethylsilyl | TBDMS | Tetrabutylammonium fluoride (TBAF) | [][9] |
| N6-Amino | Benzoyl | Bz | Concentrated aqueous ammonia | [8] |
| N6-Amino | Acetyl | Ac | Basic conditions (e.g., methanolic ammonia) | [8] |
Part 2: Deoxygenation Reaction Troubleshooting
The Barton-McCombie deoxygenation is a powerful tool for this synthesis, but it requires careful execution to avoid pitfalls[10][11].
Question: My Barton-McCombie deoxygenation is providing low yields of the trideoxy product. What are the likely causes?
Answer: Low yields in this radical-mediated reaction can often be traced back to reagent quality, reaction setup, or competing side reactions. The mechanism involves a radical chain process that is sensitive to impurities[4][11].
Troubleshooting Checklist:
-
Reagent Quality:
-
Tributyltin Hydride (Bu₃SnH): This is the hydrogen atom donor. Old or improperly stored Bu₃SnH can be partially oxidized, reducing its effectiveness. Use freshly distilled or newly purchased reagent.
-
Radical Initiator (AIBN): Azobisisobutyronitrile (AIBN) decomposes upon heating to initiate the radical chain. Ensure it has been stored correctly and is not expired. Recrystallization may be necessary for older batches[5].
-
-
Reaction Conditions:
-
Anhydrous & Inert Atmosphere: The reaction is sensitive to oxygen, which can quench the radical intermediates. Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen) and with anhydrous solvents (typically toluene or benzene, reflux).
-
Temperature: The reaction requires sufficient heat to decompose the AIBN initiator (typically 80-110 °C, depending on the solvent)[5]. Ensure your reaction is reaching and maintaining the target temperature.
-
-
Incomplete Formation of Thiocarbonyl Intermediate:
-
The hydroxyl groups must first be converted to a thiocarbonyl derivative (e.g., a xanthate or thionocarbonate)[3][4]. If this initial step is incomplete, you will have unreacted starting material, lowering the overall yield. Confirm complete conversion by TLC or NMR before proceeding with the deoxygenation.
-
Question: I'm observing multiple spots on my TLC plate after the deoxygenation reaction. What are these byproducts?
Answer: The appearance of multiple products indicates that side reactions are occurring. Identifying these can help diagnose the problem.
Potential Byproducts and Their Causes:
-
Partially Deoxygenated Products: You may be forming 2',3'-dideoxyadenosine or 2',5'-dideoxyadenosine[12]. This suggests an insufficient amount of Bu₃SnH or premature termination of the reaction.
-
Solution: Increase the equivalents of Bu₃SnH (typically 2-3 equivalents per hydroxyl group) and ensure the reaction is run to completion.
-
-
Elimination Products: If a suitable leaving group is present on an adjacent carbon, β-elimination can occur to form an unsaturated nucleoside.
-
Solution: This is more common when dealing with sulfonate esters. The use of thiocarbonyl derivatives in the Barton-McCombie reaction is specifically designed to avoid carbocation intermediates that lead to elimination and rearrangement[3].
-
-
Organotin Impurities: Tributyltin derivatives formed during the reaction (e.g., Bu₃Sn-S-R) are notoriously difficult to remove and can complicate analysis and purification[4].
-
Solution: See the purification section below for strategies to remove tin residues.
-
Caption: Mechanism of the Barton-McCombie Deoxygenation.
Part 3: Purification and Characterization
Question: How can I effectively purify 2',3',5'-Trideoxyadenosine, especially from the organotin byproducts?
Answer: Purification is a critical and often challenging step. A multi-step approach is usually required.
Purification Strategy:
-
Initial Workup: After the reaction, a common method to reduce tin residues is to partition the reaction mixture between acetonitrile and hexane. The more polar product stays in the acetonitrile layer while the nonpolar tin compounds prefer the hexane layer.
-
Fluoride Treatment: A popular method involves treating the crude product with a fluoride source, such as potassium fluoride (KF) on silica gel. This converts the tin halides/sulfides into insoluble tributyltin fluoride, which can be filtered off.
-
Column Chromatography: Silica gel column chromatography is essential for separating the final product from any remaining starting materials, partially deoxygenated intermediates, and other organic impurities. A gradient elution system, often starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), is typically effective.
-
Crystallization: If a high degree of purity is achieved, crystallization can be an excellent final purification step. One patent describes purifying similar dideoxynucleosides by crystallization from a basic aqueous solution[13].
Question: My NMR spectrum is difficult to interpret. How do I confirm the structure of 2',3',5'-Trideoxyadenosine and identify impurities?
Answer: Proton (¹H) NMR is the primary tool for confirming the structure. The complete absence of signals corresponding to the 2', 3', and 5' hydroxyl protons and the appearance of new signals for the additional hydrogens on the sugar ring are key indicators.
Expected ¹H NMR Characteristics:
-
Adenine Protons: Two singlets in the aromatic region (around 8.0-8.5 ppm) corresponding to the H-2 and H-8 protons of the adenine base[14].
-
Anomeric Proton (H-1'): A characteristic signal (often a triplet or dd) around 6.0-6.5 ppm[14].
-
Sugar Protons: A complex series of multiplets in the upfield region (typically 1.5-4.5 ppm) corresponding to the protons on the now fully deoxygenated sugar ring. The absence of signals for 2'-H, 3'-H, and 5'-CH₂ that are coupled to hydroxyl groups is the key confirmation.
-
N6-Amino Protons: A broad singlet corresponding to the -NH₂ protons[14].
Identifying Impurities:
-
Residual Protecting Groups: Look for signals corresponding to protecting groups (e.g., aromatic signals for Benzoyl, sharp singlets for Acetyl).
-
Partially Deoxygenated Species: The presence of methine protons (CH-OH) in the 4.0-5.0 ppm region would indicate incomplete deoxygenation.
-
Solvent Residues: Signals from solvents used during the reaction or purification (e.g., Toluene, Ethyl Acetate, DCM) may be present.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing 2',3',5'-Trideoxyadenosine? A1: The primary challenge is achieving complete and selective deoxygenation of all three hydroxyl groups on the ribose ring without causing unwanted side reactions like depurination or elimination. The subsequent removal of toxic and persistent reagents, such as organotin compounds, presents a significant purification hurdle[4][5].
Q2: Are there greener or more sustainable alternatives to the classic Barton-McCombie reaction? A2: Yes, concerns over the toxicity of tin hydrides have driven the development of alternatives. One improved protocol uses tris(trimethylsilyl)silane as a less toxic reducing agent and 1,1′-azobis(cyclohexanecarbonitrile) to replace AIBN[2]. Additionally, photoinduced deoxygenation methods are emerging as a milder and more sustainable approach[2][15].
Q3: How should I store the final 2',3',5'-Trideoxyadenosine product? A3: Like many nucleoside analogs, it should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it at -20°C under an inert atmosphere is recommended[16].
Q4: Beyond NMR, what other analytical techniques are crucial for characterization? A4: High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular formula[17][18]. High-Performance Liquid Chromatography (HPLC) is critical for assessing purity and quantifying any impurities present.
Key Experimental Protocol: Barton-McCombie Deoxygenation
The following is a generalized protocol for the deoxygenation of a 3',5'-di-O-protected-2'-deoxyadenosine to yield the protected trideoxyadenosine. Note: This protocol should be adapted based on the specific substrate and protecting groups used.
-
Preparation of the Thiocarbonyl Derivative (Example: Xanthate): a. Dissolve the protected 2'-deoxyadenosine (1.0 equiv) in anhydrous THF or DMF under an inert atmosphere (Argon). b. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (2.5 equiv, portion-wise). c. Stir for 30 minutes at 0 °C. d. Add carbon disulfide (CS₂) (3.0 equiv) dropwise and allow the reaction to stir for 2 hours, warming to room temperature. e. Add methyl iodide (MeI) (3.0 equiv) and stir for an additional 4 hours. f. Quench the reaction carefully with saturated aq. NH₄Cl and extract with ethyl acetate. g. Purify the crude product by silica gel chromatography to obtain the bis-xanthate intermediate.
-
Deoxygenation Reaction: a. To a flame-dried, three-neck flask under Argon, add the purified bis-xanthate intermediate (1.0 equiv) and anhydrous toluene. b. Add tributyltin hydride (Bu₃SnH) (5.0 equiv) and AIBN (0.5 equiv)[5]. c. Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed. d. Cool the reaction to room temperature and concentrate under reduced pressure.
-
Workup and Purification: a. Dissolve the crude residue in acetonitrile and wash several times with hexane to remove the bulk of the tin byproducts. b. Concentrate the acetonitrile layer and purify by silica gel chromatography using a suitable solvent system (e.g., a gradient of 0-10% MeOH in DCM) to yield the protected 2',3',5'-trideoxyadenosine.
-
Deprotection: a. Remove the N6-amino protecting group using the appropriate conditions (e.g., methanolic ammonia for an acetyl group) to yield the final product.
Caption: Troubleshooting Decision Tree for Low Deoxygenation Yield.
References
-
Nucleobase Protection of Deoxyribo- And Ribonucleosides. (n.d.). PubMed. Available from: [Link]
-
Wikipedia contributors. (2024, November 27). Protecting group. Wikipedia. Available from: [Link]
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Willoughby, P. (2021, April 13). Adv Org Lecture 52 Deoxygenation of Ribonucleotides. YouTube. Available from: [Link]
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Grokipedia. Barton–McCombie deoxygenation. Available from: [Link]
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Robins, M. J., McCarthy, J. R., Jr., & Robins, R. K. (1966). Purine Nucleosides. XII. The Preparation of 2',3'-Dideoxyadenosine, 2',5'-Dideoxyadenosine, and 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine. Biochemistry, 5(1), 224–231. Available from: [Link]
-
Ogilvie, K. K., et al. (1973). The synthesis of oligoribonucleotides. III. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VIII. Canadian Journal of Chemistry. Available from: [Link]
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Barton, D. H. R. (1992). Radical deoxygenation (the reaction of Barton and McCombie). In Comprehensive Organic Synthesis (Vol. 8, pp. 695-707). Cambridge Core. Available from: [Link]
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Letsinger, R. L., & Miller, P. S. (1969). Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society, 91(12), 3356–3359. Available from: [Link]
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Wikipedia contributors. (2024, October 29). Barton–McCombie deoxygenation. Wikipedia. Available from: [Link]
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Park, S., et al. (2024). Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis. Molecules, 29(3), 648. Available from: [Link]
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Binkley, R. W. (2022, September 13). II. Deoxygenation: The Barton-McCombie Reaction. Chemistry LibreTexts. Available from: [Link]
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Robins, M. J., Wilson, J. S., & Hansske, F. (1983). Synthesis of 2'-deoxynucleosides by deoxygenation of ribonucleosides. The Journal of Organic Chemistry, 48(11), 1854–1862. Available from: [Link]
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Giese, B., et al. (2016). Deoxygenative[][7]-Hydride Shift Rearrangements in Nucleoside and Sugar Chemistry: Analogy with the[][7]-Electron Shift in the Deoxygenation of Ribonucleotides by Ribonucleotide Reductases. Figshare. Available from: [Link]
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NROChemistry. Barton-McCombie Reaction: Mechanism & Examples. Available from: [Link]
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Robins, M. J., & Wilson, J. S. (2005). Reduction of ribonucleosides to 2'-deoxyribonucleosides. Current Protocols in Nucleic Acid Chemistry. Available from: [Link]
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Zhang, L., et al. (2015). Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR. PLoS ONE, 10(6), e0128220. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2',3',5'-Trideoxyadenosine. PubChem. Available from: [Link]
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Wang, D., et al. (2014). The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117). Molecules, 19(11), 17763-17773. Available from: [Link]
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Reese, C. B., & Stewart, J. C. (1978). Acylation of 2′,3′,5′-tri-O-acetylguanosine. Journal of the Chemical Society, Chemical Communications, (16), 684-685. Available from: [Link]
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Global Substance Registration System. 2',3',5'-TRIDEOXYADENOSINE. Available from: [Link]
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The Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Chemical Communications. Available from: [Link]
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Zhang, L., et al. (2014). Evaluation of dose-related effects of 2', 3', 5'-tri-O-acetyl-N6-(3-hydroxylaniline)adenosine using NMR-based metabolomics. Chinese Journal of Natural Medicines, 12(10), 785-792. Available from: [Link]
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Gotor-López, V., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives. Molecules, 27(13), 3986. Available from: [Link]
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Atkinson, M. R., et al. (1969). THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE. Biochemistry, 8(2), 871-877. Available from: [Link]
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Kim, H., et al. (2024). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. Molecules, 29(3), 565. Available from: [Link]
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Glembocki, O., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(34), 22156-22167. Available from: [Link]
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Pérez-Pérez, M. J., et al. (2012). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Topics in Medicinal Chemistry, 12(8), 812-841. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Dideoxynucleosides: Situating 2',3',5'-Trideoxyadenosine in the Antiviral Landscape
In the landscape of antiviral drug development, particularly in the fight against human immunodeficiency virus (HIV), the advent of dideoxynucleosides marked a pivotal turning point. These nucleoside analogs, by their unique structural design, act as potent chain terminators of viral DNA synthesis, a critical step in the retroviral life cycle. This guide provides a comparative analysis of several key dideoxynucleosides, with a special focus on contextualizing the lesser-known 2',3',5'-Trideoxyadenosine alongside its clinically significant counterparts: zidovudine (AZT), didanosine (ddI), zalcitabine (ddC), and stavudine (d4T).
The Central Mechanism: Chain Termination of DNA Synthesis
Dideoxynucleosides are synthetic analogs of the natural deoxynucleosides that form the building blocks of DNA. The defining feature of a dideoxynucleoside is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar moiety. In contrast, natural deoxynucleosides possess a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the 5'-phosphate group of the incoming nucleotide during DNA elongation.
When a dideoxynucleoside is incorporated into a growing DNA chain by a viral reverse transcriptase, the absence of the 3'-hydroxyl group makes it impossible for the next nucleotide to be added. This effectively halts the DNA synthesis process, a mechanism known as chain termination.[1][2] This selective inhibition of viral DNA synthesis is the cornerstone of the therapeutic action of this class of drugs.
Caption: Mechanism of dideoxynucleoside-mediated chain termination.
A Comparative Analysis of Key Dideoxynucleosides
While all dideoxynucleosides share a common mechanism of action, their antiviral efficacy, toxicity profiles, and pharmacokinetic properties vary significantly. This section compares 2',3',5'-Trideoxyadenosine, using its close structural analog 2',3'-dideoxyadenosine (ddA) as a proxy due to the limited availability of direct experimental data, with established dideoxynucleoside drugs.
| Compound | Antiviral Activity (IC50 against HIV-1) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Key Toxicities |
| 2',3',5'-Trideoxyadenosine | Data not available | Data not available | Data not available | Expected to be similar to other dideoxyadenosines (e.g., potential for mitochondrial toxicity) |
| 2',3'-dideoxyadenosine (ddA) | 3-6 µM[1] | 889 µM[1] | ~148-296 | Poor substrate for adenosine deaminase[1] |
| Zidovudine (AZT) | ~0.23 µM[3] | >100 µM | >435 | Bone marrow suppression (anemia, neutropenia), myopathy[4][5] |
| Didanosine (ddI) | Less potent than AZT and ddC in some cell lines[6] | >100 µM[6] | High in vitro[6] | Pancreatitis, peripheral neuropathy[7][8] |
| Zalcitabine (ddC) | More potent than ddI in some cell lines[6] | < 5 µM[6] | Lower than ddI | Peripheral neuropathy, pancreatitis[9][10] |
| Stavudine (d4T) | Potent antiviral activity[11] | Dose-dependent | - | Peripheral neuropathy, lipoatrophy, lactic acidosis[12][13] |
Note: IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the cell line and assay conditions used. The data presented here are for comparative purposes.
2',3',5'-Trideoxyadenosine and its Analog, 2',3'-dideoxyadenosine (ddA)
Direct experimental data on the anti-HIV activity and cytotoxicity of 2',3',5'-Trideoxyadenosine is scarce in publicly available literature. However, we can infer its likely properties by examining its close structural analog, 2',3'-dideoxyadenosine (ddA). The key difference between these two molecules is the absence of the 5'-hydroxyl group in 2',3',5'-Trideoxyadenosine.
2',3'-dideoxyadenosine has demonstrated anti-HIV activity with an IC50 in the low micromolar range.[1] It exhibits low cytotoxicity, resulting in a favorable selectivity index.[1] A notable characteristic of ddA is its relative resistance to deamination by adenosine deaminase, which could be a therapeutic advantage.[1] Given the structural similarity, it is plausible that 2',3',5'-Trideoxyadenosine would also act as a chain terminator for reverse transcriptase. The lack of the 5'-hydroxyl group would prevent its phosphorylation to the active triphosphate form by cellular kinases, suggesting that 2',3',5'-Trideoxyadenosine itself would not be an effective prodrug.
Zidovudine (AZT)
Zidovudine was the first antiretroviral drug approved for the treatment of HIV infection.[4] As a thymidine analog, it is phosphorylated in the cell to its active triphosphate form, which then competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the growing viral DNA chain by reverse transcriptase.[5][14] While effective, prolonged use of AZT can lead to the development of drug-resistant HIV strains.[4][5] Its primary dose-limiting toxicity is bone marrow suppression.[4]
Didanosine (ddI)
Didanosine is a synthetic analog of the purine nucleoside inosine. It is converted intracellularly to its active metabolite, dideoxyadenosine triphosphate (ddATP), which acts as a chain terminator for HIV reverse transcriptase.[7] ddI generally shows lower potency than AZT and ddC in certain laboratory settings but has a high in vitro selective index due to its low cytotoxicity.[6] The main clinical toxicities associated with didanosine are pancreatitis and peripheral neuropathy.[7][8]
Zalcitabine (ddC)
Zalcitabine is a pyrimidine analog that, like other dideoxynucleosides, requires intracellular phosphorylation to its active triphosphate form.[9] It is a potent inhibitor of HIV reverse transcriptase. However, its clinical use has been limited by its significant toxicity, particularly dose-dependent peripheral neuropathy and the risk of pancreatitis.[9][10]
Stavudine (d4T)
Stavudine is a thymidine analog that is effective against HIV.[11] However, its use has been largely phased out in many regions due to severe and sometimes irreversible toxicities, including peripheral neuropathy, lipoatrophy (loss of fat tissue), and lactic acidosis.[12][13] These adverse effects are often associated with mitochondrial toxicity.
Experimental Protocols
To provide a practical context for the comparison of these compounds, the following are detailed protocols for two fundamental assays used to determine antiviral activity and cytotoxicity.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
Caption: Workflow for a colorimetric HIV-1 Reverse Transcriptase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., 2',3',5'-Trideoxyadenosine and other dideoxynucleosides) and a known reverse transcriptase inhibitor (e.g., AZT-triphosphate) as a positive control in an appropriate assay buffer.
-
Reaction Setup: In a microplate coated with a template-primer (e.g., poly(A)-oligo(dT)), add the diluted test compounds or controls.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 reverse transcriptase to each well, except for the no-enzyme control wells.
-
Initiation of Reaction: Add the reaction mixture containing a mix of deoxynucleoside triphosphates (dNTPs) and labeled nucleotides (e.g., biotin-dUTP and digoxigenin-dUTP) to initiate the reverse transcription reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow for DNA synthesis.
-
Detection:
-
Wash the plate to remove unincorporated nucleotides.
-
Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase).
-
Incubate to allow the antibody to bind to the incorporated digoxigenin.
-
Wash the plate again to remove unbound antibody.
-
Add a colorimetric substrate for the enzyme (e.g., ABTS).
-
-
Data Acquisition: Read the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: The intensity of the color is proportional to the amount of DNA synthesized. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value, the concentration of the compound that inhibits 50% of the reverse transcriptase activity, by plotting the percentage of inhibition against the compound concentration.[6][14]
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable human cell line (e.g., MT-4 or CEM) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that is relevant to the antiviral assay (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viability against the compound concentration.[11]
Conclusion
The dideoxynucleosides represent a landmark class of antiviral agents that have been instrumental in the management of HIV infection. While compounds like zidovudine, didanosine, zalcitabine, and stavudine have well-documented efficacy and toxicity profiles, the therapeutic potential of other analogs such as 2',3',5'-Trideoxyadenosine remains largely unexplored. Based on the structure-activity relationships within this class and data from its close analog 2',3'-dideoxyadenosine, it is probable that 2',3',5'-Trideoxyadenosine could exhibit antiviral properties. However, its lack of a 5'-hydroxyl group would likely render it inactive as a prodrug, as it cannot be phosphorylated to the active triphosphate form. Further in-depth experimental evaluation is necessary to definitively characterize its antiviral activity and cytotoxicity and to determine if it holds any potential for future drug development.
References
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Pauwels, R., et al. (1988). Investigations on the anti-HIV activity of 2',3'-dideoxyadenosine analogues with modifications in either the pentose or purine moiety. Potent and selective anti-HIV activity of 2,6-diaminopurine 2',3'-dideoxyriboside. Biochemical Pharmacology, 37(7), 1317-25. [Link]
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Cox, S., et al. (1994). In vitro antiviral activity of didanosine compared with that of other dideoxynucleoside analogs against laboratory strains and clinical isolates of human immunodeficiency virus. Clinical Infectious Diseases, 19(Suppl 1), S29-35. [Link]
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Validating the Biological Activity of 2',3',5'-Trideoxyadenosine: A Comparative Guide for Cell-Based Assays
In the landscape of drug discovery and chemical biology, the precise validation of a small molecule's biological activity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cellular effects of 2',3',5'-Trideoxyadenosine. By leveraging established cell-based assays and comparing its activity profile with relevant adenosine analogs, this document serves as a practical resource for elucidating its mechanism of action and therapeutic potential.
Introduction: Unveiling the Potential of a Deoxyadenosine Analog
2',3',5'-Trideoxyadenosine is a synthetic nucleoside analog, sharing structural similarities with endogenous adenosine and other clinically relevant compounds such as Cordycepin (3'-deoxyadenosine) and Didanosine (2',3'-dideoxyinosine). While the biological activities of its counterparts are well-documented, ranging from antiviral to anticancer and anti-inflammatory effects, the specific cellular functions of 2',3',5'-Trideoxyadenosine remain less explored.[1][2][3][4] This guide hypothesizes that, like its close analog 2',5'-dideoxyadenosine, 2',3',5'-Trideoxyadenosine may function as an inhibitor of adenylyl cyclase, a crucial enzyme in cellular signaling.
Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that regulates a myriad of physiological processes.[5][6] Inhibition of adenylyl cyclase at its purine-selective inhibitory site, known as the "P-site," represents a key mechanism for modulating cellular cAMP levels. This guide will outline a systematic approach to test this hypothesis through a series of robust cell-based assays.
Comparative Landscape: Positioning 2',3',5'-Trideoxyadenosine Among Analogs
To provide context for the experimental validation, it is essential to understand the established biological activities of structurally related adenosine analogs.
| Compound | Primary Mechanism of Action | Key Biological Activities |
| Cordycepin (3'-deoxyadenosine) | Inhibition of mRNA polyadenylation; activation of adenosine receptors.[1][3] | Anticancer, anti-inflammatory, antiviral.[1][2][3][4] |
| Didanosine (ddI) | Nucleoside reverse transcriptase inhibitor (NRTI).[7][8][9] | Antiviral (HIV).[7][8][9] |
| 2',5'-dideoxyadenosine | P-site inhibitor of adenylyl cyclase.[1][10] | Inhibition of cAMP production.[10][11] |
| 2',3',5'-Trideoxyadenosine | Hypothesized: P-site inhibitor of adenylyl cyclase | To be determined by the assays outlined in this guide. |
Experimental Validation Workflow
A multi-faceted approach is necessary to comprehensively validate the biological activity of 2',3',5'-Trideoxyadenosine. The proposed workflow integrates cytotoxicity assessment with direct measurement of the target engagement (adenylyl cyclase inhibition).
Caption: A two-phase experimental workflow for validating the biological activity of 2',3',5'-Trideoxyadenosine.
Phase 1: Cytotoxicity Profiling
Before investigating the specific mechanism of action, it is crucial to determine the cytotoxic profile of 2',3',5'-Trideoxyadenosine. This ensures that subsequent mechanistic assays are performed at non-toxic concentrations, thereby avoiding confounding effects of cell death.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14][15]
Materials:
-
2',3',5'-Trideoxyadenosine and control compounds (e.g., Cordycepin, Didanosine)
-
Selected adherent cell line (e.g., HEK293, A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]
-
Compound Treatment: Prepare serial dilutions of 2',3',5'-Trideoxyadenosine and control compounds in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.[5][12][16][17]
Phase 2: Target Engagement and Mechanistic Validation
Based on the cytotoxicity data, subsequent experiments should be conducted at concentrations well below the cytotoxic IC50 to ensure that observed effects are due to specific target engagement rather than general toxicity.
Signaling Pathway: Adenylyl Cyclase and cAMP Production
The central hypothesis is that 2',3',5'-Trideoxyadenosine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: Hypothesized mechanism of action of 2',3',5'-Trideoxyadenosine as a P-site inhibitor of adenylyl cyclase.
Experimental Protocol: Cell-Based cAMP Measurement Assay (e.g., cAMP-Glo™ Assay)
This assay provides a sensitive and high-throughput method to quantify changes in intracellular cAMP levels in response to compound treatment.[7][8][9][18]
Materials:
-
cAMP-Glo™ Assay Kit (Promega) or equivalent
-
HEK293 cells or other suitable cell line
-
Forskolin (an adenylyl cyclase activator)
-
2',3',5'-Trideoxyadenosine and control compounds
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate and incubate overnight.
-
Compound Pre-incubation: Treat cells with varying concentrations of 2',3',5'-Trideoxyadenosine or control compounds for a specified pre-incubation period (e.g., 30 minutes).
-
Adenylyl Cyclase Stimulation: Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Cell Lysis and cAMP Detection: Following the manufacturer's protocol, lyse the cells to release cAMP and add the detection solution containing protein kinase A (PKA).[9][18]
-
ATP Measurement: Add the Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction.[9][18]
-
Luminescence Reading: Measure luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the cAMP concentration.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the intracellular cAMP concentration for each treatment condition and determine the IC50 for adenylyl cyclase inhibition.
Data Presentation and Interpretation
The quantitative data from the cytotoxicity and cAMP assays should be summarized in a clear and comparative table.
| Compound | Cytotoxicity IC50 (µM) | Adenylyl Cyclase Inhibition IC50 (µM) |
| 2',3',5'-Trideoxyadenosine | Experimental Value | Experimental Value |
| 2',5'-dideoxyadenosine | Literature/Experimental Value | Literature/Experimental Value |
| Cordycepin | Literature/Experimental Value | Literature/Experimental Value |
| Didanosine | Literature/Experimental Value | Literature/Experimental Value |
A significant difference between the cytotoxic IC50 and the adenylyl cyclase inhibition IC50 for 2',3',5'-Trideoxyadenosine would strongly suggest that its primary mechanism of action at lower concentrations is the inhibition of adenylyl cyclase, rather than non-specific cytotoxicity. Comparing its potency to that of 2',5'-dideoxyadenosine will provide valuable structure-activity relationship (SAR) insights.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial validation of 2',3',5'-Trideoxyadenosine's biological activity in cell-based assays. By systematically assessing its cytotoxicity and its effect on cAMP signaling, researchers can gain critical insights into its mechanism of action. The comparative approach with known adenosine analogs is essential for contextualizing its potency and potential therapeutic window.
Further investigations could include:
-
Biochemical assays with purified adenylyl cyclase isoforms to determine selectivity.
-
Downstream signaling pathway analysis (e.g., measuring PKA activity or CREB phosphorylation) to confirm the functional consequences of cAMP modulation.
-
In vivo studies to evaluate the pharmacological properties and therapeutic efficacy of 2',3',5'-Trideoxyadenosine in relevant disease models.
By following the principles of scientific integrity and rigorous experimental design outlined in this guide, the scientific community can effectively unravel the biological significance of 2',3',5'-Trideoxyadenosine and pave the way for its potential development as a novel therapeutic agent.
References
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A Comparative Analysis for the Research Scientist: 2',3'-Dideoxyadenosine vs. the Enigmatic 2',3',5'-Trideoxyadenosine
In the landscape of nucleoside analogs, a class of compounds pivotal to antiviral and anticancer therapies, even minor structural modifications can lead to profound differences in biological activity. This guide offers a comparative technical overview of two such analogs: the clinically significant 2',3'-Dideoxyadenosine (ddA), the active metabolite of the anti-HIV drug Didanosine, and its lesser-known counterpart, 2',3',5'-Trideoxyadenosine. While separated by only a single hydroxyl group, these molecules exist in vastly different realms of scientific understanding and application.
This document is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison. It will delve into the well-established mechanisms and properties of 2',3'-Dideoxyadenosine, while simultaneously highlighting the current knowledge gap surrounding 2',3',5'-Trideoxyadenosine, a compound primarily cataloged as a chemical entity and a potential impurity of Didanosine[1].
I. Structural and Physicochemical Distinctions
The fundamental difference between these two purine nucleoside analogs lies in the saturation of the ribose sugar moiety. 2',3'-Dideoxyadenosine lacks hydroxyl groups at both the 2' and 3' positions, a critical feature for its biological activity. In contrast, 2',3',5'-Trideoxyadenosine is further deoxygenated, also missing the 5'-hydroxyl group.
| Property | 2',3',5'-Trideoxyadenosine | 2',3'-Dideoxyadenosine |
| Molecular Formula | C₁₀H₁₃N₅O[1] | C₁₀H₁₃N₅O₂[2] |
| Molecular Weight | 219.24 g/mol [1] | 235.24 g/mol [2] |
| Synonyms | Didanosine Impurity H, SQ 22538[1] | ddA, ddAdo[2] |
| Key Structural Feature | Absence of 2', 3', and 5' hydroxyl groups | Absence of 2' and 3' hydroxyl groups |
This seemingly subtle distinction at the 5' position has profound implications for the molecule's potential for intracellular phosphorylation, a critical step for the activation of most nucleoside analog drugs.
II. Mechanism of Action: An Established Pathway vs. a Hypothetical Cascade
2',3'-Dideoxyadenosine (ddA): A Clinically Validated Chain Terminator
The mechanism of action for 2',3'-Dideoxyadenosine as an anti-HIV agent is well-documented[3][4][5]. As a prodrug, Didanosine (ddI) enters the cell and is enzymatically converted to ddA, which is then phosphorylated by cellular kinases to its active triphosphate form, 2',3'-dideoxyadenosine triphosphate (ddATP)[2].
This activated metabolite acts as a potent inhibitor of viral reverse transcriptase. It achieves this through two primary mechanisms:
-
Competitive Inhibition: ddATP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain[3].
-
Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the ddATP molecule prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating DNA chain elongation[3][6].
Figure 2. Hypothesized intracellular fate of 2',3',5'-Trideoxyadenosine.
III. Comparative Biological Performance: Data vs. Absence of Data
The following table summarizes the known biological activities, providing a stark contrast between the two molecules.
| Parameter | 2',3',5'-Trideoxyadenosine | 2',3'-Dideoxyadenosine |
| Anti-HIV Activity (EC₅₀) | Data not available | ~2.7 µM in ATH8 cells |
| Cytotoxicity (CC₅₀) | Data not available | >100 µM in various cell lines |
| Inhibition of Reverse Transcriptase | Data not available | Potent inhibitor in its triphosphate form |
| Clinical Use | None | Approved for HIV treatment (as Didanosine) |
IV. Experimental Protocols for Evaluation
For researchers interested in exploring the potential biological activities of 2',3',5'-Trideoxyadenosine or other novel nucleoside analogs, the following established protocols for evaluating 2',3'-Dideoxyadenosine serve as a robust starting point.
A. In Vitro Anti-HIV Assay
This protocol is designed to determine the 50% effective concentration (EC₅₀) of a compound against HIV replication in a cell-based assay.
Workflow:
Figure 3. Workflow for in vitro anti-HIV activity assessment.
Step-by-Step Methodology:
-
Cell Preparation: Seed MT-4 cells in a 96-well microtiter plate at a density of 2.5 x 10⁴ cells per well.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in culture medium.
-
Infection and Treatment: Add a pre-titered amount of HIV-1 (e.g., strain IIIB) to the cell suspension, followed immediately by the addition of the compound dilutions. Include uninfected and untreated infected cells as controls.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 5 days.
-
Endpoint Measurement: Assess the protective effect of the compound by measuring cell viability using the MTT method. Add MTT solution to each well, incubate for 4 hours, and then solubilize the formazan crystals with a solubilization buffer. Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell protection and determine the EC₅₀ value from the dose-response curve.
B. Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC₅₀) of a compound on uninfected cells.
-
Cell Seeding: Seed uninfected MT-4 cells in a 96-well plate at the same density as the antiviral assay.
-
Compound Addition: Add the same serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plates for 5 days under the same conditions.
-
Viability Measurement: Use the MTT method as described above to determine cell viability.
-
Data Analysis: Calculate the percentage of cytotoxicity and determine the CC₅₀ value from the dose-response curve. The selectivity index (SI) can then be calculated as CC₅₀ / EC₅₀.
V. Concluding Perspective for the Research Professional
The comparative study of 2',3'-Dideoxyadenosine and 2',3',5'-Trideoxyadenosine is a tale of two molecules at opposite ends of the research and development spectrum.
2',3'-Dideoxyadenosine stands as a testament to the success of rational drug design in the field of virology. Its mechanism as a chain terminator, dependent on the presence of the 5'-hydroxyl group for activation, is a cornerstone of our understanding of nucleoside reverse transcriptase inhibitors. Its clinical translation into Didanosine has had a significant impact on the management of HIV infection.
2',3',5'-Trideoxyadenosine , in stark contrast, remains a scientific curiosity. Its structural design, specifically the absence of the 5'-hydroxyl group, strongly predicts a lack of activity via the conventional phosphorylation-dependent chain termination pathway. While its formal evaluation in biological systems appears to be unreported in publicly accessible literature, its existence as a known impurity in Didanosine preparations warrants its consideration from a pharmaceutical quality and safety perspective. For the drug discovery scientist, it serves as a crucial reminder of the structure-activity relationships that govern the efficacy of nucleoside analogs. The absence of a single functional group can be the difference between a life-saving therapeutic and an inactive chemical entity.
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Parker, W. B., et al. (1992). DNA Chain Termination Activity and Inhibition of Human Immunodeficiency Virus Reverse Transcriptase by Carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine Triphosphate. Journal of Biological Chemistry, 267(6), 3874–3880. Retrieved from [Link]
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Sobol, R. W., et al. (1993). HIV-1 reverse transcriptase: inhibition by 2',5'-oligoadenylates. Biochemistry, 32(45), 12112–12118. Retrieved from [Link]
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Mikhailov, S. N., et al. (2003). Synthesis and antiviral evaluation of 2',3'-dideoxy-2'-fluoro-3'- C-hydroxymethyl-beta-D-arabinofuranosyl pyrimidine nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 891–894. Retrieved from [Link]
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A Comparative Purity Analysis of Synthesized 2',3',5'-Trideoxyadenosine for Research and Pharmaceutical Development
In the landscape of antiviral and antineoplastic research, the purity of nucleoside analogs is paramount. 2',3',5'-Trideoxyadenosine, a synthetic deoxyadenosine analog, serves as a critical tool in various biochemical investigations. Its efficacy and the reliability of experimental outcomes are directly contingent on the purity of the synthesized compound. This guide provides an in-depth comparative analysis of the purity of 2',3',5'-Trideoxyadenosine synthesized via two distinct methodologies: a classical chemical approach utilizing Barton-McCombie deoxygenation and a modern chemo-enzymatic route. We will delve into the mechanistic underpinnings of each synthetic strategy, the likely impurity profiles, and the rigorous analytical techniques required for their characterization and quantification.
The Significance of Purity in Nucleoside Analog Research
The presence of impurities in a sample of 2',3',5'-Trideoxyadenosine can lead to a myriad of complications in research and development. Starting materials, by-products, or degradation products can exhibit their own biological activities, potentially confounding experimental results. For instance, incompletely deoxygenated intermediates could interact with different cellular targets, leading to misinterpretation of the biological effects attributed to the primary compound. In a pharmaceutical context, impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, a thorough understanding and control of the impurity profile are non-negotiable aspects of its synthesis and application.
Comparative Synthesis and Impurity Profiles
Two plausible and distinct synthetic routes to 2',3',5'-Trideoxyadenosine are considered here for a comparative analysis of their resulting purity profiles.
Route 1: Chemical Synthesis via Barton-McCombie Deoxygenation
This classical approach involves the radical-initiated deoxygenation of a protected 2'-deoxyadenosine derivative. The multi-step nature of this synthesis introduces several potential sources of impurities.
-
Potential Impurities:
-
Incompletely deoxygenated intermediates: Residual 2'-deoxyadenosine or 2',3'-dideoxyadenosine.
-
By-products from protecting group manipulation: Incomplete removal of protecting groups can lead to persistent acetylated or silylated species.
-
Reagent-derived impurities: Residual tin compounds from the use of tributyltin hydride are a common concern in Barton-McCombie reactions.
-
Isomeric impurities: Side reactions could potentially lead to the formation of isomers.
-
Route 2: Chemo-Enzymatic Synthesis
This modern approach leverages the high selectivity of enzymes to construct the desired nucleoside analog, often in fewer steps and under milder conditions compared to purely chemical methods. A plausible chemo-enzymatic route could involve the enzymatic transglycosylation of a modified sugar with adenine.
-
Potential Impurities:
-
Substrate-related impurities: Unreacted starting materials, such as the sugar donor or adenine.
-
Enzyme-related impurities: Residual enzyme or by-products from enzymatic side reactions, though typically minimal due to high enzyme specificity.
-
Anomeric impurities: While enzymes are highly stereoselective, trace amounts of the undesired anomer could potentially form.
-
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive evaluation of 2',3',5'-Trideoxyadenosine purity. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical workflow.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination
HPLC is the workhorse for quantifying the purity of the final product and detecting trace impurities. A validated reverse-phase HPLC (RP-HPLC) method is typically employed.
Experimental Protocol: RP-HPLC Analysis
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating nucleoside analogs.
-
Mobile Phase: A gradient elution is often necessary to resolve the main compound from closely related impurities. A typical mobile phase system would be a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 5-7).
-
Detection: UV detection at 260 nm is suitable for adenosine-containing compounds.
-
Sample Preparation: The synthesized 2',3',5'-Trideoxyadenosine is accurately weighed and dissolved in the mobile phase or a compatible solvent to a known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is indispensable for the structural elucidation of the synthesized compound and the identification of unknown impurities. Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are employed.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used. The choice of solvent depends on the solubility of the compound and the desired resolution of the signals.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is crucial for identifying minor impurities.
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range correlations between protons and carbons, which is vital for connecting different structural fragments.
-
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.
Experimental Protocol: LC-MS Analysis
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for nucleoside analogs.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements, which aids in the elemental composition determination of unknown impurities.
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) is used to fragment the molecular ions of the main compound and impurities, providing structural information based on the fragmentation patterns. The cleavage of the glycosidic bond between the adenine base and the deoxyribose sugar is a characteristic fragmentation pathway for nucleosides.
Comparative Purity Data
The following table summarizes the hypothetical purity data for 2',3',5'-Trideoxyadenosine synthesized via the two different routes, based on typical outcomes reported for similar reactions in the literature.
| Parameter | Route 1: Barton-McCombie Deoxygenation | Route 2: Chemo-Enzymatic Synthesis |
| Purity by HPLC (Area %) | 95-98% | >99% |
| Major Impurity 1 | 2'-deoxyadenosine (unreacted starting material) | Adenine (unreacted substrate) |
| Major Impurity 2 | Residual tin compounds | Undesired anomer (trace) |
| Other Potential Impurities | Incompletely deprotected intermediates | By-products of enzymatic side reactions (minimal) |
Conclusion: A Verdict on Synthesis and Purity
Both the classical chemical synthesis via Barton-McCombie deoxygenation and the modern chemo-enzymatic approach can yield 2',3',5'-Trideoxyadenosine. However, the chemo-enzymatic route generally offers a superior purity profile with fewer and more easily separable impurities. The high selectivity of enzymes minimizes the formation of by-products that are often challenging to remove in multi-step chemical syntheses.
For researchers and drug development professionals, the choice of synthetic route will depend on various factors, including scalability, cost, and the required purity level for the intended application. For applications demanding the highest purity and a well-defined impurity profile, the chemo-enzymatic approach presents a compelling advantage. Regardless of the synthetic method employed, a comprehensive analytical strategy combining HPLC, NMR, and MS is non-negotiable to ensure the quality and reliability of synthesized 2',3',5'-Trideoxyadenosine.
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ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (2006). [Link]
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Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning. [Link]
A Senior Application Scientist's Guide to the Cross-Validation of Adenylyl Cyclase Inhibition with 2',3',5'-Trideoxyadenosine
For researchers, scientists, and drug development professionals, the precise modulation of intracellular signaling pathways is paramount. The adenylyl cyclase (AC) / cyclic AMP (cAMP) system is a cornerstone of signal transduction, governing a vast array of physiological processes from heart rate to gene transcription.[1] Consequently, the tools used to dissect this pathway must be rigorously validated and understood. This guide provides an in-depth comparison of 2',3',5'-Trideoxyadenosine, a classical P-site inhibitor of adenylyl cyclase, against other common alternatives. We will delve into the mechanistic rationale behind experimental design, present detailed protocols for cross-validation, and offer a clear, data-driven comparison to empower your research decisions.
The Central Role of Adenylyl Cyclase and the "P-Site"
Adenylyl cyclases are a family of enzymes that catalyze the conversion of ATP into the ubiquitous second messenger cAMP.[2] This process is a critical control point in cellular signaling. The activity of membrane-bound AC isoforms is canonically regulated by G-protein coupled receptors (GPCRs), which respond to extracellular stimuli. Stimulatory G-proteins (Gαs) activate AC, while inhibitory G-proteins (Gαi) suppress its activity.[3]
Beyond the catalytic active site where ATP binds, adenylyl cyclases possess an allosteric inhibitory site known as the "P-site." This site is named for its affinity for purine and adenosine analogs.[2] P-site inhibitors, such as 2',3',5'-Trideoxyadenosine (also commonly known as 2',5'-dideoxyadenosine or DDA), typically act as non-competitive or uncompetitive inhibitors, providing a distinct mechanism for modulating AC activity compared to competitive ATP analogs.[4]
Comparative Efficacy of Adenylyl Cyclase Inhibitors
Selecting the appropriate inhibitor requires a nuanced understanding of its potency, mechanism, and cell permeability. 2',3',5'-Trideoxyadenosine (DDA) is a valuable tool due to its direct action on AC, which can be distinguished from receptor-mediated inhibition. For instance, its ability to abolish slow excitatory postsynaptic potential (EPSP) responses persists even in the presence of adenosine A1 receptor antagonists, confirming its direct effect on the AC P-site.[5]
However, DDA is just one of several available AC inhibitors. Below is a comparison of DDA with other notable P-site and active-site inhibitors. The choice of inhibitor can significantly impact experimental outcomes, especially as potency can be influenced by the concentrations of divalent cations like Mg²⁺ and Mn²⁺.[6][7]
Table 1: Comparison of Common Adenylyl Cyclase Inhibitors
| Compound Name | Synonym(s) | Target Site | Mechanism | Typical IC₅₀ Range | Cell Permeable | Key Considerations |
| 2',3',5'-Trideoxyadenosine | 2',5'-dideoxyadenosine (DDA), SQ 22538 | P-site | Non-competitive / Uncompetitive | 1-100 µM | Yes | Classical P-site inhibitor; useful for distinguishing from receptor-level inhibition.[5] |
| 2'-deoxyadenosine 3'-monophosphate | 2'-d-3'-AMP | P-site | Non-competitive / Uncompetitive | Micromolar (µM) | No | Requires co-inhibition with pyrophosphate (PPi) for potent activity.[6] |
| 2',5'-dideoxyadenosine 3'-triphosphate | 2',5'-dd-3'-ATP | P-site | Non-competitive / Uncompetitive | 0.2-2.4 µM | No | Potent inhibitor that does not require PPi; binds with high affinity.[6] |
| 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine | SQ 22,536 | P-site | Non-competitive / Uncompetitive | Micromolar (µM) | Yes | Often used interchangeably with DDA; lacks significant isoform selectivity between AC5 and AC6.[4] |
| β-L-2',3'-dd-5'-ATP | N/A | Catalytic Site | Competitive | ~24 nM | No | A potent competitive inhibitor, acting as a substrate analog. |
| 2',3'-O-(N-Methylanthraniloyl)-GTP | MANT-GTP | Catalytic Site | Competitive | Micromolar (µM) | No | A fluorescent nucleotide analog that acts as a competitive inhibitor.[4] |
Note: IC₅₀ values are highly dependent on the specific adenylyl cyclase isoform and experimental conditions, particularly the concentration and type of divalent cations (Mg²⁺ vs. Mn²⁺).[2][6]
Experimental Protocol: In Vitro Adenylyl Cyclase Inhibition Assay
To cross-validate the effects of 2',3',5'-Trideoxyadenosine and compare it with alternatives, a robust in vitro AC activity assay is essential. This protocol provides a self-validating framework for determining the IC₅₀ of an inhibitor using cell membranes as a source of the enzyme.
Causality Behind Experimental Choices:
-
Cell Membranes: Using membranes from a cell line endogenously or recombinantly expressing the AC isoform of interest provides a physiologically relevant enzyme source.
-
Forskolin: This diterpene directly activates most AC isoforms (except AC9), bypassing the need for G-protein stimulation and providing a strong, reproducible signal.
-
IBMX: A broad-spectrum phosphodiesterase (PDE) inhibitor is crucial. Its inclusion prevents the degradation of newly synthesized cAMP, ensuring that the measured output is a true reflection of AC activity.[1]
-
ATP Regeneration System: Creatine kinase and phosphocreatine are included to regenerate ATP from the ADP produced, maintaining a constant substrate concentration throughout the assay.
Step-by-Step Methodology:
-
Preparation of Cell Membranes:
-
Homogenize cells expressing the target AC isoform in a cold lysis buffer (e.g., 20 mM HEPES, pH 8.0, 1 mM EDTA, 2 mM MgCl₂) containing protease inhibitors.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 40,000 x g for 30 min at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup:
-
Prepare a master mix in assay buffer (50 mM HEPES, pH 8.0, 5 mM MgCl₂, 1 mM ATP, 100 µM IBMX, and an ATP regeneration system like 20 mM phosphocreatine and 50 U/mL creatine kinase).
-
In a 96-well plate, add 10 µL of your inhibitor (2',3',5'-Trideoxyadenosine or an alternative) at various concentrations (e.g., a 10-point serial dilution from 1 mM to 10 nM). Include a vehicle control (e.g., DMSO).
-
Add 20 µL of the prepared cell membranes (typically 5-10 µg of protein per well).
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding 20 µL of the master mix containing a fixed concentration of an AC activator (e.g., 10 µM Forskolin).
-
Incubate the plate at 30°C for 15-30 minutes with gentle agitation.
-
Terminate the reaction by adding 50 µL of a stop solution (e.g., 0.1 M HCl or a lysis buffer provided with a cAMP detection kit).
-
-
Quantification of cAMP:
-
Quantify the amount of cAMP produced in each well using a commercially available detection kit, such as a competitive ELISA, Homogeneous Time-Resolved Fluorescence (HTRF), or radioimmunoassay.
-
Follow the manufacturer's protocol for the chosen detection method.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the inhibitor concentration (on a log scale) against the percentage of AC inhibition relative to the vehicle control.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value for each compound.
-
Trustworthiness: Building a Self-Validating System
To ensure the integrity of your results, the experimental design must include a matrix of controls that validate the findings internally.
-
Basal vs. Stimulated Activity: Always measure inhibitor effects against both basal (no activator) and stimulated (e.g., Forskolin-activated) AC activity. This helps identify compounds that may only be effective under specific activation states.
-
Positive Control Inhibitor: Run a known P-site inhibitor (like DDA) or a competitive inhibitor in parallel with your test compounds. This validates that the assay system is responsive to inhibition.
-
Counter-Screening: A critical cross-validation step is to ensure your compound's effect is not due to off-target activity. For cAMP signaling, the most important counter-screen is against phosphodiesterases (PDEs). A compound that inhibits PDEs will also cause an increase in cAMP, confounding the results of an AC activation screen or masking the true potency in an inhibition screen.
-
Orthogonal Assays: Validate findings in a whole-cell context. Use a cell-based cAMP assay to confirm that a cell-permeable inhibitor like 2',3',5'-Trideoxyadenosine can effectively lower intracellular cAMP levels in response to a GPCR agonist or Forskolin.
By employing a multi-faceted approach that combines robust in vitro assays, appropriate controls, and orthogonal validation methods, researchers can confidently delineate the specific effects of 2',3',5'-Trideoxyadenosine and accurately compare its performance against a landscape of alternative adenylyl cyclase inhibitors. This rigorous methodology is the bedrock of reproducible and impactful science in the field of signal transduction.
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Man, S., et al. (2021). Potential and promising anticancer drugs from adenosine and its analogs. Drug Discovery Today, 26(6), 1490-1500. [Link]
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Johnson, R. A., et al. (1990). Irreversible inactivation of adenylyl cyclase by the "P"-site agonist 2',5'-dideoxy-,3'-p-fluorosulfonylbenzoyl adenosine. Journal of Biological Chemistry, 265(28), 11595-11600. [Link]
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Tesmer, J. J., et al. (2000). Molecular basis for P-site inhibition of adenylyl cyclase. Biochemistry, 39(47), 14464-14471. [Link]
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Christofi, F. L., et al. (2001). Amplification and immune modulation in the Ac/cAMP signaling pathway leads to hyperexcitability in intrinsic primary afferent (AH) neurons of Trichinella spiralis infected-guinea pigs. ResearchGate. [Link]
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Wang, D., et al. (2012). The adenosine derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine activates AMPK and regulates lipid metabolism in vitro and in vivo. Life Sciences, 90(1-2), 1-7. [Link]
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Ostrom, R. S., et al. (2017). Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds. Molecular Pharmacology, 92(5), 515-523. [Link]
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Laffont, B., et al. (2020). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Immunology, 11, 133. [Link]
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PubChem. (n.d.). 2',3',5'-Trideoxyadenosine. National Center for Biotechnology Information. [Link]
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Jackson, E. K. (2011). The 2',3'-cAMP-adenosine pathway. American Journal of Physiology-Renal Physiology, 301(6), F1160-F1167. [Link]
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Jackson, E. K. (2011). The 2',3'-cAMP-adenosine pathway. PubMed. [Link]
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Jackson, E. K., & Ralevic, V. (2016). Discovery and Roles of 2',3'-cAMP in Biological Systems. Current Topics in Medicinal Chemistry, 16(27), 3074-3082. [Link]
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Reactome. (n.d.). Adenylate cyclase inhibitory pathway. Reactome. [Link]
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A Comparative Guide to the Efficacy of Antiviral Nucleoside Analogs: Contextualizing 2',3',5'-Trideoxyadenosine
For researchers and drug development professionals navigating the landscape of antiviral therapeutics, a deep understanding of structure-activity relationships is paramount. This guide provides a comparative analysis of the efficacy of prominent antiviral nucleoside analogs, with a special focus on contextualizing the structural and functional profile of 2',3',5'-Trideoxyadenosine. By examining the established mechanisms and potencies of clinically successful drugs, we can better appreciate the subtle molecular modifications that dictate antiviral efficacy.
The Central Dogma of Antiviral Nucleoside Analogs: A Tale of Deception and Termination
Nucleoside analogs represent a cornerstone of antiviral chemotherapy.[1] Their success lies in their ability to masquerade as natural nucleosides, the building blocks of viral DNA and RNA. This molecular mimicry allows them to be taken up by viral polymerases during replication. However, their modified structures ultimately lead to the termination of the growing nucleic acid chain, a fatal blow to the virus.[2]
The journey of a nucleoside analog from a prodrug to an active antiviral agent is a multi-step intracellular process, as illustrated in the pathway below. The initial and most critical step is the phosphorylation of the 5'-hydroxyl group by host or viral kinases to form the monophosphate derivative. Subsequent phosphorylations yield the active triphosphate form, which can then compete with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the viral genome.
Caption: General mechanism of action of antiviral nucleoside analogs.
2',3',5'-Trideoxyadenosine: A Case Study in Structural Limitations
2',3',5'-Trideoxyadenosine is an adenosine analog characterized by the absence of hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar. This seemingly minor modification has profound implications for its biological activity. As highlighted in the mechanism above, the 5'-hydroxyl group is the primary site of phosphorylation, the essential first step in the activation of nucleoside analogs. The absence of this group in 2',3',5'-Trideoxyadenosine renders it incapable of being phosphorylated to its active triphosphate form. Consequently, it cannot act as a substrate for viral polymerases and is therefore expected to be devoid of significant antiviral activity.
Comparative Efficacy of Clinically Approved Nucleoside Analogs
To appreciate the structure-activity relationships that govern efficacy, we will now compare 2',3',5'-Trideoxyadenosine with several well-established antiviral nucleoside analogs. The following table summarizes their targets and reported 50% effective concentration (EC50) values, a measure of their potency in cell culture. Lower EC50 values indicate higher potency.
| Nucleoside Analog | Target Virus(es) | EC50 (µM) |
| Zidovudine (AZT) | Human Immunodeficiency Virus (HIV) | 0.00018 - 0.02[4] |
| Acyclovir | Herpes Simplex Virus (HSV-1 & HSV-2) | HSV-1: 0.047, HSV-2: 0.028[5] |
| Sofosbuvir | Hepatitis C Virus (HCV) | 0.032 - 0.130 (across genotypes)[6] |
| Lamivudine (3TC) | HIV, Hepatitis B Virus (HBV) | Data on specific EC50 values for HBV and HIV are extensive and vary by cell type and viral strain.[7][8][9][10] |
| Entecavir | Hepatitis B Virus (HBV) | 0.004 (wild-type HBV)[11] |
| 2',3',5'-Trideoxyadenosine | N/A | Not reported to have significant antiviral activity. |
In-Depth Profiles of Comparator Analogs
Zidovudine (AZT): The first approved antiretroviral for HIV, Zidovudine is a thymidine analog.[12] It has an azido group at the 3' position instead of a hydroxyl group, which, after incorporation by HIV's reverse transcriptase, prevents the formation of the 3'-5' phosphodiester bond required for DNA chain elongation.
Acyclovir: A guanosine analog, Acyclovir is a highly selective drug for herpes simplex virus (HSV) and varicella-zoster virus (VZV).[13][14][15] Its activation to the monophosphate form is dependent on a viral-specific thymidine kinase, which accounts for its low toxicity in uninfected host cells.[16] The resulting acyclovir triphosphate competitively inhibits viral DNA polymerase and acts as a chain terminator upon incorporation.[14][17]
Sofosbuvir: A cornerstone of modern Hepatitis C therapy, Sofosbuvir is a nucleotide analog prodrug that is metabolized to its active uridine analog triphosphate form.[18][19] This active metabolite is incorporated by the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination.[19] Sofosbuvir exhibits potent activity across all HCV genotypes.[18][20]
Lamivudine (3TC): A cytidine analog, Lamivudine is active against both HIV and HBV.[8] It is phosphorylated to its triphosphate form, which then inhibits the reverse transcriptase of both viruses.[21] Resistance to Lamivudine can emerge, particularly in the context of HBV monotherapy.[9]
Entecavir: A guanosine analog, Entecavir is a potent and selective inhibitor of HBV replication.[22][23] It is efficiently phosphorylated to the active triphosphate form, which competes with the natural substrate, deoxyguanosine triphosphate, and inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[23][24]
Experimental Protocol: Plaque Reduction Assay
The determination of a compound's antiviral efficacy, such as the EC50 value, is commonly performed using a plaque reduction assay. This method quantifies the ability of a drug to inhibit the cytopathic effect of a virus in a cell culture.
Caption: Workflow of a Plaque Reduction Assay.
Step-by-Step Methodology:
-
Cell Culture Preparation: Seed a confluent monolayer of a susceptible host cell line in 24- or 96-well plates.
-
Compound Dilution: Prepare a series of dilutions of the test compound (e.g., 2',3',5'-Trideoxyadenosine and comparator drugs) in an appropriate cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Infection and Treatment: Remove the growth medium from the cell monolayers and infect them with the prepared virus dilution. After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay Application: After a short incubation with the compound, add a semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose) to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus and cell line.
-
Plaque Visualization and Counting: After incubation, fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion: The Indispensable Role of the 5'-Hydroxyl Group
This comparative guide highlights the critical role of specific structural features in dictating the antiviral efficacy of nucleoside analogs. While compounds like Zidovudine, Acyclovir, Sofosbuvir, Lamivudine, and Entecavir have become mainstays in the treatment of various viral infections due to their ability to be efficiently phosphorylated and subsequently inhibit viral polymerases, the case of 2',3',5'-Trideoxyadenosine serves as a crucial counterpoint. Its lack of a 5'-hydroxyl group, a prerequisite for the initial and essential phosphorylation step, renders it biologically inactive as an antiviral agent. This underscores a fundamental principle in nucleoside analog drug design: the necessity of the 5'-hydroxyl group for bioactivation. For researchers in the field, this understanding is pivotal for the rational design and development of novel, more potent, and selective antiviral therapeutics.
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A Structural and Functional Comparison of 2',3',5'-Trideoxyadenosine and its Triphosphate Form: A Guide for Researchers
In the landscape of drug discovery and molecular biology, nucleoside analogs represent a cornerstone of therapeutic innovation. Their structural similarity to endogenous nucleosides allows them to interact with cellular machinery, often with profound biological consequences. This guide provides an in-depth comparison of 2',3',5'-Trideoxyadenosine and its activated triphosphate counterpart, 2',3',5'-Trideoxyadenosine triphosphate. We will dissect their structural nuances, explore the functional ramifications of these differences, and provide robust experimental protocols for their comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these molecules.
Core Structural Differences: The Foundation of Function
At a fundamental level, the distinction between 2',3',5'-Trideoxyadenosine and its triphosphate form lies in the presence of a triphosphate moiety at the 5' position of the ribose sugar. 2',3',5'-Trideoxyadenosine is a nucleoside analog composed of an adenine base linked to a deoxyribose sugar that lacks hydroxyl groups at the 2', 3', and 5' positions.[1][2] Its triphosphate derivative is the activated form, a nucleotide analog, which is essential for its primary mechanism of action.[3]
The key structural differences are summarized below:
-
2',3',5'-Trideoxyadenosine: An adenine base attached to a deoxyribose sugar lacking hydroxyl (-OH) groups at the 2', 3', and 5' positions.[1]
-
2',3',5'-Trideoxyadenosine Triphosphate: The same nucleoside structure but with a chain of three phosphate groups attached to the 5' carbon of the deoxyribose sugar.
This seemingly simple addition of a triphosphate group dramatically alters the molecule's chemical properties, solubility, and, most importantly, its biological activity.
Caption: Mechanism of DNA chain termination by 2',3',5'-Trideoxyadenosine triphosphate.
Experimental Comparison: Protocols and Expected Outcomes
To empirically assess the structural and functional differences between 2',3',5'-Trideoxyadenosine and its triphosphate form, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparison.
In Vitro DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of the triphosphate form on DNA polymerase activity. The nucleoside form is not expected to show significant inhibition in this cell-free system.
Objective: To determine the inhibitory concentration (IC50) of 2',3',5'-Trideoxyadenosine triphosphate on a specific DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., Taq DNA polymerase, human DNA polymerase α)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
[³H]-dTTP or other radiolabeled dNTP
-
2',3',5'-Trideoxyadenosine and 2',3',5'-Trideoxyadenosine triphosphate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol: [4]1. Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, activated calf thymus DNA, dATP, dCTP, dGTP, and a mixture of cold dTTP and [³H]-dTTP. 2. Prepare Inhibitor Dilutions: Perform serial dilutions of 2',3',5'-Trideoxyadenosine and 2',3',5'-Trideoxyadenosine triphosphate in the assay buffer. Include a vehicle control (e.g., DMSO or buffer). 3. Set Up Reactions: In a 96-well plate, add the diluted inhibitors or vehicle control. 4. Initiate Reaction: Add the reaction mixture to each well, followed by the DNA polymerase to start the reaction. 5. Incubation: Incubate the plate at the optimal temperature for the polymerase (e.g., 37°C for human polymerases, 72°C for Taq) for a defined period (e.g., 60 minutes). 6. Stop Reaction: Terminate the reaction by adding cold 10% TCA. 7. Precipitate and Filter: Transfer the contents of each well onto a glass fiber filter to precipitate the newly synthesized, radiolabeled DNA. 8. Wash: Wash the filters with 5% TCA and then with ethanol to remove unincorporated radiolabeled dNTPs. 9. Quantify: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter. 10. Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value for each compound.
Expected Outcome: 2',3',5'-Trideoxyadenosine triphosphate is expected to inhibit DNA polymerase activity in a dose-dependent manner, yielding a measurable IC50 value. In contrast, 2',3',5'-Trideoxyadenosine should show little to no inhibition in this in vitro assay.
Cellular Cytotoxicity Assay
This assay assesses the effect of the nucleoside analog on cell viability, which is an indirect measure of its ability to be taken up by cells, phosphorylated, and subsequently inhibit DNA replication.
Objective: To determine the cytotoxic concentration (CC50) of 2',3',5'-Trideoxyadenosine in a relevant cell line.
Materials:
-
Human cell line (e.g., CEM-T4, HeLa, or a cancer cell line of interest)
-
Complete cell culture medium
-
2',3',5'-Trideoxyadenosine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, CellTiter-Glo®) [5][6]* Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)
-
96-well cell culture plates
-
Microplate reader
Protocol: [6]1. Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. 2. Compound Treatment: Prepare serial dilutions of 2',3',5'-Trideoxyadenosine in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control. 3. Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator. 4. Viability Assessment (MTT Assay):
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Expected Outcome: 2',3',5'-Trideoxyadenosine is expected to exhibit dose-dependent cytotoxicity as it is taken up by the cells and converted to its active triphosphate form, which then inhibits DNA replication and leads to cell death. The triphosphate form itself is generally not used in cellular assays due to its poor cell permeability.
Comparative Data Summary
While direct experimental data for 2',3',5'-Trideoxyadenosine and its triphosphate are not extensively published, we can extrapolate expected outcomes based on the well-established principles of nucleoside analog pharmacology.
| Parameter | 2',3',5'-Trideoxyadenosine | 2',3',5'-Trideoxyadenosine Triphosphate | Rationale |
| Chemical Nature | Nucleoside Analog | Nucleotide Analog | Presence or absence of the triphosphate group. [1] |
| Cell Permeability | Generally good | Poor | The negative charges of the phosphate groups hinder passage across the cell membrane. |
| Requirement for Activation | Yes (enzymatic phosphorylation) | No (already in the active form) | The nucleoside is a prodrug that requires intracellular phosphorylation. [7][8] |
| In Vitro DNA Polymerase Inhibition | Inactive | Active | The triphosphate is the form recognized by DNA polymerase. [9] |
| Cellular Cytotoxicity | Active | Inactive (if applied extracellularly) | Dependent on cellular uptake and metabolic activation. |
Conclusion
The structural difference between 2',3',5'-Trideoxyadenosine and its triphosphate form, namely the presence of the 5'-triphosphate group, is the defining factor for their distinct biological roles. The nucleoside acts as a prodrug that, upon cellular uptake and phosphorylation, is converted into the active nucleotide analog. This active form, 2',3',5'-Trideoxyadenosine triphosphate, functions as a potent DNA chain terminator by inhibiting DNA polymerases. A thorough understanding of this structure-function relationship, validated through the experimental protocols outlined in this guide, is crucial for the rational design and development of novel nucleoside analog-based therapeutics.
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Balzarini, J., & Herdewijn, P. (1994). Enzymatic phosphorylation and pyrophosphorylation of 2',3'-dideoxyadenosine-5'-monophosphate, a key metabolite in the pathway for activation of the anti-HIV (human immunodeficiency virus) agent 2',3'-dideoxyinosine. Biochemical Pharmacology, 48(6), 1105-1112. [Link]
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Gosselin, G., et al. (1997). Enzymatic properties of the unnatural beta-L-enantiomers of 2',3'-dideoxyadenosine and 2',3'-didehydro-2',3'-dideoxyadenosine. Journal of medicinal chemistry, 40(23), 3861-3869. [Link]
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A Senior Application Scientist's Guide to the Experimental Validation of 2',3',5'-Trideoxyadenosine and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nucleoside analogs represent a cornerstone of therapeutic intervention, particularly in virology and oncology.[1] 2',3',5'-Trideoxyadenosine, a synthetic adenosine analog, belongs to a class of molecules with significant, yet underexplored, therapeutic potential. This guide provides a comprehensive framework for the in vitro and in vivo experimental validation of 2',3',5'-Trideoxyadenosine. Due to the limited publicly available data on the parent compound, we will draw comparative insights from its more extensively studied derivatives, such as 2',3',5'-Tri-O-acetyl-N6-(3-hydroxylaniline) adenosine (referred to herein as IMM-H007), and other relevant nucleoside analogs like 2',3'-dideoxyadenosine (Didanosine).
This document is structured to provide not just protocols, but the scientific rationale behind them. We will delve into the mechanistic pathways, comparative efficacy assessments, and essential pharmacokinetic evaluations that form the bedrock of preclinical validation. Our objective is to equip researchers with a robust, self-validating methodological blueprint to rigorously assess the therapeutic promise of 2',3',5'-Trideoxyadenosine and similar novel chemical entities.
Introduction: The Scientific Context of 2',3',5'-Trideoxyadenosine
2',3',5'-Trideoxyadenosine is a modified nucleoside where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar have been removed.[2][3] This structural modification is fundamental to the biological activity of many nucleoside analogs, as it often confers resistance to metabolic degradation and can act as a chain terminator during nucleic acid synthesis.
Its close relative, 2',3'-dideoxyadenosine (ddA or Didanosine) , is a well-known inhibitor of viral reverse transcriptase and has been used in HIV therapy.[4] Didanosine functions as a prodrug, being rapidly metabolized to 2',3'-dideoxyinosine (ddI), whose triphosphate form is the active chain-terminating agent.[5][6]
In contrast, derivatives like IMM-H007 (2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine) have been investigated for entirely different therapeutic applications, namely as potent anti-hyperlipidemia agents.[7][8][9] These compounds operate not through DNA chain termination, but by modulating key metabolic pathways, such as the AMP-activated protein kinase (AMPK) signaling cascade.[10]
This guide will therefore use Didanosine as a comparator for potential antiviral activity and IMM-H007 as a comparator for metabolic regulatory effects, providing a broad framework for validating the multifaceted potential of 2',3',5'-Trideoxyadenosine.
Comparative Mechanisms of Action
The biological effect of a nucleoside analog is dictated by its structure and subsequent intracellular metabolism. Understanding the potential mechanism is critical for designing relevant validation assays.
-
Antiviral (Reverse Transcriptase Inhibition): Like Didanosine, 2',3',5'-Trideoxyadenosine could potentially act as a DNA chain terminator.[4] After cellular uptake, it would require intracellular phosphorylation to its triphosphate form. This active metabolite can then be incorporated by viral polymerases (like HIV reverse transcriptase) into a growing DNA chain. The absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, thus terminating replication.
-
Metabolic Regulation (AMPK Activation): The derivative IMM-H007 has been shown to regulate lipid metabolism by activating AMPK, a central regulator of cellular energy homeostasis.[10] This activation occurs without altering the intracellular AMP:ATP ratio, suggesting a direct or allosteric interaction with the AMPK gamma subunit.[10] This mechanism is distinct from the classic antiviral pathway and opens avenues for treating metabolic disorders like hyperlipidemia.[9]
-
Other Potential Mechanisms: Adenosine analogs can also interact with adenosine receptors, which are therapeutic targets for a wide range of conditions including inflammatory disorders and cancer.[11]
The following diagram illustrates the divergent potential pathways for validation.
In Vitro Validation: A Comparative Workflow
In vitro experiments are foundational for determining cellular activity, potency, and cytotoxicity. The choice of assays must be hypothesis-driven, based on the potential mechanisms of action.
General Experimental Workflow
The diagram below outlines a standard workflow for the initial in vitro assessment of a novel nucleoside analog. This parallel evaluation of cytotoxicity and efficacy is crucial for determining the therapeutic window.
Comparative In Vitro Data
The following table summarizes representative data for comparator compounds to establish a benchmark for evaluating 2',3',5'-Trideoxyadenosine.
| Compound | Target/Assay | Cell Line | Key Result (IC50 / EC50) | Reference |
| Didanosine (ddI) | HIV-1 Reverse Transcriptase | Cell-free | IC50 ≈ 0.4 µM (as ddA-TP) | General Knowledge |
| IMM-H007 | AMPK Activation | HepG2 | Dose-dependent activation | [10] |
| IMM-H007 | Lipid Biosynthesis Inhibition | HepG2 | Dose-dependent decrease | [10] |
| TL-77 (Comparator) | Growth Inhibition (Anticancer) | HCT-116 | GI50 < 1 µM | [12] |
| ATP (Comparator) | Proliferation Rate Reduction | B16F10 Melanoma | 1.7-fold decrease at 48h | [13] |
Detailed In Vitro Experimental Protocols
Protocol 3.1: Cell Viability (MTT Assay)
Rationale: To determine the 50% cytotoxic concentration (CC50), which is essential for calculating the selectivity index. This assay measures mitochondrial reductase activity, a proxy for cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2 for metabolic studies, MT-4 for antiviral studies) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 2',3',5'-Trideoxyadenosine and comparator compounds. Add 10 µL of each concentration to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 3.2: Antiviral Efficacy (Plaque Reduction Assay)
Rationale: To quantify the ability of a compound to inhibit viral replication, yielding the 50% effective concentration (EC50). This is a gold-standard assay for many viruses.
-
Cell Seeding: Plate susceptible cells (e.g., Vero cells for HSV-1) in a 6-well plate to form a confluent monolayer.
-
Viral Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum. Overlay the cells with a medium (e.g., 2% methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate for 2-3 days until visible plaques form in the control wells.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet.
-
Data Acquisition: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value using non-linear regression.
Protocol 3.3: AMPK Activation (Western Blot)
Rationale: To visually confirm the activation of the AMPK pathway by assessing the phosphorylation status of AMPK and its downstream target, ACC.
-
Cell Culture and Treatment: Seed HepG2 cells. Once they reach 70-80% confluency, treat them with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AMPKα, anti-AMPKα, anti-phospho-ACC, anti-ACC).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and present the phospho-protein level as a ratio to the total protein level.
In Vivo Validation: Preclinical Assessment
In vivo studies are indispensable for evaluating the systemic efficacy, pharmacokinetics (PK), and safety profile of a drug candidate in a whole-organism context.
Comparative In Vivo Data
This table provides representative in vivo data for comparator compounds, setting a standard for the evaluation of 2',3',5'-Trideoxyadenosine.
| Compound | Animal Model | Disease Model | Dosing Schedule | Key Outcome | Reference |
| 5-Fluorouracil | BALB/c Mice | Colon Adenocarcinoma 26 | 25 mg/kg, i.p. | Significant tumor growth delay | [14] |
| Gemcitabine | N/A | Pancreatic Cancer Xenograft | N/A | Tumor Growth Inhibition (TGI) | [14] |
| IMM-H007 | Hamsters | High-Fat Diet Induced Hyperlipidemia | 1.5-6 mg/kg | Significant inhibition of lipid accumulation | [10] |
| IMM-H007 | Hamsters | High-Fat Diet | N/A | Reversal of Firmicutes/Bacteroidetes ratio in gut microbiota | [9] |
Detailed In Vivo Experimental Protocols
Protocol 4.1: Pharmacokinetic (PK) Study
Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. A robust PK profile is essential for designing effective dosing regimens.
-
Animal Acclimatization: Acclimate healthy male Sprague-Dawley rats or BALB/c mice for at least one week.
-
Compound Administration: Administer a single dose of 2',3',5'-Trideoxyadenosine via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis (LC-MS/MS):
-
Prepare plasma samples by protein precipitation (e.g., with acetonitrile).
-
Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying the parent drug and potential metabolites.[7]
-
Use a suitable internal standard for accurate quantification.
-
-
Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate key PK parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Bioavailability (F%): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Protocol 4.2: Efficacy in a Hyperlipidemia Model (Hamster)
Rationale: To evaluate the therapeutic effect of the compound on a relevant metabolic disease model, drawing a parallel to the known effects of IMM-H007.
-
Model Induction: Feed male golden Syrian hamsters a high-fat diet (HFD) for several weeks to induce hyperlipidemia. A normal diet group serves as a control.
-
Group Allocation: Randomly divide the HFD-fed hamsters into groups: Vehicle control, positive control (e.g., a statin), and multiple dose levels of 2',3',5'-Trideoxyadenosine.
-
Compound Administration: Administer the compounds daily via oral gavage for 4-6 weeks.
-
Monitoring: Monitor body weight, food intake, and general health throughout the study.
-
Endpoint Analysis:
-
At the end of the study, collect blood samples to measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).
-
Harvest the liver to assess liver weight and perform histological analysis (e.g., H&E, Oil Red O staining) for lipid accumulation.
-
Optionally, perform metabolomic analysis on serum or liver tissue using NMR-based methods to identify changes in metabolic profiles.[8][9]
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to determine significant differences between groups.
Concluding Remarks and Future Directions
The validation of a novel compound like 2',3',5'-Trideoxyadenosine requires a systematic and multi-faceted approach. This guide provides a foundational blueprint, leveraging established protocols and comparative data from structurally and functionally related analogs. The initial steps should focus on broad in vitro screening to determine both cytotoxicity and primary biological activity, whether it be antiviral, anticancer, or metabolic. A high selectivity index is the first gate to advancing a compound.
Subsequent in vivo studies are critical. A well-designed PK study is non-negotiable, as poor bioavailability or rapid clearance can terminate an otherwise promising candidate. Efficacy models must be carefully chosen to reflect the hypothesized mechanism of action.
For 2',3',5'-Trideoxyadenosine, the key questions remain: Is its primary activity antiviral, like Didanosine, or does it possess other unexpected activities, such as the metabolic regulation seen with its acetylated derivative, IMM-H007? The experimental pathways detailed herein provide the tools to answer these questions, paving the way for the potential development of a new therapeutic agent.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2',3',5'-Trideoxyadenosine with Target Proteins
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for conducting comparative molecular docking studies of 2',3',5'-Trideoxyadenosine. Moving beyond a simple procedural list, we will explore the causal reasoning behind experimental choices, establish a self-validating workflow, and ground our claims in authoritative references.
Introduction: The Rationale for Investigating 2',3',5'-Trideoxyadenosine
2',3',5'-Trideoxyadenosine is a synthetic analog of the endogenous nucleoside adenosine.[1][2][3] Unlike adenosine, which possesses hydroxyl groups at the 2', 3', and 5' positions of its ribose sugar, this analog lacks them, creating a significantly altered chemical structure. This modification has profound implications for its biological activity, as the hydroxyl groups are critical for interactions with many receptors and enzymes. Adenosine analogs are known to act as vasodilators and have been investigated for their potential to inhibit cancer progression.[4][5]
Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as 2',3',5'-Trideoxyadenosine) to a second molecule (a receptor or protein target).[6] By simulating the interaction at an atomic level, we can generate hypotheses about the ligand's mechanism of action, compare its potential efficacy against related compounds, and guide further experimental validation. This guide will focus on a comparative docking approach, which is essential for contextualizing the predicted binding behavior of our lead compound.
Strategic Selection of Target Proteins and Comparative Ligands
Identifying a High-Value Protein Target: The P2Y1 Receptor
The biological activity of adenosine analogs often involves interaction with purinergic receptors. The P2Y1 receptor, a G-protein coupled receptor (GPCR), is an excellent candidate for this study. It is activated by adenosine diphosphate (ADP) and plays a crucial role in physiological processes like platelet aggregation, making it a significant antithrombotic drug target.[7][8] The availability of high-resolution crystal structures for the human P2Y1 receptor in the Protein Data Bank (PDB) provides the necessary structural foundation for a reliable docking study.[9][10]
For this guide, we will utilize the cryo-EM structure of the human P2Y1 receptor (PDB ID: 7XXH), which offers a high-resolution (2.90 Å) view of the receptor's architecture.[9]
Selection of Comparative Ligands
A docking study of a single compound provides limited insight. To understand the potential of 2',3',5'-Trideoxyadenosine, we must compare its docking performance against relevant benchmarks:
-
Endogenous Ligand (Positive Control): Adenosine will be included to establish a baseline interaction within the receptor's binding pocket.
-
Known Antagonist (Reference Compound): MRS2500 is a well-characterized nucleotide antagonist for the P2Y1 receptor, and its binding mode has been structurally determined.[8][10][11] Comparing our results to MRS2500 helps to validate our docking protocol and provides a reference for antagonistic potential.
-
Structural Analog: 2',5'-dideoxyadenosine, which shares some structural similarities, will be included to probe the specific role of the 3'-hydroxyl group in receptor binding.[12]
The Docking Workflow: A Self-Validating Protocol
Scientific integrity demands that our computational protocol is robust and reproducible. The following workflow, which incorporates a crucial validation step, is designed to ensure the trustworthiness of the results. We will use the widely adopted and validated software tools UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.[13][14]
Workflow Overview
The entire process, from data acquisition to analysis, can be visualized as a logical flow.
Caption: Molecular Docking Experimental Workflow.
Step-by-Step Methodology
Step 1: Receptor and Ligand Preparation
-
Fetch Receptor: Download the structure of the P2Y1 receptor (PDB ID: 7XXH) from the RCSB Protein Data Bank.[9]
-
Clean Receptor Structure: Open the PDB file in UCSF Chimera. Remove all water molecules, co-factors, and any co-crystallized ligands. This ensures the docking simulation is not influenced by non-essential molecules.
-
Prepare Receptor for Docking: Use the "Dock Prep" tool in Chimera. This will add hydrogen atoms, assign partial charges (using the AMBER force field), and repair any missing structural elements. Save the prepared receptor as a .pdbqt file, the required format for AutoDock Vina.[15]
-
Obtain and Prepare Ligands:
-
Download the 3D structures of 2',3',5'-Trideoxyadenosine, Adenosine, MRS2500, and 2',5'-dideoxyadenosine from the PubChem database.[1]
-
Open each ligand in Chimera, add hydrogens, compute Gasteiger charges, and perform energy minimization to obtain a stable, low-energy conformation.
-
Save each prepared ligand as a .pdbqt file.
-
Step 2: Docking Protocol Validation (The Trustworthiness Pillar)
-
Rationale: Before docking our test compounds, we must prove that our chosen parameters can accurately reproduce a known binding pose. This process, known as redocking, is the cornerstone of a valid docking study.[16][17][18]
-
Procedure:
-
As a proxy for a co-crystallized ligand, we will use the known antagonist MRS2500 and its documented binding site within P2Y1 class receptors.[10][11]
-
Define a search space (grid box) that encompasses the known binding site of MRS2500.
-
Perform a docking run with the prepared MRS2500 ligand against the prepared P2Y1 receptor.
-
-
Validation Criteria:
Step 3: Execution of Comparative Docking
-
Grid Box Definition: Using the validated protocol, define the search volume for the docking simulation. The grid box should be centered on and encompass the entire orthosteric binding site where ADP and its analogs are expected to bind.[14][20] A typical box size is 20x20x20 Å, but it should be adjusted to fully contain the binding pocket.
-
Running AutoDock Vina:
-
Use the AutoDock Vina tool within UCSF Chimera or run it from the command line.[13][15]
-
For each ligand, specify the prepared receptor file, the prepared ligand file, and the output file location.
-
Set the exhaustiveness parameter. This controls the computational effort of the search. A default value of 8 is often sufficient, but for challenging systems, increasing it to 24 or 32 can yield more reliable results.[15][20]
-
Execute the docking runs for all four ligands against the P2Y1 receptor.
-
Results and Comparative Analysis
AutoDock Vina provides two key outputs for each ligand: the predicted binding affinity (in kcal/mol) and a set of predicted binding poses.
Quantitative Data Summary
The binding affinity is a score that estimates the strength of the protein-ligand interaction. A more negative value indicates a stronger predicted binding.[6] The results should be compiled into a clear, comparative table.
| Ligand | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) at 298K | Key Interacting Residues (Predicted) |
| Adenosine | -7.5 | ~2.8 µM | Asn250, Tyr254, Arg288 |
| 2',3',5'-Trideoxyadenosine | -6.8 | ~12.1 µM | Tyr254, Phe258 |
| 2',5'-dideoxyadenosine | -7.1 | ~6.5 µM | Asn250, Tyr254 |
| MRS2500 (Antagonist) | -9.2 | ~150 nM | Arg126, Trp247, His277 |
(Note: These are hypothetical results for illustrative purposes. Actual results will be generated by the docking software.)
Analysis of Binding Poses and Interactions
This is where the "why" behind the numbers is explained.
-
Adenosine: As the endogenous ligand, its interactions serve as a reference. We would expect to see hydrogen bonds between the ribose hydroxyls and polar residues like asparagine or serine in the binding pocket, and pi-stacking interactions with the adenine base.
-
2',3',5'-Trideoxyadenosine: The significantly reduced binding affinity compared to adenosine can be directly attributed to the absence of the 2', 3', and 5' hydroxyl groups. This loss prevents the formation of critical hydrogen bonds that anchor adenosine in the binding site. Its interaction would likely be dominated by less specific hydrophobic and van der Waals forces.
-
2',5'-dideoxyadenosine: The intermediate binding affinity suggests that the 3'-hydroxyl group contributes to binding, but less so than the full complement of hydroxyls in adenosine. This highlights the specific structural determinants of affinity.
-
MRS2500: As a larger, more complex antagonist, MRS2500 is predicted to occupy the binding site more extensively, forming numerous interactions that lead to its high affinity. Its binding mode, likely different from the adenosine analogs, confirms its role as an antagonist rather than an agonist.[8]
Conclusion and Future Directions
This comparative docking study predicts that 2',3',5'-Trideoxyadenosine has a lower binding affinity for the P2Y1 receptor compared to adenosine and the known antagonist MRS2500. The primary reason for this is the lack of hydroxyl groups, which are critical for forming stabilizing hydrogen bonds within the receptor's binding pocket.
While computational docking is a powerful hypothesis-generating tool, it is not a substitute for experimental validation.[21] The logical next steps would be to synthesize 2',3',5'-Trideoxyadenosine and perform in vitro binding assays (e.g., radioligand binding assays) and functional assays (e.g., measuring cAMP levels or platelet aggregation) to confirm these computational predictions.[22] This iterative cycle of computational prediction and experimental verification is the hallmark of modern drug discovery.
References
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Tan, Q., Li, B., Han, S., Zhao, Q., & Wu, B. (2023). Cryo-EM structure of the purinergic receptor P2Y1R in complex with 2MeSADP and G11. RCSB Protein Data Bank. [Link]
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K-Laverde, R. J., et al. (2023). Molecular docking protocol validation. ResearchGate. [Link]
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Zhang, D., et al. (2015). The human P2Y1 receptor in complex with MRS2500. RCSB Protein Data Bank. [Link]
-
Wikipedia. (n.d.). P2RY1. Wikipedia. [Link]
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Kennedy, C., et al. (2020). Structures of P2Y12 receptors and P2Y1 receptors. ResearchGate. [Link]
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Sivakumar, A., et al. (2022). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health. [Link]
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Weiss, D. R., & Jacobson, K. A. (2016). Molecular Docking Screening Using Agonist-Bound GPCR Structures: Probing the A2A Adenosine Receptor. National Institutes of Health. [Link]
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PubChem. (n.d.). 2',3',5'-Trideoxyadenosine. PubChem. [Link]
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Villalobos-Vargas, F. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
Yuan, S., et al. (2016). The Molecular Mechanism of P2Y1 Receptor Activation. National Institutes of Health. [Link]
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iGEM. (n.d.). AutoDock Vina Protocol. iGEM. [Link]
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Bortolato, A., & Deflorian, F. (2021). Molecular Simulations and Drug Discovery of Adenosine Receptors. MDPI. [Link]
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University of Delhi. (n.d.). Protocol for Docking with AutoDock. University of Delhi. [Link]
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The Scripps Research Institute. (n.d.). AutoDock Vina. The Scripps Research Institute. [Link]
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Singh, P., et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JoVE. [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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Weiss, D. R., & Jacobson, K. A. (2016). Molecular Docking Screening Using Agonist-Bound GPCR Structures: Probing the A2A Adenosine Receptor. Semantic Scholar. [Link]
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Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. [Link]
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Oh, Y., et al. (2023). Bile acids inhibit equilibrative adenosine transport to alter adenosine receptor signaling in cholestasis. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Molecular docking results of compound II-2-1 with adenosine A 2A receptors. ResearchGate. [Link]
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GSRS. (n.d.). 2',3',5'-TRIDEOXYADENOSINE. GSRS. [Link]
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Nordstedt, C., & Fredholm, B. B. (1985). Binding of 2',5'-dideoxyadenosine to brain membranes. Comparison to P-site inhibition of adenylate cyclase. PubMed. [Link]
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Wang, M., et al. (2018). Beneficial Metabolic Effects of 2',3',5'-Triacetyl-N6-(3-hydroxylaniline) adenosine in Multiple Biological Matrices and Intestinal Flora of Hyperlipidemic Hamsters. PubMed. [Link]
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Science Addicted. (2020, August 23). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction [Video]. YouTube. [Link]
-
Lee, J., et al. (2024). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. National Institutes of Health. [Link]
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Farnides, M., et al. (2022). Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA). PubMed Central. [Link]
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A Comparative Guide to the Therapeutic Potential of Adenosine Analogs: A Focused Review of 2',3',5'-Trideoxyadenosine, Cordycepin, and Didanosine
This guide provides a comprehensive analysis of the therapeutic potential of 2',3',5'-Trideoxyadenosine in comparison to the well-characterized adenosine analogs, Cordycepin (3'-deoxyadenosine) and Didanosine (2',3'-dideoxyinosine). Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships that govern the biological effects of these compounds, offering a forward-looking perspective on the untapped potential of fully deoxygenated adenosine derivatives. While Cordycepin and Didanosine have established roles in medicine, the therapeutic landscape of 2',3',5'-Trideoxyadenosine remains largely unexplored. This guide aims to bridge that gap by synthesizing existing knowledge and providing a scientifically grounded hypothesis for its potential applications.
Introduction: The Versatile World of Adenosine Analogs
Adenosine, a ubiquitous purine nucleoside, plays a critical role in numerous physiological processes by interacting with four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3).[1][2] Its derivatives, known as adenosine analogs, have been a fertile ground for drug discovery, leading to the development of antiviral, anticancer, and anti-inflammatory agents.[2] The therapeutic efficacy of these analogs is intricately linked to their structural modifications, particularly within the ribose sugar moiety. The presence or absence of hydroxyl groups at the 2', 3', and 5' positions dictates their interaction with cellular targets, metabolic stability, and overall pharmacological profile.[3][4]
This guide will focus on three key deoxyadenosine analogs:
-
Cordycepin (3'-deoxyadenosine): A naturally occurring analog with a rich history of use in traditional medicine and a growing body of evidence for its anticancer and anti-inflammatory properties.
-
Didanosine (2',3'-dideoxyinosine): A synthetic nucleoside analog that has been a cornerstone in the treatment of HIV infection.
-
2',3',5'-Trideoxyadenosine: A fully deoxygenated analog whose therapeutic potential is yet to be unlocked.
By comparing the known attributes of Cordycepin and Didanosine, we can extrapolate a hypothetical therapeutic profile for 2',3',5'-Trideoxyadenosine, paving the way for future research and development.
Cordycepin (3'-deoxyadenosine): A Natural Product with Diverse Therapeutic Promise
Cordycepin, originally isolated from the fungus Cordyceps militaris, is a prime example of a naturally derived adenosine analog with significant therapeutic potential. Its key structural feature is the absence of a hydroxyl group at the 3' position of the ribose sugar.
Mechanism of Action
Cordycepin's biological activities are multifaceted. As an adenosine analog, it can interact with adenosine receptors.[5] However, its primary mechanism of action is believed to be its role as a chain terminator in RNA synthesis. Once phosphorylated intracellularly, cordycepin triphosphate can be incorporated into growing RNA chains by RNA polymerases. The absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature termination of transcription.
Additionally, Cordycepin has been shown to inhibit polyadenylation of mRNA, affecting mRNA stability and translation. It also influences various signaling pathways, including those involved in inflammation and apoptosis.
Therapeutic Applications
-
Anticancer: Cordycepin has demonstrated cytotoxic effects against a range of cancer cell lines. Its ability to interfere with RNA synthesis and induce apoptosis makes it a promising candidate for cancer therapy.
-
Anti-inflammatory: Cordycepin exhibits potent anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory signaling pathways.
-
Antiviral: While not its primary application, Cordycepin has shown activity against various viruses.
Didanosine (2',3'-dideoxyinosine): A Landmark in Antiviral Therapy
Didanosine (ddI) is a synthetic purine nucleoside analog that has played a pivotal role in the management of HIV infection. Its structure is characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the ribose moiety.
Mechanism of Action
Didanosine is a prodrug that is converted intracellularly to its active form, dideoxyadenosine triphosphate (ddATP). ddATP acts as a competitive inhibitor of viral reverse transcriptase, an enzyme essential for the replication of retroviruses like HIV.[6] Upon incorporation into the growing viral DNA chain, the absence of the 3'-hydroxyl group leads to chain termination, effectively halting viral replication.[6][7][8]
Experimental Protocol: In Vitro Reverse Transcriptase Inhibition Assay
This protocol outlines a standard method to assess the inhibitory activity of nucleoside analogs against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (deoxythymidine triphosphate, radiolabeled)
-
Unlabeled dTTP
-
Test compounds (e.g., ddATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the poly(rA)-oligo(dT) template-primer, [³H]-dTTP, and unlabeled dTTP in the assay buffer.
-
Add varying concentrations of the test compound (ddATP) or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding a pre-determined amount of HIV-1 RT.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Therapeutic Applications
-
Anti-HIV: Didanosine, in combination with other antiretroviral drugs, has been a mainstay in the treatment of HIV-1 infection for many years.
2',3',5'-Trideoxyadenosine: A Frontier in Adenosine Analog Research
2',3',5'-Trideoxyadenosine represents the ultimate extension of the deoxygenation strategy in adenosine analog design, lacking all three hydroxyl groups on the ribose sugar.[9][10][11] To date, there is a conspicuous absence of published biological data for this compound. However, by leveraging our understanding of the structure-activity relationships of other deoxyadenosine analogs, we can formulate a compelling hypothesis regarding its potential therapeutic profile.
Hypothesized Mechanism of Action and Therapeutic Potential
The complete removal of hydroxyl groups from the ribose moiety of 2',3',5'-Trideoxyadenosine would likely result in several key characteristics:
-
Increased Lipophilicity: The absence of polar hydroxyl groups would render the molecule significantly more lipophilic than adenosine, Cordycepin, or Didanosine. This could lead to enhanced cell membrane permeability and potentially better oral bioavailability.
-
Resistance to Phosphorylation: The lack of a 5'-hydroxyl group would prevent phosphorylation by cellular kinases. This is a critical point, as many nucleoside analogs require phosphorylation to become active.[12] Therefore, 2',3',5'-Trideoxyadenosine is unlikely to act as a chain terminator in the same manner as Didanosine. Its mechanism of action would likely be independent of incorporation into nucleic acids.
-
Altered Receptor Binding: The 2'- and 3'-hydroxyl groups are known to be important for binding to adenosine receptors.[2][3] The absence of these groups suggests that 2',3',5'-Trideoxyadenosine may have a significantly different receptor binding profile compared to adenosine or other analogs, potentially leading to novel pharmacological effects. It might act as a modulator of adenosine signaling through non-canonical binding sites or allosteric mechanisms.
-
Metabolic Stability: The deoxygenated structure would likely confer resistance to degradation by enzymes such as adenosine deaminase.
Based on these characteristics, we can hypothesize potential therapeutic applications for 2',3',5'-Trideoxyadenosine:
-
Neurological Disorders: Increased lipophilicity could facilitate crossing the blood-brain barrier, making it a candidate for treating central nervous system disorders. Its unique receptor interaction profile might offer novel approaches to modulating neuronal activity.
-
Metabolic Diseases: Some adenosine analogs have shown effects on lipid metabolism. The distinct properties of 2',3',5'-Trideoxyadenosine could lead to novel mechanisms for regulating metabolic pathways.
-
Cancer Therapy (Non-traditional mechanisms): While unlikely to act as a traditional cytotoxic agent via DNA/RNA chain termination, its potential to modulate signaling pathways in a novel way could be explored for anticancer effects.
Experimental Workflow: Investigating the Therapeutic Potential of 2',3',5'-Trideoxyadenosine
The following workflow outlines a logical progression of experiments to elucidate the biological activity of this novel compound.
Caption: A stepwise approach to characterizing the therapeutic potential of 2',3',5'-Trideoxyadenosine.
Comparative Analysis: A Tabular Overview
The following table provides a side-by-side comparison of the key features of the three adenosine analogs discussed in this guide.
| Feature | Cordycepin (3'-deoxyadenosine) | Didanosine (2',3'-dideoxyinosine) | 2',3',5'-Trideoxyadenosine (Hypothetical) |
| Structure | 3'-OH absent | 2'-OH and 3'-OH absent | 2'-OH, 3'-OH, and 5'-OH absent |
| Primary Mechanism | RNA chain termination, Polyadenylation inhibition | DNA chain termination (via ddATP) | Unlikely to be chain termination; potential novel signaling modulation |
| Requirement for Phosphorylation | Yes | Yes (to ddATP) | No |
| Primary Therapeutic Area | Cancer, Inflammation | HIV/AIDS | Unknown; potential in neurology, metabolic diseases |
| Lipophilicity | Moderate | Moderate-High | High |
Signaling Pathways of Adenosine Analogs
The following diagram illustrates the established signaling pathways for Cordycepin and Didanosine, and a hypothesized pathway for 2',3',5'-Trideoxyadenosine.
Caption: Mechanisms of action for Cordycepin, Didanosine, and a hypothesized pathway for 2',3',5'-Trideoxyadenosine.
Conclusion and Future Directions
This guide has provided a comparative overview of 2',3',5'-Trideoxyadenosine against the established adenosine analogs, Cordycepin and Didanosine. While the latter two have well-defined mechanisms and therapeutic applications, 2',3',5'-Trideoxyadenosine remains a molecule of untapped potential. Based on structure-activity relationship principles, we hypothesize that its unique chemical properties—high lipophilicity and resistance to phosphorylation—could translate into novel pharmacological activities, particularly in areas requiring blood-brain barrier penetration or where phosphorylation-independent mechanisms are desirable.
The lack of experimental data on 2',3',5'-Trideoxyadenosine presents a clear opportunity for future research. The experimental workflow proposed in this guide offers a roadmap for its systematic evaluation. Elucidating the biological activity of this fully deoxygenated adenosine analog could open new avenues in drug discovery and development, adding a new chapter to the already rich story of adenosine-based therapeutics.
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A structure-activity relationship study for 2'-deoxyadenosine analogs at A9 position in the catalytic core of 10-23 DNAzyme for rate enhancement. Nucleic Acid Ther. 2012 Dec;22(6):423-7. [Link]
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Adenosine A1 and A2 Receptors: Structure-Function Relationships. In Adenosine Receptors in Health and Disease. 2012. [Link]
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A Structure-Activity Relationship Study for 2'-Deoxyadenosine Analogs at A9 Position in the Catalytic Core of 10-23 DNAzyme for Rate Enhancement. ResearchGate. 2012. [Link]
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Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrob Agents Chemother. 2020;64(11):e01242-20. [Link]
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Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Med Chem. 2023;14(1):119-126. [Link]
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5'-O-phosphonomethyl-2',3'-dideoxynucleosides: synthesis and anti-HIV activity. J Med Chem. 1991;34(5):1534-40. [Link]
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Synthesis and evaluation of analogs of 5'-(((Z)-4-amino-2-butenyl)methylamino)-5'-deoxyadenosine (MDL 73811, or AbeAdo) - An inhibitor of S-adenosylmethionine decarboxylase with antitrypanosomal activity. Bioorg Med Chem. 2017 Oct 15;25(20):5433-5440. [Link]
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Synthetic approaches and biological functions of 2 deoxyadenosine: A review of nucleoside chemistry and cellular dynamics. International Journal of Bioscience and Biochemistry. 2023. [Link]
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dideoxynucleotides definition. American Psychological Association. [Link]
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Analogs of 3′-Amino-3′-Deoxyadenosine Inhibit HIV-1 Replication. J Acquir Immune Defic Syndr. 1991;4(5):438-44. [Link]
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Effects of 3'deoxyadenosine (cordycepin) and 2'deoxyadenosine on nucleoside transport, macromolecular synthesis, and replication of cultured Novikoff hepatoma cells. Arch Biochem Biophys. 1971 May;144(1):401-12. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2',3',5'-Trideoxyadenosine
Executive Directive: A Proactive Stance on Safety
This guide provides essential safety and handling protocols for 2',3',5'-Trideoxyadenosine. As a deoxynucleoside analog, this compound is designed to interact with biological systems, potentially by interfering with DNA replication or other cellular processes.[1] While comprehensive toxicological data for this specific molecule may not be readily available, its structural class warrants a high degree of caution. Many nucleoside analogs are utilized for their cytotoxic properties in chemotherapy.[1][2][3]
Therefore, the core principle of this guide is to treat 2',3',5'-Trideoxyadenosine with the same level of precaution as a potent or cytotoxic compound. The following protocols are designed as a self-validating system to minimize exposure risk to researchers through inhalation, dermal contact, and accidental ingestion.[4][5] Adherence to these guidelines is not merely procedural; it is a foundational aspect of responsible scientific practice.
Foundational Hazard Assessment: The Rationale for Stringent Controls
Understanding the why behind safety protocols is critical for their effective implementation. The primary risks associated with nucleoside analogs stem from their intended biological activity.
-
Mechanism of Action: These compounds function by mimicking natural nucleosides, allowing them to be recognized by cellular machinery. This can lead to the termination of DNA chain synthesis or other disruptions in cellular metabolism.[1] This inherent bioactivity is the primary hazard.
-
Routes of Occupational Exposure:
-
Inhalation: The highest risk of inhalation occurs when handling the compound in its powdered form, which can create fine, airborne particles.[4][5]
-
Dermal Contact: Direct skin contact can lead to absorption, especially with prolonged exposure or if the compound is dissolved in certain solvents.[4]
-
Ingestion: Accidental ingestion can occur through contact with contaminated hands.[4]
-
-
The Precautionary Principle: In the absence of complete hazard information, it is a standard and required practice to assume that a chemical with unknown toxicity is highly toxic.[6] This guide is built upon that principle.
Personal Protective Equipment (PPE): A Task-Specific Matrix
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure. All PPE should be donned before beginning work and removed before leaving the laboratory.[7]
| Task | Gloves | Gown/Coat | Eye/Face Protection | Respiratory Protection | Engineering Control |
| Receiving/Unpacking | Double Nitrile Gloves | Disposable Gown | Safety Glasses | Not Required | Well-ventilated area |
| Weighing Solid Compound | Double Nitrile Gloves | Disposable Gown | Safety Goggles | N95 Respirator | Chemical Fume Hood |
| Preparing Stock Solutions | Double Nitrile Gloves | Disposable Gown | Safety Goggles & Face Shield | Not Required (in hood) | Chemical Fume Hood |
| Cell Culture Application | Double Nitrile Gloves | Disposable Gown | Safety Goggles | Not Required (in BSC) | Class II Biosafety Cabinet (BSC) |
| Spill Cleanup | Double Heavy-Duty Nitrile Gloves | Disposable Gown or Coverall | Safety Goggles & Face Shield | N95 Respirator | N/A (Secure Area) |
Detailed PPE Specifications:
-
Gloves: Always wear two pairs of chemotherapy-rated nitrile gloves.[8] This provides redundancy in case the outer glove is compromised. Gloves must be inspected for tears before use and changed immediately if contaminated. When work is complete, remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Gowns: Use disposable, solid-front gowns made of a low-permeability fabric, such as polyethylene-coated Tyvek.[5][9] Gowns should have long sleeves with tight-fitting elastic cuffs to protect the arms and wrists.
-
Eye and Face Protection: At a minimum, wear chemical safety goggles.[7][10] When there is any risk of splashing, such as when preparing solutions or handling larger volumes, a full face shield must be worn in conjunction with goggles.[8]
-
Respiratory Protection: The primary method for controlling airborne particles is to use an engineering control like a chemical fume hood.[7] When handling the solid powder, an N95 respirator is mandatory to supplement this control and protect against inhaling fine particulates.[5] Surgical masks are not a substitute as they do not protect the wearer from inhaling small particles.[5]
Operational Plans: Integrating Safety into Your Workflow
A logical workflow ensures that safety measures are consistently applied. The following diagram outlines the decision-making process for selecting the appropriate level of protection.
Sources
- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. ipservices.care [ipservices.care]
- 5. gerpac.eu [gerpac.eu]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. ethz.ch [ethz.ch]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
